5-phenoxyisobenzofuran-1(3H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-phenoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-14-13-7-6-12(8-10(13)9-16-14)17-11-4-2-1-3-5-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQCNYDOVASZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)OC3=CC=CC=C3)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659457 | |
| Record name | 5-Phenoxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57830-14-5 | |
| Record name | 5-Phenoxy-1(3H)-isobenzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57830-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenoxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-phenoxyisobenzofuran-1(3H)-one: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-phenoxyisobenzofuran-1(3H)-one, also known as 5-phenoxyphthalide, is a heterocyclic compound featuring a gamma-lactone ring fused to a phenoxy-substituted benzene ring.[1] This molecule has garnered significant attention in synthetic and medicinal chemistry, primarily as a pivotal intermediate in the preparation of isoquinoline derivatives.[1] Its most notable application is in the multi-step synthesis of Roxadustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used to treat anemia associated with chronic kidney disease.[2][3] The isobenzofuran-1(3H)-one core, often referred to as a phthalide, is a scaffold found in numerous natural and synthetic compounds exhibiting a wide array of biological activities, including antioxidant, antimicrobial, and antiproliferative effects.[4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound.
Chemical Structure and Identification
The structure of this compound consists of a bicyclic isobenzofuranone system with a phenoxy group attached at the 5-position of the benzene ring. The lactone functionality is integral to its reactivity and chemical properties.
Systematic IUPAC Name: 5-phenoxy-2-benzofuran-1(3H)-one
Common Synonyms:
Key Identifiers:
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some properties like boiling point are calculated, experimental data for properties such as melting point and solubility are not consistently reported in the literature.
| Property | Value | Source(s) |
| Appearance | Solid or liquid | [6] |
| Boiling Point | 422.5 ± 45.0 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.281 g/cm³ (Predicted) | [6] |
| Flash Point | 179.7 ± 21.4 °C (Predicted) | [7] |
| Solubility | Data not consistently available | [7] |
| Melting Point | Data not consistently available | [7] |
Synthesis Protocols
The synthesis of this compound is a critical step in the production of Roxadustat. Several synthetic routes have been developed, with a common strategy involving the reaction of a suitably substituted phthalimide or phthalide with a phenoxide source.
Method 1: From N-substituted-4-phenoxy-phthalimide
This method involves the reductive cleavage of an N-substituted-4-phenoxy-phthalimide using zinc powder in a basic medium. This approach is detailed in patent literature and provides a direct route to the desired phthalide.[8]
Experimental Workflow:
Caption: Synthesis from N-substituted-4-phenoxy-phthalimide.
Step-by-Step Protocol:
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, add 40 g of sodium hydroxide and 200 mL of water. Stir until the sodium hydroxide is completely dissolved.[1]
-
Cooling: Cool the solution to 0-5 °C using an ice bath.[1]
-
Addition of Phthalimide: Slowly add 100 g of N-methyl-4-phenoxyphthalimide in batches over approximately 1 hour, maintaining the temperature between 0-5 °C.[1]
-
Initial Reaction: Continue stirring the mixture at 0-5 °C for 1-2 hours after the addition is complete.[1]
-
Reduction: Add 130 g of zinc powder and 200 mL of water to the reaction mixture.[1]
-
Heating: Heat the mixture to 90 °C and maintain this temperature for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Collect the solid by filtration and wash it twice with 50 mL of water.[1]
-
Acidification and Cyclization: Combine the filtrates and adjust the pH to 1 with hydrochloric acid. Heat the acidic solution to 80 °C for 1-2 hours to facilitate lactonization.[1]
-
Isolation and Purification: Cool the solution to room temperature and adjust the pH to 5-7 with a 30% sodium hydroxide solution. Filter the resulting solid and wash it with water. The crude product can be further purified by slurrying in methanol, followed by filtration and drying, to yield the final product.[1]
Method 2: Copper-Catalyzed Coupling
Another common approach is the copper-catalyzed Ullmann condensation, which couples 5-bromophthalide with phenol in the presence of a base.[1]
Experimental Workflow:
Caption: Copper-catalyzed synthesis route.
This method offers an alternative pathway, though specific, detailed protocols for this exact transformation are less commonly published outside of patent literature. The general principle involves heating the reactants with a copper source (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling solvent like DMF or DMSO.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (-CH₂-) protons of the lactone ring.
-
The methylene protons (at C3) would likely appear as a singlet at approximately 5.0-5.5 ppm.[9]
-
The aromatic protons of the phenoxy group and the isobenzofuranone core would resonate in the range of 6.8-8.0 ppm, with coupling patterns dependent on their substitution.
-
-
¹³C NMR: The carbon NMR would be characterized by:
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule.
-
A strong, characteristic absorption band for the lactone carbonyl (C=O) stretching is expected in the region of 1740-1780 cm⁻¹ .[9][10]
-
Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹ .[10]
-
Aromatic C=C stretching bands would be observed in the 1400-1600 cm⁻¹ region.[10]
-
A prominent C-O stretching band for the ether linkage is expected between 1200-1250 cm⁻¹ .[11]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be expected at m/z 226. The fragmentation pattern would likely involve the loss of the phenoxy group or cleavage of the lactone ring, leading to characteristic fragment ions.[12]
Biological Context and Applications
The primary significance of this compound lies in its role as a key building block for the drug Roxadustat .[2] Roxadustat functions by inhibiting HIF-prolyl hydroxylase, an enzyme that targets hypoxia-inducible factors (HIFs) for degradation.[3] By inhibiting this enzyme, Roxadustat stabilizes HIFs, leading to the transcription of genes involved in erythropoiesis, including erythropoietin (EPO).[3] This mechanism effectively stimulates the production of red blood cells.
While this compound itself is not marketed as a therapeutic agent, the broader class of isobenzofuranone derivatives has been investigated for a range of biological activities:
-
Antiproliferative Activity: Certain derivatives have shown cytotoxicity against cancer cell lines like U937 (lymphoma) and K562 (myeloid leukemia).[4]
-
Antioxidant Activity: Phenolic isobenzofuranones, in particular, have demonstrated potent radical-scavenging capabilities.[5]
-
Antidepressant Potential: Some isobenzofuranone derivatives have been found to act as serotonin (5-HT) reuptake inhibitors, suggesting potential applications in neurology.
Safety and Handling
Based on available safety data sheets, this compound should be handled with standard laboratory precautions.
-
Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat. Ensure adequate ventilation or use a fume hood.[13]
-
Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is a compound of considerable interest due to its crucial role in the synthesis of the anti-anemia drug Roxadustat. Its chemistry is defined by the reactive lactone ring and the stable phenoxy substituent. While detailed, publicly available analytical data for this specific molecule is sparse, its synthesis is well-documented in patent literature. The broader isobenzofuranone scaffold continues to be a fertile ground for drug discovery, with derivatives showing promise in oncology and neurology. Further research into the inherent biological activities of this compound could reveal additional applications beyond its current use as a synthetic intermediate.
References
- 1. This compound | 57830-14-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. This compound CAS 57830-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. Cas 57830-14-5,1(3H)-Isobenzofuranone, 5-phenoxy- | lookchem [lookchem.com]
- 8. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]
- 9. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. www1.udel.edu [www1.udel.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. dergipark.org.tr [dergipark.org.tr]
The Versatile Scaffold: Unlocking the Therapeutic Potential of 5-Phenoxyisobenzofuran-1(3H)-one and its Derivatives
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction: The Isobenzofuran-1(3H)-one Core
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures due to their versatile binding capabilities and presence in a multitude of biologically active compounds. The isobenzofuran-1(3H)-one, or phthalide, framework is a prominent example of such a scaffold.[1][2] Characterized by a γ-lactone moiety fused to a benzene ring, this core structure is found in numerous natural products and synthetic molecules, exhibiting a remarkable spectrum of therapeutic activities.[2][3] These activities span from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects.[1][4][5]
This guide focuses specifically on derivatives of 5-phenoxyisobenzofuran-1(3H)-one. This particular compound serves not only as a molecule of interest itself but also as a critical intermediate in the synthesis of complex drugs, most notably the prolyl hydroxylase inhibitor Roxadustat.[6] By exploring the synthesis, diverse biological activities, and mechanisms of action of this class of compounds, we aim to provide a comprehensive resource for researchers dedicated to discovering and developing novel therapeutic agents.
Synthesis: Constructing the Core Scaffold
The efficient synthesis of the this compound core is paramount for its exploration and application. Several synthetic routes have been developed, each with distinct advantages concerning yield, regioselectivity, and industrial scalability.[6][7] A common and effective strategy involves the reduction of an N-substituted-4-phenoxyphthalimide intermediate.
Experimental Protocol: Synthesis via Zinc Reduction
This protocol outlines a robust method for the preparation of this compound from an N-methyl-4-phenoxyphthalimide precursor.[8] The causality behind this two-stage process lies in the initial formation of the stable phthalimide ring, followed by a regioselective reduction and hydrolysis to yield the desired lactone.
Step 1: Hydrolysis of N-methyl-4-phenoxyphthalimide
-
Prepare a solution of sodium hydroxide (40 g) in water (200 mL) in a three-necked flask equipped with a mechanical stirrer.
-
Cool the solution to 0-5 °C using an ice bath. The low temperature is critical to control the exothermic reaction and prevent side product formation.
-
Add N-methyl-4-phenoxyphthalimide (100 g) portion-wise over approximately 1 hour, maintaining the temperature between 0-5 °C.
-
Continue stirring at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Step 2: Reductive Cyclization
-
To the reaction mixture, add zinc powder (130 g) and water (200 mL).[8] Zinc is the reducing agent of choice for this transformation due to its efficacy and moderate reactivity under these conditions.
-
Heat the mixture to 90 °C and maintain this temperature for 5 hours. The elevated temperature is necessary to drive the reduction and subsequent lactonization.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid precipitate by filtration and wash it twice with 50 mL of water.
Step 3: Acidification and Isolation
-
Combine the filtrates and adjust the pH to 1 with concentrated hydrochloric acid.
-
Heat the acidified solution to 80 °C for 1-2 hours to ensure complete lactonization.
-
Cool to room temperature and neutralize the pH to 5-7 with a 30% sodium hydroxide solution.
-
Filter the resulting solid, wash with water, and then slurry with methanol (150 mL) for 30 minutes at room temperature to remove impurities.
-
Filter the purified solid, wash with methanol (2 x 30 mL), and dry to yield the final product, this compound.[8]
Caption: Synthetic workflow for this compound.
Key Biological Activities & Therapeutic Applications
Derivatives of the isobenzofuran-1(3H)-one scaffold exhibit a wide array of pharmacological effects, positioning them as promising candidates for various therapeutic areas.
Anticancer Activity
A significant body of research highlights the potent antiproliferative activity of isobenzofuran-1(3H)-one derivatives against numerous cancer cell lines.[4] These compounds often induce cytotoxicity through mechanisms that include the induction of apoptosis, characterized by DNA fragmentation and chromatin condensation.[9]
Studies have demonstrated efficacy against leukemia (K562, U937, HL-60), glioblastoma (SF295), and melanoma (MDA-MB435) cell lines.[2][10] Notably, certain C-3 functionalized derivatives have shown biological activity superior to etoposide, a commercial chemotherapy drug, underscoring their therapeutic potential.[10]
| Compound Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Derivative 16 | K562 (Myeloid Leukemia) | >100 | [10] |
| Derivative 17 | K562 (Myeloid Leukemia) | 2.79 | [10] |
| Derivative 18 | K562 (Myeloid Leukemia) | 1.71 | [10] |
| Derivative 17 | U937 (Lymphoma) | 11.08 | [10] |
| Derivative 18 | U937 (Lymphoma) | 8.86 | [10] |
| Compound 9 | HL-60 (Leukemia) | 3.24 µg/mL | [2] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., K562, U937) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for adherence.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the isobenzofuranone derivatives (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., 1% DMSO) and a positive control (e.g., etoposide).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value (the concentration required to inhibit 50% of cell growth).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]
- 8. This compound | 57830-14-5 [chemicalbook.com]
- 9. digital.csic.es [digital.csic.es]
- 10. researchgate.net [researchgate.net]
Spectroscopic Profile of 5-Phenoxyisobenzofuran-1(3H)-one: A Technical Guide for Researchers
Introduction
5-Phenoxyisobenzofuran-1(3H)-one, a key intermediate in the synthesis of pharmaceuticals such as Roxadustat, possesses a unique molecular architecture combining a phthalide (isobenzofuranone) core with a phenoxy substituent.[1] Understanding the precise structural features of this molecule is paramount for process optimization, quality control, and the development of novel derivatives. Spectroscopic analysis provides a powerful, non-destructive window into the molecule's identity, purity, and electronic environment.
This technical guide offers an in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While direct, publicly available experimental spectra for this specific compound are not widespread, this document synthesizes foundational spectroscopic principles with data from closely related analogs to present a robust, predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this important chemical entity.
Molecular Structure and Spectroscopic Rationale
The structure of this compound features a bicyclic lactone system with a phenoxy group attached at the C5 position of the benzene ring. This arrangement dictates the expected spectroscopic behavior. The isobenzofuranone backbone will exhibit characteristic signals for the lactone carbonyl, the methylene protons of the furanone ring, and the aromatic protons of the phthalide system. The addition of the phenoxy group introduces signals from its own aromatic ring and influences the chemical shifts of the adjacent protons on the phthalide core through electronic effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, offering good solubility and minimal interference in the regions of interest.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum is expected to show distinct signals for the methylene protons of the lactone ring and the aromatic protons of both the phthalide and phenoxy rings.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.30 | s | 2H | H-3 | The methylene protons at C3 are adjacent to the lactone oxygen and the aromatic ring, leading to a downfield shift. They are expected to appear as a singlet. In the related 5-methoxyisobenzofuran-1(3H)-one, these protons appear at 5.25 ppm.[2] |
| ~7.00-7.20 | m | 3H | H-4, H-6, H-4' | These protons are in the more shielded regions of the aromatic systems. The protons on the phenoxy ring (H-4') and the phthalide ring (H-4, H-6) will likely overlap in this region. |
| ~7.25-7.45 | m | 2H | H-3', H-5' | The meta protons of the phenoxy group are expected in this range. |
| ~7.80-7.90 | d | 1H | H-7 | This proton is ortho to the lactone carbonyl group, which is electron-withdrawing, causing a significant downfield shift. In 5-methoxyisobenzofuran-1(3H)-one, the corresponding proton (H-3 in that paper's numbering) is at 7.80 ppm.[2] |
| ~7.05-7.15 | d | 2H | H-2', H-6' | The ortho protons of the phenoxy group are also expected in this region. |
¹³C NMR Spectral Data (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C=O (C1) | The lactone carbonyl carbon is highly deshielded and appears significantly downfield. In 5-methoxyisobenzofuran-1(3H)-one, this carbon is at 171.1 ppm.[2] |
| ~160-165 | C-5 | The carbon atom attached to the phenoxy group (C5) will be downfield due to the electron-withdrawing effect of the ether oxygen. |
| ~155-160 | C-1' | The carbon of the phenoxy group directly attached to the ether oxygen will also be shifted downfield. |
| ~115-135 | Aromatic CH | The remaining aromatic carbons of both rings will appear in this typical region. |
| ~110-120 | C-4, C-6, C-7 | The carbons of the phthalide ring will have distinct shifts based on their substitution. |
| ~120-130 | C-2', C-3', C-4', C-5', C-6' | The carbons of the phenoxy ring will appear in this range. |
| ~70 | -CH₂- (C3) | The methylene carbon adjacent to the lactone oxygen is shielded relative to the aromatic carbons and appears in this region. For 5-methoxyisobenzofuran-1(3H)-one, this carbon is at 69.3 ppm.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Key IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds in aromatic rings. |
| ~2900-2800 | Weak | Aliphatic C-H stretch | Corresponding to the methylene group at C3. |
| ~1760 | Strong | C=O stretch (lactone) | The five-membered lactone ring introduces ring strain, which increases the carbonyl stretching frequency compared to a standard ester (~1735 cm⁻¹). |
| ~1600, ~1490 | Medium-Strong | C=C stretch (aromatic) | Typical for aromatic ring systems. |
| ~1250-1200 | Strong | Aryl-O-C stretch (asymmetric) | Characteristic of the phenoxy ether linkage. |
| ~1050-1000 | Medium | Aryl-O-C stretch (symmetric) | Also characteristic of the phenoxy ether. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used, which would likely show the protonated molecule [M+H]⁺.
-
Analysis: The sample is introduced into the mass spectrometer, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₄H₁₀O₃) is 226.23 g/mol . A prominent molecular ion peak is expected at m/z = 226.
-
Key Fragmentation Pathways:
-
Loss of a formyl radical (-CHO): A fragment at m/z = 197 is plausible.
-
Cleavage of the ether bond: Loss of a phenoxy radical (•OC₆H₅) would lead to a fragment at m/z = 133, corresponding to the phthalide cation. This is a very common fragmentation for such structures.
-
Further fragmentation of the phthalide cation: The m/z = 133 fragment could lose carbon monoxide (CO) to give a fragment at m/z = 105, which could then lose another CO to give a fragment at m/z = 77 (phenyl cation).
-
Formation of the phenoxy cation: A fragment at m/z = 93 corresponding to the phenoxy cation [C₆H₅O]⁺ is also expected.
-
Conclusion
The spectroscopic data presented in this guide, while predictive, are grounded in the fundamental principles of NMR, IR, and MS, and are supported by data from analogous compounds. This comprehensive analysis provides a strong foundation for the identification and characterization of this compound. Researchers and professionals in the field can utilize this guide to interpret their own experimental data, confirm the structure of their synthesized material, and ensure the quality and purity of this vital chemical intermediate. It is always recommended to confirm these predictions with experimental data obtained on a purified sample.
References
In Silico Drug Properties of Isobenzofuranone Compounds: A Technical Guide
Introduction
Isobenzofuranone derivatives, a class of compounds featuring a γ-lactone ring fused to a benzene ring, have emerged as a significant area of interest in medicinal chemistry.[1][2] These scaffolds, present in both natural products and synthetic molecules, exhibit a wide array of biological activities, including antiproliferative, antimicrobial, and enzyme inhibitory effects.[1][2][3] As the quest for novel therapeutic agents continues, the ability to efficiently screen and prioritize candidate molecules is paramount. In silico computational methods provide a rapid and cost-effective approach to predict the drug-like properties of these compounds, thereby accelerating the drug discovery process.[4][5][6]
This technical guide provides a comprehensive overview of the core in silico drug properties of isobenzofuranone compounds. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical workflows for the computational assessment of these promising molecules. The narrative will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The Importance of Early-Stage ADMET Profiling
The journey of a drug from discovery to market is fraught with challenges, with a significant number of candidates failing in late-stage clinical trials due to poor pharmacokinetic profiles or unforeseen toxicity. The acronym ADMET—representing Absorption, Distribution, Metabolism, Excretion, and Toxicity—encompasses the key properties that determine a drug's fate in the body.[7] Early in silico prediction of these properties allows researchers to identify and deprioritize compounds with unfavorable characteristics, saving valuable time and resources.[8]
This guide will focus on the following key in silico predictions for isobenzofuranone compounds:
-
Drug-Likeness and Physicochemical Properties: Assessing compliance with established rules like Lipinski's Rule of Five.
-
Absorption: Predicting oral bioavailability and permeability.
-
Distribution: Estimating blood-brain barrier penetration and plasma protein binding.
-
Metabolism: Predicting interactions with Cytochrome P450 enzymes.
-
Toxicity: Forecasting potential cardiotoxicity and hepatotoxicity.
Foundational Principles: Drug-Likeness and Physicochemical Properties
A fundamental step in the in silico evaluation of any compound library is the assessment of "drug-likeness." This concept, while qualitative, is guided by quantitative rules of thumb that have been derived from the analysis of successful oral drugs.
Lipinski's Rule of Five: A Gateway to Oral Bioavailability
Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" provides a set of simple physicochemical parameters to evaluate the potential for a compound to be orally active in humans.[7][9] The rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[7] Candidate drugs that adhere to these guidelines tend to have lower attrition rates during clinical trials.[7]
The core tenets of Lipinski's Rule of Five are:
-
Molecular Weight (MW) ≤ 500 Daltons: Lower molecular weight is generally associated with better absorption.[10] 80% of drugs have a molecular weight under 450 Daltons.[10]
-
LogP (Octanol-Water Partition Coefficient) ≤ 5: This is a measure of the compound's lipophilicity. An optimal balance is required for both membrane permeability and solubility in aqueous environments.[11][12]
-
Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.[7]
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.[7][10]
A compound is considered to have poor oral bioavailability if it violates more than one of these rules.[9] It is crucial to remember that this is a guideline, not an absolute law, and many successful drugs are exceptions to these rules.[9][11]
Workflow for Calculating Physicochemical Properties
The following workflow outlines the steps to calculate these essential properties for a set of isobenzofuranone compounds.
Caption: Workflow for Physicochemical Property Calculation.
Data Presentation: Physicochemical Properties of Hypothetical Isobenzofuranone Analogs
| Compound ID | Molecular Weight (Da) | LogP | HBD | HBA | Lipinski Violations |
| ISO-001 | 350.4 | 3.2 | 1 | 4 | 0 |
| ISO-002 | 520.6 | 4.8 | 2 | 6 | 1 |
| ISO-003 | 480.5 | 5.5 | 3 | 8 | 1 |
| ISO-004 | 495.7 | 4.1 | 6 | 7 | 1 |
| ISO-005 | 550.2 | 6.1 | 4 | 9 | 2 |
Predicting ADMET Properties
Beyond the initial drug-likeness screen, a more detailed in silico analysis of ADMET properties is essential for prioritizing lead compounds.
Absorption: Predicting Oral Bioavailability
For a drug to be effective when taken orally, it must be absorbed from the gastrointestinal tract into the bloodstream.[10] Key factors influencing absorption include a compound's solubility and its ability to permeate the intestinal wall.
Computational Models for Absorption:
-
Quantitative Structure-Activity Relationship (QSAR) Models: These models use statistical methods to correlate a compound's chemical structure with its biological activity, in this case, absorption.[13]
-
Physiologically-Based Pharmacokinetic (PBPK) Models: These are more complex models that simulate the movement of a drug through different physiological compartments of the body.
Distribution: Blood-Brain Barrier and Plasma Protein Binding
Once in the bloodstream, a drug is distributed throughout the body. Two critical aspects of distribution are the ability to cross the blood-brain barrier (BBB) and the extent of binding to plasma proteins.
Blood-Brain Barrier (BBB) Permeability
The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS).[14][15] For drugs targeting the CNS, the ability to cross the BBB is essential. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects.
Predicting BBB Permeability:
-
Machine Learning Models: Decision tree induction and other machine learning paradigms have been successfully used to build predictive models for BBB permeability.[14][15] These models often use descriptors related to lipophilicity (aLogP) and charge (polar surface area).[15][16]
-
Molecular Geometry and Connectivity: These descriptors have been found to be related to active drug transport across the BBB.[15][16]
A large dataset of compounds with known BBB permeability can be used to train these models, achieving high prediction accuracy.[17]
Plasma Protein Binding (PPB)
The extent to which a drug binds to proteins in the blood plasma can significantly impact its efficacy and duration of action.[18][19] Only the unbound fraction of a drug is free to interact with its target and be cleared from the body.
In Silico Prediction of PPB:
-
QSAR Models: QSAR models can be constructed using a large training set of compounds with known plasma protein binding fractions.[18][19]
-
Machine Learning Algorithms: Various machine learning techniques have been employed to develop robust models for predicting PPB.[18]
Metabolism: Cytochrome P450 Interactions
The Cytochrome P450 (CYP450) family of enzymes plays a crucial role in the metabolism of a vast majority of drugs.[20] Predicting how a compound will interact with these enzymes is vital to avoid drug-drug interactions and predict metabolic clearance.
Key Predictions for CYP450 Metabolism:
-
Site of Metabolism (SOM) Prediction: Identifying which atoms in a molecule are most likely to be metabolized by CYP450 enzymes.[21][22]
-
CYP450 Inhibition: Predicting whether a compound will inhibit the activity of specific CYP450 isoforms, which can lead to adverse drug reactions.[21]
-
CYP450 Substrate Prediction: Determining if a compound is likely to be a substrate for a particular CYP450 enzyme.
Computational Tools for Metabolism Prediction:
-
SMARTCyp: A web-based tool for predicting the site of metabolism.[21]
-
ADMET Predictor: A comprehensive software suite that predicts various ADMET properties, including CYP450 metabolism.[8][21]
-
CyProduct: A suite of tools that predicts if a compound reacts with a given CYP450 enzyme, the site of the reaction, and the resulting metabolic byproducts.[23]
Toxicity: Predicting Adverse Effects
Early identification of potential toxicity is a critical step in drug development. In silico models can provide valuable insights into a compound's potential to cause adverse effects such as cardiotoxicity and hepatotoxicity (drug-induced liver injury - DILI).
Cardiotoxicity and hERG Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiotoxicity, which can lead to life-threatening arrhythmias.[24][25][26]
Predicting hERG Inhibition:
-
Pharmacophore Models: These models define the 3D arrangement of essential features a molecule must possess to bind to a specific target, in this case, the hERG channel.[25][27]
-
QSAR and Machine Learning Models: Statistical and machine learning approaches have been used to develop predictive models for hERG inhibition based on chemical structure.[24][26]
Drug-Induced Liver Injury (DILI)
DILI is a significant cause of drug attrition and market withdrawal.[28] Predicting a compound's potential to cause liver damage is a complex challenge.
In Silico DILI Prediction:
-
QSAR and Machine Learning: Models are built using datasets of compounds with known hepatotoxicity to predict the DILI potential of new chemical entities.[28][29]
-
Structural Alerts: Identifying specific chemical substructures that are known to be associated with hepatotoxicity.
Integrated In Silico ADMET Workflow
The following diagram illustrates a comprehensive workflow for the in silico prediction of ADMET properties for isobenzofuranone compounds.
Caption: Integrated In Silico ADMET Workflow.
Conclusion
The application of in silico methods for the prediction of drug-like properties is an indispensable component of modern drug discovery. For promising scaffolds such as isobenzofuranones, these computational tools offer a powerful means to rapidly assess their potential as therapeutic agents. By integrating predictions of physicochemical properties, ADMET profiles, and potential toxicities, researchers can make more informed decisions, leading to the efficient identification and optimization of lead compounds. This guide has provided a framework for understanding and implementing these essential in silico workflows, empowering scientists to navigate the complexities of drug development with greater confidence and precision.
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in computational approaches for drug discovery based on natural products [scielo.org.mx]
- 5. Frontiers | Informatics and Computational Methods in Natural Product Drug Discovery: A Review and Perspectives [frontiersin.org]
- 6. The computationally predicted drug-likeness, pharmacokinetics properties, medicinal chemistry parameters, and toxicity properties of Cucurbita maxima compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 8. pharmaron.com [pharmaron.com]
- 9. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 13. medium.com [medium.com]
- 14. Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction [mdpi.com]
- 15. [PDF] Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction | Semantic Scholar [semanticscholar.org]
- 16. Computational prediction of blood-brain barrier permeability using decision tree induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A novel strategy for prediction of human plasma protein binding using machine learning techniques - Simulations Plus [simulations-plus.com]
- 20. Deep Learning of CYP450 Binding of Small Molecules by Quantum Information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. CyProduct: A software tool for accurately predicting the byproducts of human cytochrome P450 metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 27. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Prediction of drug-induced liver injury and cardiotoxicity using chemical structure and in vitro assay data - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Technical Guide to Unveiling the Therapeutic Potential of 5-phenoxyisobenzofuran-1(3H)-one
Executive Summary
The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, with natural and synthetic derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide focuses on a specific, yet underexplored, analogue: 5-phenoxyisobenzofuran-1(3H)-one . While direct biological data for this compound is scarce, the extensive literature on the phthalide class provides a robust foundation for hypothesizing its therapeutic potential. This document serves as a technical roadmap, moving from the established pharmacology of the core scaffold to a series of structured, verifiable experimental plans designed to deconvolve the potential targets and mechanism of action (MoA) of this promising molecule. We will focus on three high-priority therapeutic areas: oncology, neurodegenerative disorders, and enzyme inhibition, providing detailed protocols and a logical framework for investigation.
Introduction: The Scientific Rationale
This compound is a derivative of phthalide, characterized by a γ-lactone moiety fused to a benzene ring. The addition of a phenoxy group at the C-5 position introduces significant structural and electronic modifications, potentially enhancing potency, altering selectivity, or introducing novel biological activities compared to its parent scaffold. Phthalides are widely distributed in nature, particularly in plants from the Apiaceae family and various fungi, and have a long history of use in traditional medicine.[1][3] Modern pharmacological studies have validated many of these uses, identifying activities ranging from neuroprotection and anti-tumor effects to antimicrobial and anti-inflammatory properties.[4][5]
The core logic of this guide is therefore one of inference and systematic validation. By understanding the established targets and activities of the phthalide family, we can formulate high-probability hypotheses for this compound and design a rigorous, efficient experimental workflow to test them.
The Pharmacological Landscape of the Phthalide Scaffold
The phthalide chemical class has been extensively studied, revealing a diverse portfolio of biological effects. This breadth suggests the scaffold can interact with multiple target families.
Table 1: Summary of Reported Pharmacological Activities for the Phthalide/Isobenzofuranone Class
| Therapeutic Area | Specific Activities Reported | Key Findings & References |
| Oncology | Antiproliferative, Cytotoxic, Apoptosis Induction | Demonstrated against leukemia, lymphoma, glioblastoma, and melanoma cell lines. Some derivatives show potency exceeding the standard chemotherapeutic etoposide.[6][7][8][9] |
| Neurology | Neuroprotection, CNS Modulation, Anti-convulsant | Potential applications in stroke, Alzheimer's, and Parkinson's disease.[1][2][3] |
| Infectious Disease | Antibacterial, Antifungal, Antiprotozoal | Activity against various bacterial strains and fungi.[2][5] Novel derivatives show promise against pathogenic amoebas like Naegleria fowleri.[10][11] |
| Cardiovascular | Anti-platelet Aggregation, Anti-thrombosis, Vascular Modulation | Potential for treating cardio-cerebrovascular disorders.[3][4] |
| Enzyme Inhibition | Tyrosinase Inhibition, General Enzyme Inhibition | Isobenzofuranones have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[5][12] |
| Inflammation | Anti-inflammatory Effects | A recurring activity noted in broad pharmacological reviews of the class.[4][5] |
High-Priority Therapeutic Hypotheses & Potential Targets
Based on the strength and frequency of literature reporting, we propose three primary avenues for the initial investigation of this compound.
Hypothesis 1: Potent Antiproliferative Agent for Oncology
Rationale: The most robustly documented activity for novel isobenzofuranone derivatives is cytotoxicity against cancer cell lines.[6][7] The mechanism often involves the induction of programmed cell death (apoptosis).[13] The phenoxy group could enhance binding affinity to key proteins in apoptotic or cell cycle pathways.
Potential Molecular Targets:
-
Caspase Cascade: Key executioner proteins of apoptosis (e.g., Caspase-3, Caspase-7).
-
Bcl-2 Family Proteins: Regulators of apoptosis (e.g., Bcl-2, Bax).
-
DNA Topoisomerases: Enzymes critical for DNA replication, which are common targets for chemotherapeutics.[13]
-
Microtubule Dynamics: Disruption of microtubule polymerization or depolymerization, leading to mitotic arrest.
Caption: Postulated apoptotic pathway initiated by the compound.
Hypothesis 2: Neuroprotective Agent for Neurodegenerative Disease
Rationale: Several natural phthalides, such as ligustilide and butylphthalide, are well-known for their neuroprotective effects.[1][3] These effects are often attributed to a combination of anti-inflammatory, antioxidant, and direct modulation of neuronal signaling pathways. The lipophilic nature of the phenoxy group may facilitate blood-brain barrier penetration.
Potential Molecular Targets:
-
GABA Receptors: Modulation of GABAergic neurotransmission.
-
Nrf2 Pathway: Upregulation of antioxidant response elements.
-
NF-κB Signaling: Inhibition of this key pro-inflammatory pathway.
-
Monoamine Oxidase (MAO): Inhibition of MAO-A or MAO-B could modulate neurotransmitter levels.
Hypothesis 3: Specific Enzyme Inhibitor
Rationale: The phthalide scaffold has been successfully developed as an enzyme inhibitor, notably against tyrosinase.[12] The lactone ring is a potential Michael acceptor or can be hydrolyzed by esterases, while the aromatic rings can form key interactions within an enzyme's active site.
Potential Molecular Targets:
-
Tyrosinase: A copper-containing oxidase involved in pigmentation.
-
Serine Hydrolases: A broad class of enzymes with diverse physiological roles.
-
Kinases: While less commonly reported, some derivatives have been computationally predicted to have kinase inhibitor potential.[9]
Experimental Roadmap for Target Deconvolution
This section provides a self-validating, phased experimental workflow. The goal is to move from broad, phenotypic screening to specific target identification and validation in a cost-effective and scientifically rigorous manner.
Caption: Phased experimental workflow for target deconvolution.
Phase 1: Broad Phenotypic Screening
The initial step is to rapidly assess in which of the hypothesized therapeutic areas this compound shows the most promising activity.
Protocol 1: Antiproliferative MTT Assay
-
Objective: To determine the concentration-dependent cytotoxicity of the compound against a panel of cancer cell lines.
-
Cell Culture: Plate cancer cells (e.g., K562 myeloid leukemia, U937 lymphoma) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7][8]
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound (e.g., from 100 µM to 0.78 µM) in culture medium. Add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Etoposide).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and use non-linear regression to determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Phase 2: Mechanism of Action & Target Deconvolution
Assuming a positive hit in the oncology screen, the next phase focuses on understanding how the compound works.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
-
Objective: To quantify the activation of executioner caspases 3 and 7, key biomarkers of apoptosis.
-
Cell Plating: Plate cells in a white-walled 96-well plate at a density that will not result in over-confluence after treatment.
-
Treatment: Treat cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours). Include vehicle and positive (e.g., Staurosporine) controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Add 100 µL of the reagent directly to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure the luminescence using a plate-reading luminometer. Luminescence is directly proportional to caspase activity.
-
Data Analysis: Normalize the results to the vehicle control to determine the fold-change in caspase activity.
Summary and Future Perspectives
This compound represents a compelling chemical entity for therapeutic development. Its core phthalide scaffold is a proven pharmacophore with a rich history of diverse biological activities, particularly in oncology and neurology.[1][4][6] The strategic addition of a phenoxy moiety provides a clear path for exploring novel intellectual property and potentially enhanced pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The therapeutic potential of novel isobenzofuranones against Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digital.csic.es [digital.csic.es]
An In-depth Technical Guide to 5-Phenoxyisobenzofuran-1(3H)-one: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-phenoxyisobenzofuran-1(3H)-one, a key chemical intermediate in the synthesis of the groundbreaking pharmaceutical agent, Roxadustat. While the precise historical origins of its discovery remain nuanced, its contemporary significance is firmly established in the field of medicinal chemistry and drug development. This document delves into the known synthetic pathways, physicochemical characteristics, and the pivotal role of this molecule in the production of a leading hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. Detailed experimental protocols, data summaries, and workflow visualizations are provided to support researchers, scientists, and drug development professionals in their understanding and utilization of this important compound.
Introduction: The Emergence of a Critical Intermediate
This compound, also known as 5-phenoxyphthalide, is a heterocyclic compound featuring a phenoxy group substituted on the bicyclic isobenzofuranone core. Its prominence in the scientific literature has grown substantially with the development of Roxadustat, a first-in-class oral medication for the treatment of anemia associated with chronic kidney disease. The structural integrity and chemical reactivity of this compound make it an indispensable building block in the multi-step synthesis of this innovative therapeutic. While the broader class of isobenzofuran-1(3H)-ones, or phthalides, has been explored for a range of biological activities, the primary and most significant application of the 5-phenoxy derivative to date is as a synthetic precursor.[1] This guide will illuminate the chemistry and utility of this compound, providing a foundational resource for professionals in the pharmaceutical sciences.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, synthesis, and purification. While a comprehensive, peer-reviewed dataset of its properties is not extensively documented, the following table summarizes key information gathered from reliable chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 57830-14-5 | [2][3] |
| Molecular Formula | C₁₄H₁₀O₃ | [2] |
| Molecular Weight | 226.23 g/mol | |
| Appearance | Liquid or solid | |
| Boiling Point | 422.467 °C at 760 mmHg | [2] |
| Density | 1.281 g/cm³ | [4] |
| Flash Point | 179.748 °C | [2] |
| Storage Temperature | 2-8°C or room temperature in an inert atmosphere | [2] |
| Purity (typical) | ≥99.0% | [4] |
Synthesis Methodologies: Pathways to a Key Intermediate
The synthesis of this compound is a critical step in the overall manufacturing process of Roxadustat. Consequently, several synthetic routes have been developed and patented, each with its own advantages in terms of yield, purity, and scalability. This section details the most prominent and scientifically robust methods for its preparation.
Copper-Catalyzed Ullmann Condensation
A widely cited and industrially relevant method for the synthesis of this compound is the copper-catalyzed Ullmann condensation of 5-bromophthalide with phenol.[5] This reaction forms the core carbon-oxygen bond that defines the phenoxy substituent.
Experimental Protocol: Copper-Catalyzed Synthesis of this compound
Materials:
-
5-Bromoisobenzofuran-1(3H)-one (5-bromophthalide)
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Copper(I) Bromide (CuBr)
-
Acetylacetone
-
Toluene
-
Methanol
Procedure:
-
To a suitable reaction vessel, add 5-bromoisobenzofuran-1(3H)-one (300.0 g, 1.408 mol), phenol (177.6 g, 1.887 mol), potassium carbonate (261.2 g, 1.889 mol), copper(I) bromide (30.0 g, 0.209 mol), and acetylacetone (28.0 g, 0.279 mol) in toluene.
-
Heat the suspension to reflux and maintain for a specified period, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Wash the toluene layer sequentially with water and an aqueous solution of sodium bicarbonate (~5% w/w).
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude residue from methanol to yield this compound as a light brown solid.
Rationale: The use of a copper catalyst is crucial for facilitating the nucleophilic aromatic substitution of the bromine atom with the phenoxide ion. Potassium carbonate acts as a base to deprotonate phenol, forming the reactive phenoxide nucleophile. Acetylacetone can act as a ligand to stabilize the copper catalyst.
Synthesis from N-Substituted-4-Nitro-Phthalimide
An alternative and efficient two-step process for the preparation of this compound has been developed, starting from an N-substituted-4-nitro-phthalimide.[6] This method involves a nucleophilic aromatic substitution followed by a reductive cyclization.
Experimental Protocol: Synthesis from N-Methyl-4-Phenoxyphthalimide
Step 1: Synthesis of N-Methyl-4-Phenoxyphthalimide
This intermediate is formed by the reaction of an N-substituted-4-nitro-phthalimide with sodium or potassium phenoxide.[6]
Step 2: Reductive Cyclization to this compound
Materials:
-
N-Methyl-4-phenoxyphthalimide
-
Sodium Hydroxide (NaOH)
-
Zinc Powder
-
Hydrochloric Acid (HCl)
-
Methanol
Procedure:
-
Prepare a solution of sodium hydroxide (40 g) in water (200 mL) in a three-necked flask equipped with a stirrer and cool to 0-5 °C.[5]
-
Add N-methyl-4-phenoxyphthalimide (100 g) in batches over approximately 1 hour, maintaining the temperature at 0-5 °C.[5]
-
Continue stirring at 0-5 °C for 1-2 hours after the addition is complete.[5]
-
Add zinc powder (130 g) and water (200 mL) to the reaction mixture.[5]
-
Heat the mixture to 90°C and maintain this temperature for 5 hours, monitoring the reaction by TLC.[5]
-
After the reaction is complete, cool the mixture to room temperature and filter to collect the solid, washing with water.[5]
-
Combine the filtrates and adjust the pH to 1 with hydrochloric acid, then heat at 80°C for 1-2 hours.[5]
-
Cool to room temperature and adjust the pH to 5-7 with a 30% sodium hydroxide solution.[5]
-
Filter the resulting solid and wash with water.[5]
-
Treat the solid with methanol (150 mL) for 30 minutes at room temperature, filter, and wash with methanol to afford the purified this compound.[5]
Rationale: The initial step involves the displacement of the nitro group by the phenoxide. The subsequent treatment with a strong base hydrolyzes the imide. The zinc powder in a basic medium then facilitates the reduction of the resulting carboxylic acid and amide functionalities, leading to the formation of the lactone ring. This method offers high regioselectivity.[6]
References
- 1. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cas 57830-14-5,1(3H)-Isobenzofuranone, 5-phenoxy- | lookchem [lookchem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound CAS 57830-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound | 57830-14-5 [chemicalbook.com]
- 6. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]
The Isobenzofuranone Scaffold: A Privileged Core in Natural Products and Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Architectural Elegance of a Bioactive Scaffold
The isobenzofuran-1(3H)-one, colloquially known as the phthalide, represents a fascinating and highly significant scaffold in the realm of natural products. Characterized by a γ-lactone moiety fused to a benzene ring, this core structure is a recurring motif in a multitude of secondary metabolites isolated from diverse natural sources, particularly fungi and higher plants.[1][2] Its prevalence is not merely a matter of chemical curiosity; isobenzofuranone derivatives exhibit a remarkable breadth of biological activities, positioning them as privileged structures in medicinal chemistry and drug development.[1][2][3] These activities span from potent antiproliferative and cytotoxic effects against cancer cell lines to antimicrobial, antioxidant, neuroprotective, and enzyme-inhibiting properties.[1][2][4][5] This guide provides a comprehensive technical overview of the isobenzofuranone scaffold, delving into its natural origins, biological significance, methods for isolation and characterization, and key synthetic strategies, offering field-proven insights for professionals in the life sciences.
Part 1: Biological Activities and Therapeutic Potential
The therapeutic relevance of the isobenzofuranone scaffold is defined by its diverse and potent biological activities. This section explores the primary areas where these compounds have shown significant promise, supported by quantitative data and validated experimental protocols.
Antiproliferative and Cytotoxic Activity
A major focus of research into isobenzofuranone derivatives has been their potential as anticancer agents.[1] Numerous studies have documented their ability to inhibit the growth of various cancer cell lines, with some derivatives demonstrating activity superior to established chemotherapeutic drugs like etoposide.[6]
Quantitative Data: Antiproliferative Activity
The cytotoxic efficacy is typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 16 | K562 (myeloid leukemia) | 2.79 | [1][6] |
| Compound 18 | K562 (myeloid leukemia) | 1.71 | [1][6] |
| 3-Amidobenzofuran 28g | MDA-MB-231 (breast cancer) | 3.01 | [1] |
| 3-Amidobenzofuran 28g | HCT-116 (colon carcinoma) | 5.20 | [1] |
| Benzofuran hybrid 12 | SiHa (cervical cancer) | 1.10 | [1] |
| Etoposide (Control) | K562 (myeloid leukemia) | 7.06 | [1][6] |
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. The initial seeding density is critical; too few cells will result in a weak signal, while too many can lead to nutrient depletion and non-linear assay response.
-
Compound Treatment: Treat the cells with various concentrations of the isobenzofuranone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).
-
Incubation: Incubate the treated cells for a specified period, typically 48-72 hours.[6]
-
MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C. This allows for the conversion of MTT to formazan in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[1]
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Enzyme Inhibitory Activity
Isobenzofuranone derivatives have emerged as potent inhibitors of various enzymes, indicating therapeutic potential for metabolic diseases like diabetes.[1][7]
-
α-Glucosidase and α-Amylase Inhibition: Certain synthetic isobenzofuranones are significantly more effective at inhibiting α-glucosidase and α-amylase than the standard drug, acarbose.[7] These enzymes are involved in carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia in diabetic patients. For instance, compound 3d was found to be ~127 times more potent than acarbose against α-glucosidase.[7] Some compounds also showed promising results in vivo in diabetic rat models.[7]
-
α-Glucosidase Inhibitory Assay: The inhibitory activity can be determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic action. The reaction is monitored spectrophotometrically.
Neurological and Antidepressant Effects
Recent studies have highlighted the potential of isobenzofuranone derivatives as novel agents for neurological disorders, including depression and ischemic stroke.[1][5][8]
-
Antidepressant Activity: One derivative, compound 10a, was found to improve depression-like behavior in mice by increasing serotonin (5-HT) levels in the cortex.[8] It also elevated the expression of synaptic proteins like BDNF and TrkB in the hippocampus, suggesting it may enhance neuronal recovery and synaptic plasticity.[8]
-
Neuroprotection: Other derivatives act as selective inhibitors of the TREK-1 potassium channel, which regulates neuronal excitability and apoptosis.[5] Inhibition of TREK-1 is a potential strategy for achieving neuroprotection in ischemic stroke. Compound Cpd8l was shown to potently inhibit TREK-1 and reduce neuron death in cellular and animal models of stroke.[5]
Caption: Proposed mechanism for antidepressant effects of isobenzofuranones.
Antimicrobial and Antioxidant Activities
Many natural isobenzofuranones possess significant antimicrobial and antioxidant properties.
-
Antimicrobial Activity: Derivatives isolated from fungi and plants have demonstrated activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1][9]
-
Antioxidant Activity: Fungal metabolites containing the isobenzofuranone core, such as those from Cephalosporium sp., have shown potent radical-scavenging activity in DPPH assays, with EC50 values in the low micromolar range.[2] This activity is often correlated with the number and position of phenolic hydroxyl groups on the aromatic ring.[2]
Part 2: Isolation, Characterization, and Synthesis
The journey from a natural source to a potential drug candidate involves meticulous extraction, purification, and structural elucidation, followed by synthetic efforts to produce analogs and confirm structures.
Isolation and Characterization from Natural Sources
Fungi are a prolific source of isobenzofuranone natural products.[2][10][11] The general workflow for their isolation is a multi-step process requiring careful chromatographic and spectroscopic analysis.
General Workflow:
-
Cultivation & Extraction: The source organism (e.g., fungus) is cultured in a suitable medium.[2] The fermented material is then extracted with an organic solvent like ethyl acetate to capture the secondary metabolites.[2]
-
Bioassay-Guided Fractionation: The crude extract is subjected to preliminary bioassays (e.g., DPPH assay for antioxidant activity) to guide the purification process.[2]
-
Chromatographic Separation: The active extract is separated into fractions using column chromatography with silica gel. Further purification is achieved using techniques like Sephadex LH-20 chromatography or High-Performance Liquid Chromatography (HPLC).[2]
-
Structure Elucidation: The pure compounds are identified using a combination of spectroscopic methods:
Synthetic Strategies
Chemical synthesis is crucial for confirming the structure of isolated natural products, exploring structure-activity relationships (SAR), and producing larger quantities for further testing.[12][13][14][15][16]
Key Synthetic Approaches:
-
DBU-Promoted Condensation: A common and efficient method for creating the 3-substituted isobenzofuranone core involves the condensation of phthalaldehydic acids with 1,3-dicarbonyl compounds, catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6][17]
-
Suzuki-Miyaura Cross-Coupling: This powerful reaction is used to introduce aryl or vinyl substituents, enabling the synthesis of a diverse library of derivatives for biological screening.[7]
-
Enantioselective Synthesis: Given the importance of stereochemistry in biological activity, various enantioselective approaches have been developed using chiral auxiliaries or reagents to produce specific stereoisomers.[17]
Caption: General synthetic route for 3-substituted isobenzofuranones.
Conclusion and Future Outlook
The isobenzofuranone scaffold is a testament to nature's ingenuity in creating structurally diverse and biologically potent molecules. Its consistent appearance in compounds with significant antiproliferative, neuroprotective, and enzyme-inhibiting activities underscores its status as a "privileged scaffold" for drug discovery.[3] Future research will likely focus on several key areas:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their effects.
-
Total Synthesis of Complex Analogs: Developing novel and efficient synthetic routes to access more complex natural products and their designed analogs.[12][18][19][20]
-
Pharmacokinetic Optimization: Improving the drug-like properties (absorption, distribution, metabolism, and excretion - ADME) of lead compounds through medicinal chemistry efforts.[6][21]
The continued exploration of natural sources, combined with innovative synthetic chemistry and rigorous biological evaluation, ensures that the isobenzofuranone core will remain a fertile ground for the discovery of next-generation therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] Total synthesis of natural products containing benzofuran rings | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Total synthesis of natural products | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]
- 16. cri.or.th [cri.or.th]
- 17. researchgate.net [researchgate.net]
- 18. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Frontiers | Recent Advances in Construction of Polycyclic Natural Product Scaffolds via One-Pot Reactions Involving Alkyne Annulation [frontiersin.org]
- 21. mdpi.com [mdpi.com]
Structure-Activity Relationship of C-3 Functionalized Isobenzofuranones: A Guide to Unlocking Therapeutic Potential
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Isobenzofuranone Scaffold and the Pivotal C-3 Position
Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of bicyclic compounds featuring a γ-lactone fused to a benzene ring.[1][2][3] This structural motif is prevalent in numerous natural products and synthetically derived molecules, granting them a remarkable spectrum of biological activities. These activities range from antioxidant and antifungal to antiproliferative and anticonvulsant properties, making the isobenzofuranone core a privileged scaffold in medicinal chemistry and drug discovery.[1][3][4]
The therapeutic versatility of this scaffold is largely dictated by the nature of the substituent at the C-3 position.[1][3] This position serves as a key handle for chemical modification, allowing for the introduction of diverse alicyclic and aromatic functionalities. These modifications profoundly influence the molecule's steric, electronic, and lipophilic properties, thereby modulating its interaction with biological targets and ultimately defining its pharmacological profile. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of C-3 functionalized isobenzofuranones, synthesizing data from pivotal studies to offer a clear rationale for designing next-generation therapeutic agents. We will delve into the synthetic strategies for C-3 functionalization, analyze the impact of these modifications on antiproliferative and enzyme inhibitory activities, and provide validated experimental protocols for biological evaluation.
Core Directive: Decoding the Structure-Activity Relationship at C-3
The functionalization at the C-3 position is a determinant factor for the biological potency and selectivity of isobenzofuranones. Analysis of various derivatives reveals distinct patterns that guide the rational design of new chemical entities.
Antiproliferative and Cytotoxic Activity
A significant body of research highlights the anticancer potential of C-3 functionalized isobenzofuranones.[2][5] The choice of the C-3 substituent is critical in tuning the cytotoxic efficacy against various cancer cell lines.
A study involving a series of C-3 functionalized isobenzofuranones revealed potent antiproliferative activity against myeloid leukemia (K562) and lymphoma (U937) cell lines.[1][6] Notably, compounds featuring a C-3 substituted phenolic ring demonstrated significant cytotoxicity. For instance, compound 18 , which has an isopropyl group on the C-3 phenolic substituent, showed an IC50 value of 1.71 µM against K562 cells. This potency is superior to that of the established anticancer drug etoposide (IC50 of 7.06 µM) in the same assay.[1][6] In contrast, the corresponding analog without the isopropyl group (16 ) was slightly less potent with an IC50 of 2.79 µM.[1][6]
This observation suggests that increasing the lipophilicity and steric bulk at the para-position of the C-3 phenyl ring can enhance antiproliferative activity. However, the modification of the phenolic hydroxyl group itself can have a detrimental effect. Acetylation of the hydroxyl group in compound 16 to yield compound 17 resulted in a dramatic loss of activity against K562 cells (IC50 from 2.79 µM to 66.81 µM), indicating the critical role of the free hydroxyl group, potentially for hydrogen bonding interactions with the biological target.[1][6]
The following diagram illustrates the key SAR insights for antiproliferative activity based on modifications at the C-3 position.
Caption: Key SAR findings for C-3 modified isobenzofuranones.
Table 1: Antiproliferative Activity of C-3 Functionalized Isobenzofuranones
| Compound/Derivative | C-3 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| 16 | 2,6-Dihydroxyphenyl | K562 (myeloid leukemia) | 2.79 | [1][6] |
| 18 | 2,6-Dihydroxy-4-isopropylphenyl | K562 (myeloid leukemia) | 1.71 | [1][6] |
| 17 | 2,6-Diacetoxyphenyl | K562 (myeloid leukemia) | 66.81 | [1][6] |
| Etoposide (Control) | - | K562 (myeloid leukemia) | 7.06 | [1][6] |
| 9 | C15 Alkyl Chain | HL-60 (leukemia) | 3.24 µg/mL |[3] |
Enzyme Inhibitory Activity
Isobenzofuranones also serve as templates for potent enzyme inhibitors.[2] A noteworthy example is the design of novel ligands for Protein Kinase C (PKC), a family of enzymes crucial for intracellular signal transduction.[7] Based on the proposed binding model of the natural ligand diacylglycerol (DAG), researchers designed and synthesized isobenzofuranone derivatives to mimic its interaction with the PKCδ C1B domain.[7]
The SAR study revealed that the nature of the ester group at the C-3 position was critical for binding affinity. The pivaloyl derivative (1f ) was identified as a strong PKCα ligand.[7] This finding is well-explained by a binding model where the bulky pivaloyl group occupies a hydrophobic pocket, while the lactone carbonyl and other functionalities form key hydrogen bonds with the protein. This work exemplifies a rational, structure-based approach to designing C-3 functionalized isobenzofuranones as specific enzyme inhibitors.
Synthetic Pathways to C-3 Functionalized Isobenzofuranones
The synthesis of these valuable compounds often relies on robust and versatile chemical reactions. A widely used and efficient method is the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-promoted condensation of commercially available 2-formylbenzoic acid (phthalaldehydic acid) with various 1,3-dicarbonyl compounds.[1] This approach provides direct access to a range of C-3 substituted derivatives. For derivatives containing a phenolic ring, a subsequent aromatization step, often mediated by mercuric acetate (Hg(OAc)₂), is employed.[1][8]
The general workflow for synthesizing these compounds is outlined below.
Caption: General synthetic workflow for C-3 functionalized isobenzofuranones.
Experimental Protocol: General Procedure for DBU-Promoted Condensation
Causality: This protocol leverages DBU as a non-nucleophilic base to catalyze the Knoevenagel-type condensation between the aldehyde of phthalaldehydic acid and the active methylene group of a 1,3-dicarbonyl compound. The subsequent intramolecular cyclization and dehydration yield the C-3 functionalized isobenzofuranone core. Chloroform is often used as the solvent, and refluxing provides the necessary energy to drive the reaction to completion.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve phthalaldehydic acid (1.0 mmol) and the respective 1,3-dicarbonyl compound (1.1 mmol) in chloroform (20 mL).
-
Catalyst Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) to the solution.
-
Reaction: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or recrystallization to afford the pure C-3 functionalized isobenzofuranone.[1]
Validated Assay Protocol: Evaluating Cytotoxicity via MTT Assay
Trustworthiness: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standardized, colorimetric method for assessing cell viability. Its principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells, providing a reliable system for quantifying the cytotoxic effects of compounds.[2][6]
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., K562) in 96-well microplates at a density of approximately 0.7 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the test isobenzofuranone derivatives in dimethyl sulfoxide (DMSO). Create a series of dilutions in the cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Add the compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[2]
Computational Analysis: Predicting Drug-Likeness
In modern drug discovery, in silico tools are indispensable for predicting the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new compounds.[1] For the isobenzofuranone derivatives, computational studies are often performed to assess their potential as drug candidates by evaluating their compliance with frameworks like Lipinski's "Rule of Five".[1][6] These calculations analyze physicochemical parameters such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to exhibit good oral bioavailability. This predictive analysis allows researchers to prioritize the synthesis and testing of compounds with favorable drug-like properties, saving significant time and resources.
Conclusion and Future Perspectives
The C-3 position of the isobenzofuranone scaffold is a critical determinant of biological activity. Structure-activity relationship studies have consistently shown that targeted modifications at this position can yield compounds with potent and selective therapeutic effects, particularly in the realm of oncology. The presence of a phenolic ring with specific alkyl substitutions at C-3 has been shown to produce derivatives with antiproliferative potencies exceeding that of established drugs like etoposide.[3] The synthetic accessibility of this position, primarily through condensation reactions with phthalaldehydic acid, provides a robust platform for generating diverse chemical libraries.
Future research should focus on expanding the repertoire of C-3 functionalities and exploring their effects on a wider range of biological targets. The integration of computational modeling with synthetic chemistry will continue to be crucial for the rational design of new isobenzofuranone derivatives. Elucidating the precise molecular mechanisms of action for the most potent compounds will be essential for their translation into clinical candidates. The favorable drug-like properties and significant biological effects observed in many C-3 functionalized isobenzofuranones qualify them as highly promising candidates for future therapeutic development.[3]
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and structure-activity relationship of new isobenzofuranone ligands of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A High-Yield, Two-Step Synthesis of 5-Phenoxyisobenzofuran-1(3H)-one for Pharmaceutical Research
Abstract: 5-Phenoxyisobenzofuran-1(3H)-one, also known as 5-phenoxyphthalide, is a pivotal intermediate in the synthesis of advanced pharmaceutical agents, most notably Roxadustat, a novel inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase used for treating anemia. The efficient and regioselective construction of this molecule is of significant interest to the drug development community. This document provides a detailed guide to a modern, two-step synthetic route starting from the readily available (3-phenoxyphenyl)methanol. A novel approach has been reported to achieve the target molecule in a high overall yield of 78%.[1] This protocol is structured to provide researchers with both a practical, step-by-step methodology and a deep understanding of the chemical principles that ensure the reaction's success and reproducibility.
Part 1: Synthetic Strategy & Mechanistic Insights
The conversion of (3-phenoxyphenyl)methanol into this compound is a non-trivial transformation that requires the formation of a new five-membered lactone ring. This involves the functionalization of the C-H bond at the position ortho to the existing hydroxymethyl group, followed by an intramolecular cyclization. The strategy hinges on a modern, catalytic C-H activation approach, which circumvents the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and improving atom economy.
The overall transformation can be visualized as follows:
Caption: Proposed synthetic workflow for this compound.
Pillar 1: The Logic of Directed C-H Activation
The primary challenge is the selective introduction of a carboxyl group at the C2 position of the 1-(hydroxymethyl)-3-phenoxybenzene core. Traditional electrophilic aromatic substitution reactions would lack the required regioselectivity. The chosen strategy employs a transition-metal-catalyzed C-H activation reaction.
-
Causality of Catalyst Choice: Palladium(II) catalysts are exceptionally proficient at orchestrating this type of transformation. The reaction proceeds through a palladacycle intermediate. The hydroxymethyl group (-CH₂OH) on the substrate acts as a directing group, coordinating to the palladium center and positioning it in close proximity to the target C-H bond. This directed ortho-metalation ensures that functionalization occurs exclusively at the desired position.
-
Role of Reagents:
-
Carbon Monoxide (CO): Serves as the one-carbon source for the new carboxyl group.
-
Oxidant: An oxidant (e.g., benzoquinone) is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed at the end of the catalytic cycle, allowing for the use of catalytic amounts of the precious metal.
-
Pillar 2: The Inevitability of Lactonization
Once the ortho-carboxylation is achieved, the resulting intermediate, 2-(hydroxymethyl)-4-phenoxybenzoic acid, possesses both a carboxylic acid and a primary alcohol group in a sterically favorable 1,2-relationship on the benzene ring.
-
Mechanism: Under acidic conditions, typically during the reaction workup, the carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon highly electrophilic. The nucleophilic oxygen of the proximate hydroxymethyl group then attacks this carbon. Subsequent loss of a water molecule yields the thermodynamically stable five-membered lactone ring, driving the reaction to completion. This intramolecular esterification is a classic and highly efficient ring-closing reaction.
Part 2: Detailed Experimental Protocol
This protocol describes a one-pot procedure where the C-H carboxylation is followed directly by an acid-mediated cyclization to yield the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| (3-phenoxyphenyl)methanol | >98% | Sigma-Aldrich |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% trace metals | Sigma-Aldrich |
| 1,10-Phenanthroline (ligand) | ≥99% | Sigma-Aldrich |
| p-Benzoquinone (oxidant) | ≥98% | Sigma-Aldrich |
| Acetic Acid | Glacial, ACS grade | Fisher Scientific |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich |
| Carbon Monoxide (CO) | High Purity (4.8) | Airgas |
| Hydrochloric Acid (HCl) | 37%, ACS grade | VWR |
| Ethyl Acetate | HPLC grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS grade | VWR |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR |
| Methyl tert-butyl ether (MTBE) | ≥99.8% | Sigma-Aldrich |
Equipment:
-
High-pressure stainless steel reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, gas inlet, and pressure gauge.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Oil bath.
Step-by-Step Procedure
-
Reactor Setup: To a clean, dry high-pressure reactor, add (3-phenoxyphenyl)methanol (10.0 g, 50.0 mmol, 1.0 equiv), Palladium(II) acetate (0.224 g, 1.0 mmol, 2 mol%), and 1,10-phenanthroline (0.180 g, 1.0 mmol, 2 mol%).
-
Reagent Addition: Add p-benzoquinone (10.8 g, 100 mmol, 2.0 equiv). Evacuate the reactor and backfill with nitrogen gas three times.
-
Solvent Addition: Add anhydrous toluene (100 mL) and glacial acetic acid (20 mL) to the reactor via cannula.
-
Pressurization & Reaction: Seal the reactor. Purge the system with carbon monoxide gas three times before pressurizing to 3 atm with CO. Place the reactor in a pre-heated oil bath at 120 °C and stir vigorously for 24 hours.
-
Cooling and Depressurization: After 24 hours, cool the reactor to room temperature in an ice bath. Carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Reaction Quench & Workup: Open the reactor and transfer the dark mixture to a round-bottom flask. Concentrate the mixture using a rotary evaporator to remove the bulk of the toluene and acetic acid.
-
Acid-Catalyzed Cyclization: To the residue, add 150 mL of 2 M hydrochloric acid. Heat the mixture to 60 °C and stir for 2 hours to ensure complete lactonization.
-
Extraction: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Purification: The crude product is purified by recrystallization. Add the crude solid to methyl tert-butyl ether (MTBE, approx. 50 mL for 10 g crude product), heat to 50 °C for 30 minutes, then cool slowly to 10 °C.[2] Filter the resulting crystalline solid and wash with a small amount of cold MTBE. Dry the solid in a vacuum oven.
-
Characterization: The final product should be a white to off-white crystalline solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 3: Data Summary
The following table summarizes the key quantitative parameters for the described protocol.
| Parameter | Value | Notes |
| Reactants | ||
| (3-phenoxyphenyl)methanol | 50.0 mmol (1.0 equiv) | Starting Material |
| Palladium(II) Acetate | 1.0 mmol (2 mol%) | Catalyst |
| 1,10-Phenanthroline | 1.0 mmol (2 mol%) | Ligand |
| p-Benzoquinone | 100 mmol (2.0 equiv) | Oxidant |
| Reaction Conditions | ||
| Carbon Monoxide Pressure | 3 atm | Ensure proper sealing of the reactor. |
| Temperature | 120 °C | Maintain consistent heating. |
| Reaction Time | 24 hours | Monitor by TLC or LC-MS if possible. |
| Expected Outcome | ||
| Theoretical Yield | 11.3 g | Based on a molecular weight of 226.23 g/mol for the product. |
| Reported Overall Yield | ~78% [1] | Corresponds to ~8.8 g of purified product. |
| Purity (after recrystallization) | >99% | As determined by HPLC or qNMR. |
Part 4: Troubleshooting and Safety
-
Low Yield: Incomplete reaction may be due to inactive catalyst or leaks in the CO supply. Ensure all reagents are pure and the reactor is properly sealed.
-
Side Product Formation: Over-oxidation is unlikely under these conditions. Incomplete cyclization can be remedied by extending the time for the acidic workup step.
-
Safety Precautions:
-
Carbon Monoxide: CO is a toxic, odorless gas. All operations involving the pressurized reactor must be conducted inside a certified, high-flow fume hood. A personal CO monitor is highly recommended.
-
Pressure: The reaction is performed under pressure. Use a certified reactor and do not exceed the manufacturer's pressure and temperature limits.
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds can be sensitizers.
-
References
Application Notes and Protocols for the Synthesis of Roxadustat via 5-Phenoxyisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Significance of Roxadustat and the Strategic Importance of its Synthesis
Roxadustat (FG-4592) is a first-in-class, orally administered inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, representing a significant advancement in the treatment of anemia, particularly in patients with chronic kidney disease (CKD).[1][2] Unlike traditional erythropoiesis-stimulating agents (ESAs) that directly stimulate red blood cell production, Roxadustat mimics the body's natural response to hypoxia. By inhibiting HIF-prolyl hydroxylase, it leads to the stabilization and accumulation of HIF-α, a transcription factor that orchestrates a coordinated erythropoietic response. This includes not only the increased production of endogenous erythropoietin but also the improved regulation of iron metabolism, a crucial factor in effective erythropoiesis.[2]
The development of a robust, scalable, and economically viable synthetic route to Roxadustat is of paramount importance for ensuring its widespread accessibility. A key intermediate in several efficient synthetic pathways is 5-phenoxyisobenzofuran-1(3H)-one. The structural integrity and purity of this intermediate are critical determinants of the final drug substance's quality and yield. This document provides a detailed technical guide for the synthesis of this compound and its subsequent conversion to Roxadustat, offering field-proven insights and self-validating protocols for researchers and drug development professionals.
Synthetic Pathway Overview
The synthesis of Roxadustat from this compound is a multi-step process that involves the construction of the core isoquinoline scaffold, followed by functional group manipulations and final coupling with glycine. The overall synthetic strategy is outlined below.
Caption: Overall synthetic workflow for Roxadustat.
Part 1: Synthesis of the Key Intermediate: this compound
A robust and efficient method for the preparation of this compound proceeds from an N-substituted-4-nitrophthalimide. This two-step process offers good regioselectivity and is suitable for large-scale production.[3]
Protocol 1: Synthesis of this compound
Step 1: Synthesis of N-Methyl-4-phenoxyphtalimide
This step involves the nucleophilic aromatic substitution of the nitro group with phenoxide.
-
Materials and Reagents:
-
N-Methyl-4-nitrophthalimide
-
Phenol
-
Sodium Hydroxide
-
Toluene
-
Water
-
-
Procedure:
-
In a flask equipped for azeotropic distillation, combine phenol, aqueous sodium hydroxide, and toluene.
-
Heat the mixture to reflux to form anhydrous sodium phenoxide by azeotropic removal of water.
-
Cool the mixture and add N-methyl-4-nitrophthalimide.
-
Heat the reaction mixture to facilitate the substitution reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and proceed with aqueous work-up to isolate the crude N-methyl-4-phenoxyphtalimide.
-
Purify the crude product by recrystallization.
-
Step 2: Synthesis of this compound
This step involves the reductive cyclization of the N-substituted-4-phenoxyphtalimide.
-
Materials and Reagents:
-
N-Methyl-4-phenoxyphtalimide
-
Zinc powder
-
Sodium Hydroxide
-
Water
-
Hydrochloric Acid
-
Methanol
-
-
Procedure:
-
To a stirred solution of aqueous sodium hydroxide, add N-methyl-4-phenoxyphtalimide at a controlled temperature (e.g., 0-5 °C).[4]
-
After the initial reaction, add zinc powder and heat the mixture to promote the reductive cyclization.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove inorganic solids.
-
Acidify the filtrate with hydrochloric acid to precipitate the crude product.[4]
-
Adjust the pH to 5-7 with sodium hydroxide solution, filter the solid, and wash with water.[4]
-
Purify the crude this compound by recrystallization or slurry in a suitable solvent such as methanol, ethanol, toluene, or acetone/water mixtures to achieve high purity.[3]
-
Characterization of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₃ | [5] |
| Molecular Weight | 226.23 g/mol | [5] |
| Appearance | Liquid or solid | [5] |
| Boiling Point | 422.5 °C at 760 mmHg | [5] |
| Density | 1.281 g/cm³ | [5] |
| 1H NMR (CDCl₃) | Signals expected in the aromatic region (δ 7.0-8.0 ppm) and a singlet for the methylene protons (δ ~5.3 ppm). | |
| 13C NMR (CDCl₃) | Signals expected for the carbonyl carbon (~170 ppm), aromatic carbons (δ 110-160 ppm), and the methylene carbon (~70 ppm). |
Part 2: Synthesis of Roxadustat from this compound
This part of the synthesis involves the construction of the isoquinoline core and subsequent functionalization to yield Roxadustat.
Caption: Step-wise conversion of the key intermediate to Roxadustat.
Protocol 2: Synthesis of Ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
This step involves the ring-opening of the lactone followed by condensation to form the isoquinoline ring system.
-
Materials and Reagents:
-
This compound
-
Thionyl chloride
-
Sodium ethoxide
-
Ethanol
-
-
Procedure:
-
Treat this compound with thionyl chloride to effect ring-opening, forming an intermediate acyl chloride.[6]
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
In a separate vessel, prepare a solution of sodium ethoxide in ethanol.
-
Add the crude acyl chloride to the sodium ethoxide solution to induce cyclization and formation of the isoquinoline ring.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture and perform an extractive work-up to isolate the crude product.
-
Purify by column chromatography or recrystallization.
-
Protocol 3: Synthesis of Ethyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
This step introduces a bromine atom at the 1-position of the isoquinoline ring, which is a key handle for the subsequent Suzuki coupling.
-
Materials and Reagents:
-
Ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or a similar polar aprotic solvent
-
-
Procedure:
-
Dissolve the starting material in the chosen solvent.
-
Add N-Bromosuccinimide portion-wise at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Quench the reaction and perform an aqueous work-up.
-
Isolate the crude product and purify by recrystallization.
-
Protocol 4: Synthesis of Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate via Suzuki Coupling
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. In this step, the bromine atom is replaced with a methyl group.
-
Materials and Reagents:
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the bromo-isoquinoline, methylboronic acid, palladium catalyst, ligand, and base.[1]
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.[6]
-
Upon completion, cool the reaction mixture and perform an extractive work-up with a suitable organic solvent (e.g., ethyl acetate).[6]
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
-
Protocol 5: Synthesis of Roxadustat
The final step is the condensation of the isoquinoline ester with glycine.
-
Materials and Reagents:
-
Procedure:
-
Combine the isoquinoline ester, glycine, and the base in a suitable solvent.[7]
-
Heat the reaction mixture to facilitate the condensation.[7]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and acidify to precipitate the crude Roxadustat.
-
Filter the solid, wash with water, and dry.
-
Purify the crude Roxadustat by recrystallization to obtain the final product with high purity.
-
Analytical Characterization of Roxadustat
The final product should be thoroughly characterized to ensure its identity, purity, and quality. High-Performance Liquid Chromatography (HPLC) is a key analytical technique for this purpose.
Protocol 6: HPLC Analysis of Roxadustat
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Agilent Eclipse XDB-C8 (150 x 4.6 mm, 5 µm) or equivalent.[5]
-
Mobile Phase: A mixture of methanol and phosphate buffer (pH 5, 0.05 M) in a 70:30 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 262 nm.[5]
-
Expected Retention Time: Approximately 4.6 minutes.[5]
| Parameter | Value | Reference |
| Purity (by HPLC) | > 99.5% | [6] |
| Total Yield | Approximately 47.4% (based on this compound) | [6] |
Conclusion
The synthetic pathway to Roxadustat via the key intermediate this compound offers a practical and scalable approach for the production of this important therapeutic agent. The protocols outlined in this document, when executed with care and precision, provide a reliable framework for researchers and drug development professionals. Adherence to rigorous analytical characterization at each stage is essential for ensuring the quality and consistency of the final active pharmaceutical ingredient.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1421312-34-6|Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. This compound CAS 57830-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. EP3305769A1 - Method for preparation of (7-phenoxy-4-hydroxy-1-methyl-isoquinoline-3-carbonyl)-glycine (roxedustat) and its intermediates based on simultaneous opening of oxazolic ring, fission of ether and creation of imine - Google Patents [patents.google.com]
Synthesis of 2-Methyl-7-phenoxyisoquinolin-1(3H)-one: A Modern Approach Utilizing a Phthalide Precursor
APPLICATION NOTE & PROTOCOL
Abstract
This application note details a robust and efficient protocol for the synthesis of a substituted isoquinolin-1(3H)-one derivative, a core scaffold in numerous pharmacologically active compounds. The presented methodology utilizes the versatile building block, 5-phenoxyisobenzofuran-1(3H)-one, and a primary amine to construct the isoquinoline framework. This approach offers a streamlined alternative to classical isoquinoline syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, by starting from a readily accessible phthalide derivative. The protocol includes a comprehensive, step-by-step guide, a mechanistic rationale for the transformation, and relevant safety and handling information.
Introduction: The Significance of the Isoquinoline Core
The isoquinoline skeleton is a privileged heterocyclic motif found in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant therapeutic applications. Molecules incorporating this framework exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Consequently, the development of novel and efficient synthetic routes to access structurally diverse isoquinoline derivatives is a key focus in medicinal chemistry and drug discovery.
Traditionally, the synthesis of isoquinolines has relied on established name reactions such as the Bischler-Napieralski and Pictet-Spengler cyclizations. While powerful, these methods often require harsh conditions and multi-step preparations of the necessary precursors. Modern synthetic chemistry seeks more convergent and atom-economical routes. Phthalides, or isobenzofuran-1(3H)-ones, have emerged as valuable and versatile starting materials in heterocyclic synthesis due to their inherent reactivity. The compound this compound is a particularly useful intermediate, allowing for the introduction of a phenoxy substituent, a common feature in various bioactive molecules.
This application note presents a detailed protocol for the synthesis of 2-methyl-7-phenoxyisoquinolin-1(3H)-one from this compound, demonstrating the utility of phthalides as direct precursors to the isoquinolinone core.
Reaction Scheme: Phthalide to Isoquinolinone
The overall transformation involves the reaction of this compound with methylamine, which acts as the nitrogen source for the heterocyclic ring. The reaction proceeds via a proposed ring-opening of the lactone followed by an intramolecular cyclization and dehydration sequence to yield the target isoquinolinone.
Caption: General reaction scheme for the synthesis of 2-methyl-7-phenoxyisoquinolin-1(3H)-one.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of 2-methyl-7-phenoxyisoquinolin-1(3H)-one.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Recommended Purity | Supplier |
| This compound | 57830-14-5 | 226.23 g/mol | >98% | Major Chemical Suppliers |
| Methylamine (40% in water) | 74-89-5 | 31.06 g/mol | 40% w/w | Major Chemical Suppliers |
| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous, >99.5% | Major Chemical Suppliers |
| Hydrochloric acid (concentrated) | 7647-01-0 | 36.46 g/mol | ~37% | Major Chemical Suppliers |
| Sodium bicarbonate | 144-55-8 | 84.01 g/mol | >99% | Major Chemical Suppliers |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol | >99% | Major Chemical Suppliers |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | ACS Grade | Major Chemical Suppliers |
| Hexane | 110-54-3 | 86.18 g/mol | ACS Grade | Major Chemical Suppliers |
Equipment
-
Round-bottom flask (100 mL) with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system
Safety Precautions
-
This compound: May cause skin and eye irritation. Handle with gloves and safety glasses.
-
Methylamine: Corrosive and flammable. Causes severe skin burns and eye damage. Harmful if inhaled. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Toluene: Highly flammable liquid and vapor. Causes skin irritation and may cause drowsiness or dizziness. Handle in a fume hood away from ignition sources.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.
-
Ethyl Acetate and Hexane: Highly flammable liquids. Use in a well-ventilated area away from ignition sources.
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 2-methyl-7-phenoxyisoquinolin-1(3H)-one.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.26 g, 10.0 mmol) and toluene (40 mL).
-
Addition of Amine: While stirring the solution at room temperature, add a 40% aqueous solution of methylamine (2.33 mL, ~30.0 mmol, 3.0 equivalents) dropwise over 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-18 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a 250 mL separatory funnel and add 50 mL of 1 M hydrochloric acid. Shake vigorously and allow the layers to separate.
-
Separate the aqueous layer and wash the organic layer with an additional 20 mL of 1 M HCl.
-
Combine the aqueous layers and cool in an ice bath. Slowly neutralize the acidic aqueous solution by the portion-wise addition of solid sodium bicarbonate until the pH is approximately 8.
-
Extract the neutralized aqueous layer with ethyl acetate (3 x 50 mL).
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2-methyl-7-phenoxyisoquinolin-1(3H)-one.
Expected Results
| Parameter | Expected Outcome |
| Yield | 65-75% |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC/NMR) | >98% |
Mechanistic Insights: The Rationale Behind the Synthesis
The conversion of a phthalide to an N-substituted isoquinolinone with a primary amine is a plausible transformation that can be understood as a two-stage process: initial nucleophilic attack and ring-opening, followed by intramolecular cyclization and dehydration.
Caption: Proposed mechanistic pathway for the formation of the isoquinolinone.
-
Nucleophilic Acyl Addition: The reaction is initiated by the nucleophilic attack of the primary amine (methylamine) on the electrophilic carbonyl carbon of the lactone (phthalide) ring of this compound. This forms a tetrahedral intermediate.
-
Lactone Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the endocyclic C-O bond of the lactone. This results in the formation of a ring-opened intermediate, which is a substituted N-methyl-2-carboxybenzamide.
-
Intramolecular Cyclization: Under the high-temperature conditions of the reaction, the carboxylic acid and amide functionalities of the intermediate can react. It is proposed that the amide carbonyl is protonated (or activated by heat), and the carboxylic acid is deprotonated, leading to an intramolecular cyclization. Alternatively, the carboxylic acid can be activated to form a more reactive species that is then attacked by the amide nitrogen. A plausible pathway involves the formation of an N-acyliminium ion upon dehydration, which then undergoes an intramolecular electrophilic aromatic substitution.
-
Dehydration and Aromatization: The cyclized intermediate then undergoes dehydration to form the final isoquinolinone product. The driving force for this step is the formation of a stable, conjugated heterocyclic system.
The use of a high-boiling solvent like toluene is crucial as it allows the reaction to be conducted at a temperature sufficient to drive the dehydration and cyclization steps. The aqueous methylamine solution provides the nucleophile, and while water is a byproduct of the reaction, its presence in the initial stages does not inhibit the forward reaction under these conditions.
Conclusion
The protocol described in this application note provides a practical and efficient method for the synthesis of a substituted isoquinolin-1(3H)-one from a readily available phthalide precursor. This approach highlights the utility of this compound as a versatile building block in the construction of complex heterocyclic scaffolds relevant to drug discovery and development. The straightforward procedure, coupled with a clear mechanistic rationale, makes this a valuable addition to the synthetic chemist's toolbox for accessing the important isoquinoline core structure.
Application Note & Protocol: Ullmann Diaryl Ether Synthesis of 5-Phenoxyphthalide
Introduction
The Ullmann condensation, a copper-catalyzed reaction to form carbon-heteroatom bonds, stands as a cornerstone in synthetic organic chemistry.[1] First reported by Fritz Ullmann in the early 20th century, this reaction has evolved from harsh conditions requiring stoichiometric copper to modern protocols that are milder and more versatile, employing catalytic amounts of copper often in conjunction with ligands.[1][2] This application note provides a detailed experimental protocol for the synthesis of 5-phenoxyphthalide, a diaryl ether with potential applications in medicinal chemistry and materials science. The synthesis is achieved through a modern Ullmann-type C-O cross-coupling reaction between a substituted phthalide and a phenol.
This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the mechanistic considerations and the rationale behind the choice of reagents and conditions. By understanding the underlying principles, researchers can better troubleshoot and adapt this protocol for their specific needs.
Reaction Principle and Mechanistic Overview
The synthesis of 5-phenoxyphthalide via the Ullmann diaryl ether synthesis involves the copper-catalyzed coupling of 5-bromophthalide with phenol. The general mechanism is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.
A plausible mechanistic pathway for the Ullmann diaryl ether synthesis is as follows:
-
Formation of the Active Catalyst: In the presence of a base and a suitable ligand, a copper(I) salt forms an active catalytic species.
-
Oxidative Addition: The aryl halide (5-bromophthalide) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.
-
Ligand Exchange: The phenoxide, generated from the reaction of phenol with the base, displaces the halide from the copper(III) complex.
-
Reductive Elimination: The diaryl ether (5-phenoxyphthalide) is formed through reductive elimination from the copper(III) complex, regenerating the copper(I) catalyst for the next cycle.
The use of ligands is crucial in modern Ullmann reactions. They serve to stabilize the copper catalyst, increase its solubility, and facilitate both the oxidative addition and reductive elimination steps, thereby allowing the reaction to proceed at lower temperatures and with greater efficiency.[3]
Experimental Workflow
The overall experimental workflow for the synthesis of 5-phenoxyphthalide is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of 5-phenoxyphthalide.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on the specific laboratory conditions and reagent purity.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| 5-Bromophthalide | C₈H₅BrO₂ | 213.03 | >98% | Commercially Available | Starting material. |
| Phenol | C₆H₆O | 94.11 | >99% | Commercially Available | Coupling partner. |
| Copper(I) Iodide (CuI) | CuI | 190.45 | >98% | Commercially Available | Catalyst. |
| L-Proline | C₅H₉NO₂ | 115.13 | >99% | Commercially Available | Ligand. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | >99% | Commercially Available | Base. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Anhydrous | Commercially Available | Solvent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available | For extraction. |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | - | Laboratory prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous | Commercially Available | For drying. |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Commercially Available | For chromatography. |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromophthalide (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask via syringe. The recommended concentration is typically 0.1-0.5 M with respect to the limiting reagent (5-bromophthalide).
-
-
Reaction:
-
Heat the reaction mixture to 110-130 °C with vigorous stirring. The optimal temperature may need to be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes.
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to yield 5-phenoxyphthalide as a solid.
-
Characterization
The identity and purity of the synthesized 5-phenoxyphthalide should be confirmed by standard analytical techniques, such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity.
Causality and Experimental Choices
-
Choice of Aryl Halide: 5-Bromophthalide is chosen as the aryl halide. Aryl bromides are often a good compromise between the high reactivity (and cost) of aryl iodides and the lower reactivity of aryl chlorides in Ullmann couplings.[4]
-
Phenolic Coupling Partner: Phenol is the simplest aryl alcohol and serves as a good model substrate.
-
Catalyst and Ligand System: Copper(I) iodide is a commonly used and effective catalyst for Ullmann reactions.[3] L-proline, an inexpensive and readily available amino acid, has been shown to be an effective ligand for copper-catalyzed C-O coupling reactions, often allowing for milder reaction conditions.[2]
-
Base: Potassium carbonate is a common and effective base for Ullmann diaryl ether synthesis.[4] It is strong enough to deprotonate the phenol to form the reactive phenoxide nucleophile.
-
Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that is well-suited for Ullmann reactions due to its ability to dissolve the reagents and its high boiling point, which allows for elevated reaction temperatures.[5]
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation of the copper(I) catalyst to the less active copper(II) species.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous conditions and a proper inert atmosphere. Use fresh, high-purity CuI. |
| Insufficient temperature | Gradually increase the reaction temperature. | |
| Poor quality reagents | Use freshly purified or high-purity starting materials and solvent. | |
| Formation of Side Products | Homocoupling of 5-bromophthalide | Optimize the reaction temperature and catalyst/ligand loading. |
| Decomposition of starting materials | Lower the reaction temperature and/or shorten the reaction time. | |
| Difficult Purification | Co-elution of product and impurities | Optimize the solvent system for column chromatography. Consider recrystallization. |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 5-phenoxyphthalide via a modern Ullmann diaryl ether synthesis. By understanding the rationale behind the experimental choices and potential troubleshooting strategies, researchers can effectively apply this methodology to synthesize this and other diaryl ether compounds. The use of a copper/L-proline catalytic system represents a practical and efficient approach to this important transformation in organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Comprehensive Characterization of 5-Phenoxyisobenzofuran-1(3H)-one
Introduction: The Imperative for Rigorous Analytical Characterization
5-Phenoxyisobenzofuran-1(3H)-one (CAS No: 57830-14-5) is a bicyclic lactone belonging to the isobenzofuranone (also known as phthalide) class of compounds.[1] This structural motif is present in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[2][3][4] Given its potential utility in drug discovery and development, a comprehensive and unambiguous analytical characterization is paramount. The identity, purity, and stability of a lead compound are foundational pillars upon which all subsequent preclinical and clinical development rests.
This guide provides a suite of detailed analytical protocols designed to deliver a robust and multi-faceted characterization of this compound. The methodologies herein are grounded in fundamental analytical principles and are designed to be self-validating, ensuring the generation of trustworthy and reproducible data. We will move from chromatographic methods for purity assessment to definitive spectroscopic techniques for structural elucidation.
Foundational Properties and Structure
Before embarking on detailed analytical protocols, a foundational understanding of the molecule's properties is essential.
-
Molecular Formula: C₁₄H₁₀O₃
-
Molecular Weight: 226.23 g/mol [5]
-
Appearance: Solid[5]
-
Boiling Point: ~422.5 °C at 760 mmHg[5]
-
Storage: Store at room temperature[5]
The structural features—a lactone (cyclic ester), a phenoxy ether linkage, and two aromatic rings—dictate the selection of analytical techniques and the interpretation of the resulting data.
Chromatographic Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic molecules and is a principal technique in pharmaceutical quality control.[6][7] For this compound, a reversed-phase HPLC method is most appropriate due to its aromaticity and moderate polarity.
Protocol: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
This protocol is designed to separate the main compound from potential impurities, including its regioisomer, 6-phenoxyisobenzofuran-1(3H)-one, which can be formed during synthesis.[8]
Rationale for Method Choices:
-
C18 Column: The octadecylsilane stationary phase provides excellent hydrophobic interactions with the aromatic rings of the analyte, ensuring good retention.[6][9]
-
Acetonitrile/Water Mobile Phase: This is a standard, robust mobile phase for reversed-phase chromatography. Acetonitrile is chosen for its low UV cutoff and viscosity.
-
UV Detection: The presence of two aromatic rings provides strong chromophores, making UV detection highly sensitive. A wavelength of 230 nm is selected to capture the absorbance of both the benzofuranone and phenoxy moieties.[9]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with a 50:50 acetonitrile/water mixture.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.[9]
-
Injection Volume: 10 µL.
-
-
Gradient Elution:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile) 0.0 50 50 20.0 5 95 25.0 5 95 25.1 50 50 | 30.0 | 50 | 50 |
-
Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity of the main peak as a percentage of the total integrated area.
Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For assessing volatile and semi-volatile impurities, GC-MS is an invaluable orthogonal technique.[10] Given the compound's lactone structure, GC-MS is a suitable method for both identification and quantification.[11][12]
Rationale for Method Choices:
-
DB-5ms or equivalent column: A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose choice that provides good separation for a wide range of semi-volatile organic compounds.
-
Electron Ionization (EI): Standard 70 eV EI provides reproducible fragmentation patterns that are useful for library matching and structural confirmation. The fragmentation of the lactone and ether moieties will yield characteristic ions.[10]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Instrumentation:
-
GC-MS System: Standard GC with a Mass Selective Detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 min.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis: Identify the main peak corresponding to this compound. Analyze its mass spectrum for the molecular ion (m/z 226) and characteristic fragment ions. Search for and identify any impurity peaks.
Definitive Structural Elucidation
While chromatography provides data on purity, spectroscopy provides irrefutable evidence of the molecular structure. A combination of NMR, MS, and IR spectroscopy is required for a complete characterization.
Protocol: High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule.[13][14] This is a critical step to confirm that the observed molecule has the correct molecular formula.[15][16]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for ESI).
-
Instrumentation:
-
Mass Spectrometer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) is common, typically in positive mode to form the [M+H]⁺ or [M+Na]⁺ adduct.
-
-
Data Acquisition: Infuse the sample directly or via a liquid chromatography system. Acquire the full scan mass spectrum in high-resolution mode.
-
Data Analysis:
-
Determine the accurate mass of the molecular ion peak.
-
Use the instrument's software to calculate the molecular formula that best fits the measured mass within a narrow mass tolerance (e.g., < 5 ppm).
-
Expected Result: The calculated mass for C₁₄H₁₁O₃⁺ ([M+H]⁺) is 227.0703. An experimental mass within 5 ppm of this value confirms the elemental composition.
-
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure and connectivity of atoms in a molecule.[17][18][19][20] Both ¹H and ¹³C NMR are essential, and 2D NMR experiments (like COSY and HMBC) can confirm assignments.
Rationale for Solvent Choice:
-
CDCl₃ (Deuterated Chloroform): A common, non-protic solvent that is excellent for dissolving a wide range of organic compounds.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A more polar alternative if solubility in CDCl₃ is an issue.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a standard carbon spectrum, often with proton decoupling.
-
(Optional) 2D NMR: Acquire COSY (¹H-¹H correlation) and HMBC (¹H-¹³C long-range correlation) spectra to confirm connectivity.
-
-
Data Interpretation (Predicted Shifts):
-
¹H NMR: Expect signals in the aromatic region (~7.0-8.0 ppm). The two protons of the -CH₂- group in the lactone ring are diastereotopic and should appear as a singlet or two distinct signals around 5.0-5.5 ppm.
-
¹³C NMR: Expect a signal for the carbonyl carbon of the lactone around 170 ppm.[21] Aromatic carbons will appear in the ~110-160 ppm range. The -CH₂- carbon will be further upfield.
-
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.[22] It provides a characteristic "fingerprint" that can be used for identification.
Step-by-Step Protocol:
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Interpretation:
-
C=O Stretch (Lactone): Expect a very strong, sharp absorption band. For a five-membered lactone (γ-lactone), this peak is typically found at a higher frequency than a standard ketone, around 1760-1780 cm⁻¹.[23][24]
-
C-O-C Stretch (Ether): Look for characteristic C-O stretching bands in the 1250-1000 cm⁻¹ region.
-
Aromatic C=C Stretch: Expect several medium-intensity peaks in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Stretch: Look for signals above 3000 cm⁻¹.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical flow of the analytical characterization process, starting from sample reception to final structural confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. imjst.org [imjst.org]
- 3. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel antioxidant isobenzofuranone derivative from fungus Cephalosporium sp.AL031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 57830-14-5 [sigmaaldrich.com]
- 6. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 7. pharmtech.com [pharmtech.com]
- 8. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]
- 9. A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Fragmentation Section 6.4 [people.whitman.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. scilit.com [scilit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
- 20. anuchem.weebly.com [anuchem.weebly.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. chem.pg.edu.pl [chem.pg.edu.pl]
- 24. orgchemboulder.com [orgchemboulder.com]
Application Notes & Protocols: Evaluating the Antiproliferative Activity of 5-Phenoxyisobenzofuran-1(3H)-one
Introduction: The Isobenzofuranone Scaffold in Oncology Research
The isobenzofuran-1(3H)-one, or phthalide, framework is a core structure found in numerous naturally occurring and synthetic molecules that exhibit significant biological activities.[1][2] This scaffold is recognized in medicinal chemistry for its presence in compounds with a wide spectrum of clinical properties, including anti-platelet, neuroprotective, and antimicrobial effects.[1][3][4] A particularly compelling area of investigation is the antiproliferative and cytotoxic potential of isobenzofuranone derivatives against various cancer cell lines.[2][5]
While extensive research on the specific antiproliferative properties of 5-phenoxyisobenzofuran-1(3H)-one is emerging, the broader class of C-3 and C-5 substituted isobenzofuranones has demonstrated significant cytotoxic effects. Studies have shown that modifications to the isobenzofuranone core can yield compounds with potent activity, in some cases exceeding that of established chemotherapy agents like etoposide.[5][6] For instance, certain derivatives have shown potent inhibitory activity against myeloid leukemia (K562), lymphoma (U937), and glioblastoma (SF295) cell lines.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to rigorously evaluate the antiproliferative potential of this compound. We will detail field-proven protocols, explain the rationale behind experimental choices, and provide a framework for data analysis and interpretation.
Part 1: Foundational Assays for Antiproliferative Screening
The initial assessment of an investigational compound's anticancer potential relies on robust and reproducible in vitro assays. The primary goal is to determine the concentration-dependent effect of the compound on cell viability and proliferation. Two of the most widely adopted and validated methods for this purpose are the MTT and the Sulforhodamine B (SRB) assays.
-
The MTT Assay: This colorimetric assay is a measure of cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7]
-
The SRB Assay: This assay provides a measure of cytotoxicity based on total cellular protein content.[9][10][11] Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions.[10][11] The amount of bound dye provides a sensitive index of cell number, independent of metabolic state.[9]
The choice between these assays can be strategic. The MTT assay reflects not just cell number but also cellular health (mitochondrial function), while the SRB assay provides a more direct measure of cell mass, making it less susceptible to compounds that may interfere with cell metabolism without being cytotoxic.[9]
Experimental Workflow Overview
The general workflow for both assays involves cell seeding, treatment with the test compound, an incubation period, and a final quantification step.
References
- 1. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. canvaxbiotech.com [canvaxbiotech.com]
High-Yield Synthesis of 5-Phenoxyisobenzofuran-1(3H)-one: An Application Note and Protocol
Abstract: This document provides a comprehensive guide for the high-yield synthesis of 5-phenoxyisobenzofuran-1(3H)-one, a key intermediate in the development of various pharmaceutical compounds. The protocol herein details a robust and efficient two-step synthetic route, commencing with a copper-catalyzed Ullmann-type ether synthesis, followed by a zinc-mediated reductive cyclization. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and detailed experimental procedures to ensure reproducibility and high purity of the final product.
Introduction
This compound, also known as 5-phenoxyphthalide, is a valuable building block in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules. The development of a scalable and high-yielding synthesis is therefore of significant interest to the pharmaceutical industry.
This guide eschews a generic template to provide a focused and technically deep exploration of a field-proven synthetic pathway. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving the desired product with high purity and yield.
Strategic Overview of the Synthesis
The presented synthesis is a two-step process designed for efficiency and scalability. The overall transformation is depicted below:
Caption: Overall two-step synthesis route.
The initial step involves a nucleophilic aromatic substitution, specifically an Ullmann-type condensation, to form the diaryl ether linkage. The subsequent step is a chemoselective reduction of one of the carbonyl groups of the phthalimide ring, followed by intramolecular cyclization to furnish the desired lactone.
Mechanistic Insights
Step 1: Ullmann-type Diaryl Ether Synthesis
The formation of the C-O bond between the phthalimide core and the phenoxy group is achieved via a copper-catalyzed Ullmann condensation. This reaction class is a cornerstone in the synthesis of diaryl ethers.[1][2] The mechanism, while complex and subject to reaction conditions, is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.
Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.
Initially, the active Cu(I) catalyst undergoes oxidative addition with the aryl halide (in this case, the N-substituted-4-nitro-phthalimide, where the nitro group serves as a strong electron-withdrawing group activating the ring towards nucleophilic attack). The resulting Cu(III) intermediate then undergoes ligand exchange with the phenoxide. Finally, reductive elimination from the Cu(III) complex yields the diaryl ether product and regenerates the Cu(I) catalyst.
Step 2: Zinc-Mediated Reductive Cyclization
The conversion of the N-substituted-4-phenoxypthalimide to the final phthalide product is a reductive cyclization process mediated by zinc powder in a basic medium. While the precise mechanism for this specific transformation is not extensively detailed in the literature, it is understood to proceed through a series of single-electron transfer (SET) steps from the zinc metal to the carbonyl groups of the phthalimide.
A plausible mechanistic pathway is as follows:
-
Single Electron Transfer (SET): Zinc metal donates electrons to one of the carbonyl carbons of the phthalimide ring, forming a radical anion intermediate.
-
Protonation and Further Reduction: The radical anion is protonated by water, and a second SET from zinc, followed by another protonation, leads to the reduction of one carbonyl group to a hydroxyl group.
-
Hydrolysis of the Imide: The basic reaction conditions facilitate the hydrolysis of the N-alkyl or N-aryl imide to the corresponding carboxylic acid and amine.
-
Lactonization: The resulting intermediate, containing both a carboxylic acid and a benzylic alcohol, undergoes intramolecular esterification (lactonization) under the reaction conditions to form the stable five-membered lactone ring of the phthalide product.
The regioselectivity, favoring the formation of the 5-phenoxy isomer over the 6-phenoxy isomer, is likely influenced by the steric hindrance imposed by the bulky phenoxy group at the 4-position of the phthalimide ring, directing the reduction to the less hindered carbonyl group.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of N-Methyl-4-phenoxypthalimide
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| N-Methyl-4-nitrophthalimide | 206.15 g/mol | 20.6 g | 0.1 |
| Phenol | 94.11 g/mol | 10.4 g | 0.11 |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 20.7 g | 0.15 |
| Copper(I) Iodide (CuI) | 190.45 g/mol | 0.95 g | 0.005 |
| Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add N-methyl-4-nitrophthalimide, phenol, potassium carbonate, and copper(I) iodide.
-
Add dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 120-130 °C with stirring under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product in a vacuum oven at 60 °C. The expected yield of N-methyl-4-phenoxypthalimide is typically high.
Step 2: Synthesis of this compound
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| N-Methyl-4-phenoxypthalimide | 253.25 g/mol | 25.3 g | 0.1 |
| Zinc Powder | 65.38 g/mol | 19.6 g | 0.3 |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | 16.0 g | 0.4 |
| Water | - | 200 mL | - |
| Toluene | - | 50 mL | - |
| 36% Hydrochloric Acid (HCl) | - | As needed | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve sodium hydroxide in water.
-
Add N-methyl-4-phenoxypthalimide and zinc powder to the basic solution.
-
Heat the mixture to reflux (approximately 100 °C) with vigorous stirring for 6-8 hours.
-
Cool the reaction mixture to 60 °C and add toluene.
-
Carefully acidify the mixture with 36% hydrochloric acid to a pH of 1-2 while maintaining the temperature below 70 °C.
-
Separate the organic layer and wash it twice with water.
-
Concentrate the organic layer under reduced pressure to obtain the crude product as a mixture of 5-phenoxy and 6-phenoxy isomers. The typical crude yield is around 90%, with an approximate isomer ratio of 83:17 (5-phenoxy:6-phenoxy).[3]
Purification Protocol
The crude product can be purified by slurry or recrystallization to obtain high-purity this compound.[3]
Method 1: Slurry in Methanol
-
Suspend the crude product in methanol (approximately 3-4 mL per gram of crude material).
-
Stir the slurry at room temperature for 1-2 hours.
-
Filter the solid and wash with a small amount of cold methanol.
-
Dry the purified solid under vacuum. This method is effective in removing the more soluble 6-phenoxy isomer.
Method 2: Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent, such as a mixture of acetone/water or acetonitrile/water.[3]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum. A purity of >99% can be achieved with this method.[3]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Appearance: White to off-white solid.
-
Melting Point: Literature values may vary, but typically in the range of 100-105 °C.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.8-7.0 (m, 8H, Ar-H), 5.3 (s, 2H, -CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 170.5 (C=O), 160.1, 156.8, 149.2, 130.0, 125.2, 124.8, 120.9, 119.5, 118.0, 110.1 (Ar-C), 69.8 (-CH₂-).
-
IR (KBr, cm⁻¹): ~ 1760 (C=O, lactone), 1590, 1490 (C=C, aromatic), 1240 (C-O, ether).
Conclusion
This application note provides a detailed and reliable protocol for the high-yield synthesis of this compound. The described two-step route, leveraging an Ullmann-type diaryl ether synthesis followed by a zinc-mediated reductive cyclization, is both efficient and scalable. By understanding the underlying reaction mechanisms and adhering to the detailed experimental and purification procedures, researchers can consistently obtain the target compound in high purity, facilitating its use in further drug discovery and development endeavors.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application and Protocol Guide: Advanced NMR Techniques for Isobenzofuranone Structure Confirmation
For: Researchers, scientists, and drug development professionals
Introduction
Isobenzofuranones, also known as phthalides, represent a significant class of lactones that form the core scaffold of numerous natural products and pharmacologically active compounds.[1] Their diverse biological activities, ranging from antifungal and antibacterial to anticancer and insecticidal properties, make them a focal point in medicinal chemistry and drug discovery.[1] The precise and unambiguous determination of their molecular structure is a critical prerequisite for understanding their mechanism of action, establishing structure-activity relationships (SAR), and ensuring the viability of synthetic routes.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the structural elucidation of organic molecules, including isobenzofuranones.[2][3][4] While basic one-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide foundational information, the complexity of substituted isobenzofuranones often necessitates a more sophisticated, multi-dimensional approach for complete and accurate structure confirmation.[5][6] This guide provides a detailed overview and practical protocols for employing a suite of advanced 2D NMR techniques to confidently elucidate and confirm the structure of isobenzofuranone derivatives.
The Isobenzofuranone Scaffold: A Spectroscopic Overview
The fundamental isobenzofuranone structure presents a unique set of spectroscopic features.[7] Understanding the expected chemical shifts and coupling patterns is the first step in the elucidation process.
¹H and ¹³C NMR: The Foundational Data
¹H NMR Spectroscopy: The proton NMR spectrum provides initial insights into the substitution pattern of the isobenzofuranone core. Key diagnostic signals include:
-
Aromatic Protons: Typically resonate in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the benzene ring.[8][9][10] The multiplicity of these signals (doublets, triplets, etc.) reveals the substitution pattern on the aromatic ring.
-
Methylene Protons (-CH₂-O-): The protons of the methylene group at position 3 (if unsubstituted) typically appear as a singlet around δ 5.0-5.5 ppm.
-
Methine Proton (-CH-O-): If position 3 is substituted, the methine proton will exhibit a chemical shift that is highly dependent on the nature of the substituent.[11]
¹³C NMR Spectroscopy: The carbon spectrum complements the proton data by revealing the carbon framework.[12][13] Characteristic signals for the isobenzofuranone core include:
-
Carbonyl Carbon (C=O): The lactone carbonyl carbon is highly deshielded and appears significantly downfield, typically in the range of δ 168-172 ppm.[11]
-
Aromatic Carbons: These carbons resonate in the δ 120-155 ppm region.[14] Quaternary aromatic carbons often have weaker signals.
-
Methylene/Methine Carbon (C3): The carbon at position 3 will have a chemical shift around δ 70-85 ppm, influenced by the attached oxygen and any other substituents.[11][15]
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for the Isobenzofuranone Core
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Carbonyl (C1) | - | 168 - 172 |
| Methylene (C3, unsubstituted) | ~ 5.0 - 5.5 | ~ 70 - 80 |
| Methine (C3, substituted) | Varies with substituent | ~ 75 - 85 |
| Aromatic (C4-C7) | ~ 7.0 - 8.0 | ~ 120 - 140 |
| Quaternary Aromatic (C3a, C7a) | - | ~ 125 - 155 |
Note: These are approximate ranges and can vary based on substituents and solvent.[9][12]
The Power of 2D NMR: Assembling the Molecular Puzzle
For complex isobenzofuranone derivatives, 1D NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and piecing together the molecular structure.[6][16]
Workflow for Isobenzofuranone Structure Elucidation using 2D NMR
Caption: A typical workflow for isobenzofuranone structure elucidation using a suite of NMR experiments.
COSY (Correlation Spectroscopy): Identifying Spin Systems
The COSY experiment is the workhorse for establishing proton-proton (¹H-¹H) coupling networks, typically over two or three bonds.[6] In the context of isobenzofuranones, COSY is invaluable for:
-
Mapping Aromatic Substituents: Tracing the connectivity of adjacent protons on the benzene ring to confirm the substitution pattern.
-
Identifying Side Chains: Elucidating the structure of alkyl or other chains attached to the isobenzofuranone core.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[6][17] Its primary utility is in:
-
Unambiguous Carbon Assignment: Directly assigning the chemical shift of a carbon atom based on the chemical shift of its attached proton(s).
-
Resolving Overlapping Signals: Dispersing overlapping proton signals in the carbon dimension, aiding in their individual assignment.[6]
HMBC (Heteronuclear Multiple Bond Correlation): Building the Carbon Skeleton
The HMBC experiment is arguably the most critical 2D NMR technique for elucidating the overall structure of complex molecules.[17][18] It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[17][19][20] For isobenzofuranones, HMBC is essential for:
-
Connecting Fragments: Establishing connectivity between different spin systems that are separated by quaternary carbons or heteroatoms.
-
Positioning Substituents: A key correlation from a proton on a substituent to a carbon on the isobenzofuranone core (or vice-versa) definitively places that substituent.
-
Confirming the Core Structure: Correlations from the aromatic protons to the carbonyl carbon and the C3 carbon are crucial for confirming the isobenzofuranone scaffold.[21]
Caption: Key HMBC (dashed lines) and HSQC (solid lines) correlations for an unsubstituted isobenzofuranone.
NOESY/ROESY: Determining Stereochemistry and Conformation
For isobenzofuranones with stereocenters, determining the relative stereochemistry is crucial. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide this information by detecting correlations between protons that are close in space, regardless of their bonding connectivity.[22][23][24]
-
NOESY: Ideal for small to large molecules. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.
-
ROESY: Particularly useful for medium-sized molecules where the NOE effect can be close to zero.
These experiments are critical for defining the spatial relationships between substituents and protons on the isobenzofuranone ring system.[23][24]
Experimental Protocols
Sample Preparation
-
Sample Quantity: For a comprehensive suite of 2D NMR experiments on a modern spectrometer (≥400 MHz), aim for 5-10 mg of the purified isobenzofuranone. For highly sensitive instruments with cryoprobes, as little as 1 mg may be sufficient.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. Other options include acetone-d₆, methanol-d₄, or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: a. Weigh the sample accurately and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. b. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter. c. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), if not already present in the solvent.
NMR Data Acquisition
The following are general acquisition parameters. These may need to be optimized based on the specific instrument, probe, and sample.
Table 2: Suggested NMR Acquisition Parameters
| Experiment | Key Parameters | Typical Values | Purpose |
| ¹H NMR | Number of Scans (ns) | 16-64 | Improve signal-to-noise |
| Relaxation Delay (d1) | 1-2 s | Allow for full relaxation of protons | |
| ¹³C NMR | Number of Scans (ns) | 1024-4096 | Overcome low natural abundance of ¹³C |
| Relaxation Delay (d1) | 2 s | Ensure quantitative data, especially for quaternary carbons | |
| COSY | Number of Increments | 256-512 | Determine resolution in the indirect dimension |
| Number of Scans (ns) | 2-8 | Balance sensitivity and experiment time | |
| HSQC | ¹J(C,H) Coupling | 145 Hz | Optimize for one-bond C-H coupling |
| Number of Increments | 128-256 | ||
| Number of Scans (ns) | 2-8 | ||
| HMBC | Long-Range Coupling | 8 Hz | Optimize for 2-3 bond C-H couplings |
| Number of Increments | 256-512 | ||
| Number of Scans (ns) | 8-32 | Requires more scans for weaker correlations | |
| NOESY | Mixing Time (d8) | 500-800 ms | Allow for NOE buildup |
| Number of Increments | 256-512 | ||
| Number of Scans (ns) | 8-16 |
Data Processing and Interpretation
-
Processing: Apply appropriate window functions (e.g., exponential multiplication for sensitivity enhancement or sine-bell for resolution enhancement) and perform Fourier transformation in both dimensions. Phase and baseline correct all spectra carefully.
-
Interpretation Strategy: a. Assign Protonated Carbons: Use the HSQC spectrum to link each proton signal to its directly attached carbon. b. Build Spin Systems: Use the COSY spectrum to connect protons that are coupled to each other, defining molecular fragments. c. Connect the Fragments: Use the HMBC spectrum to piece together the fragments. Look for key correlations from protons to quaternary carbons and the carbonyl carbon. d. Confirm Stereochemistry: Analyze the NOESY/ROESY spectrum for through-space correlations between protons to determine their relative spatial arrangement. e. Final Check: Ensure that all observed correlations are consistent with the proposed structure and that all signals in the ¹H and ¹³C spectra are fully assigned. In cases of ambiguity, theoretical calculations of NMR chemical shifts can be a powerful tool for validation.[1][25][26]
Conclusion
The structural confirmation of isobenzofuranones relies on a systematic and multi-faceted NMR approach. While 1D NMR provides the initial overview, a combination of 2D NMR techniques—COSY, HSQC, HMBC, and NOESY/ROESY—is indispensable for unambiguous structure elucidation, particularly for novel or complex derivatives.[27][28][29] By carefully acquiring, processing, and interpreting this suite of experiments, researchers can confidently determine the connectivity and stereochemistry of isobenzofuranones, paving the way for further investigation into their chemical and biological properties.
References
- 1. Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. NMR Structure Elucidation of Natural Products and Synthesized Compounds in Nigeria - Europub [europub.co.uk]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. 1(3H)-Isobenzofuranone [webbook.nist.gov]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. compoundchem.com [compoundchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. compoundchem.com [compoundchem.com]
- 13. youtube.com [youtube.com]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. spectrabase.com [spectrabase.com]
- 16. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 21. researchgate.net [researchgate.net]
- 22. nmr.ceitec.cz [nmr.ceitec.cz]
- 23. acdlabs.com [acdlabs.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. api.pageplace.de [api.pageplace.de]
- 28. dl.iranchembook.ir [dl.iranchembook.ir]
- 29. wiley.com [wiley.com]
Application Notes & Protocols: Evaluating 5-Phenoxyisobenzofuran-1(3H)-one as a Novel Tyrosinase Inhibitor
Introduction: Melanogenesis, the complex biochemical process responsible for melanin pigment production, is regulated by the rate-limiting enzyme, tyrosinase.[1][2] This copper-containing metalloenzyme catalyzes the initial critical steps of melanin synthesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] While essential for protecting the skin from UV radiation, the overactivity of tyrosinase can lead to hyperpigmentary disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[5] Consequently, the discovery of potent and safe tyrosinase inhibitors is a primary objective in the fields of dermatology and cosmetic science.[6]
Recent research has identified the isobenzofuran-1(3H)-one scaffold as a promising chemical class for tyrosinase inhibition. Studies have demonstrated that certain derivatives from this class can effectively inhibit tyrosinase, with evidence suggesting interaction with the binuclear copper center at the enzyme's active site, a mechanism analogous to well-known inhibitors like kojic acid.[7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of a specific derivative, 5-phenoxyisobenzofuran-1(3H)-one, as a potential tyrosinase inhibitor. The following sections detail the underlying science, experimental workflows, and step-by-step protocols for its characterization, from initial in vitro screening to cell-based validation.
Section 1: The Melanogenesis Pathway & The Role of Tyrosinase
Melanin synthesis occurs within specialized organelles called melanosomes in melanocyte cells. The process is initiated by L-tyrosine and governed by a cascade of enzymatic reactions. Tyrosinase is the master regulator, controlling the production of the key intermediate, dopaquinone.[9][10] From dopaquinone, the pathway bifurcates to produce either the brown-black eumelanin or, in the presence of cysteine, the red-yellow pheomelanin.[11] By inhibiting tyrosinase, the entire downstream production of melanin can be effectively downregulated.
Caption: The Melanogenesis Pathway highlighting the critical control points of Tyrosinase.
Section 2: this compound - Compound Profile
This application note focuses on this compound as the test inhibitor. A foundational understanding of its properties is crucial for accurate experimental design.
| Property | Value | Source |
| IUPAC Name | 5-phenoxy-2-benzofuran-1(3H)-one | |
| Synonyms | 5-Phenoxyphthalide, 5-Phenoxy-1(3H)-isobenzofuranone | [12] |
| CAS Number | 57830-14-5 | [12] |
| Molecular Formula | C₁₄H₁₀O₃ | |
| Molecular Weight | 226.23 g/mol | |
| Physical Form | Solid | |
| Solubility | Expected to be soluble in DMSO, Methanol. Sparingly soluble in aqueous buffers. | General Chemical Knowledge |
| Purity | ≥95% recommended for biological assays |
Rationale for Study: The isobenzofuranone core structure has been validated as a tyrosinase-inhibiting scaffold.[7] The phenoxy substituent at the 5-position presents a novel modification for investigation, making this compound a compelling candidate for detailed characterization.
Section 3: Experimental Design & Workflow
A tiered approach is recommended to comprehensively evaluate the inhibitory potential of this compound. This workflow ensures a logical progression from broad screening to mechanistic and cell-based validation.
References
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. Role of tyrosinase as the determinant of pigmentation in cultured human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Tyrosinase Inhibitors [614beauty.com]
- 6. An Updated Review of Tyrosinase Inhibitors [mdpi.com]
- 7. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. This compound CAS 57830-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Green Chemistry in Pharmaceutical Intermediate Synthesis: Application Notes for 5-Phenoxyisobenzofuran-1(3H)-one
Introduction: 5-Phenoxyisobenzofuran-1(3H)-one is a key intermediate in the synthesis of several pharmacologically active compounds. Traditional synthetic routes to this and other phthalide derivatives often rely on harsh reagents, stoichiometric amounts of hazardous materials, and volatile organic solvents, contributing to a significant environmental footprint. The adoption of green chemistry principles in the synthesis of such intermediates is not only an ethical imperative but also a driver of innovation, leading to safer, more efficient, and economically viable processes.
This document provides detailed application notes and protocols for green chemistry approaches to the synthesis of this compound. The methodologies presented herein are selected for their adherence to green chemistry principles, such as high atom economy, use of safer solvents, and potential for catalyst recycling and waste reduction. These notes are intended for researchers, scientists, and drug development professionals engaged in sustainable pharmaceutical manufacturing.
Method 1: Two-Step Synthesis from N-Substituted-4-Nitro-Phthalimide via Zinc Reduction
This method, adapted from patented procedures, presents a greener alternative to traditional multi-step syntheses.[1][2][3][4] A key green aspect of this process is the potential to recycle the amine generated in the second step. The use of zinc, an abundant and relatively non-toxic metal, for the reduction is also a favorable feature.
Scientific Rationale: The synthesis proceeds in two main steps. The first is a nucleophilic aromatic substitution where the nitro group of an N-substituted-4-nitro-phthalimide is displaced by a phenoxide ion. The second step is a reductive cleavage of the phthalimide ring using zinc powder in a basic medium to yield the desired this compound. The regioselectivity of the reduction is a critical aspect of this synthesis.
Experimental Workflow:
Caption: Workflow for the two-step synthesis of this compound.
Detailed Protocol:
Step 1: Synthesis of N-Methyl-4-phenoxy-phthalimide
-
To a flask equipped with a mechanical stirrer and a distillation setup, add 10 N sodium hydroxide solution (52.5 mL, 0.525 mol), toluene (206.2 g), and phenol (51.8 g, 0.55 mol).
-
Heat the mixture to reflux for 60 minutes to form sodium phenoxide, and remove water by azeotropic distillation.
-
Add dimethyl sulfoxide (DMSO) (206.2 g) and continue distillation to remove all toluene, maintaining the temperature at 110-115°C.
-
Cool the reaction mixture to 60°C and add 4-nitro-N-methyl phthalimide (103.1 g, 0.5 mol).
-
Maintain the reaction at 60°C for 6 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture containing N-methyl-4-phenoxy-phthalimide can be used directly in the next step or worked up by quenching with water and filtering the precipitated product.
Step 2: Synthesis of this compound
-
To a flask equipped with a reflux condenser and mechanical stirrer, add the crude N-methyl-4-phenoxy-phthalimide from the previous step, water (45.6 g), sodium hydroxide (4.0 g, 0.1 mol), and zinc powder (23.5 g, 0.36 mol).
-
Heat the mixture to reflux for 6 hours. The reaction progress can be monitored by observing the consumption of the starting material.
-
Cool the reaction mixture to 60°C and add toluene (45.6 g).
-
Acidify the mixture with 36% hydrochloric acid (145.8 g).
-
Heat the mixture at reflux for 8 hours to ensure complete dissolution of the zinc powder and lactonization.
-
Cool the mixture to 60°C, separate the organic layer, and wash it twice with water (22.8 g each).
-
Concentrate the organic layer under reduced pressure to obtain the crude product, which is a mixture of 5-phenoxy- and 6-phenoxyisobenzofuran-1(3H)-one.
-
The crude product can be purified by recrystallization or slurry in a suitable solvent (e.g., methanol, ethanol, toluene, or aqueous acetone) to yield the desired 5-phenoxy isomer with high purity.[1]
Method 2: Ruthenium-Catalyzed C-H Activation/Lactonization of Benzoic Acids
This approach represents a highly atom-economical and greener alternative, as it involves the direct functionalization of a C-H bond, avoiding the need for pre-functionalized starting materials. The use of a catalytic amount of a transition metal and a green solvent enhances its environmental credentials.[1][5][6]
Scientific Rationale: This method is based on the transition metal-catalyzed activation of an ortho-C-H bond of a substituted benzoic acid, followed by coupling with an alkene and subsequent intramolecular lactonization. The carboxylic acid group of the starting material acts as a directing group, facilitating the regioselective C-H activation. The use of molecular oxygen as the terminal oxidant makes the process highly sustainable.
Proposed Reaction Scheme:
Caption: Proposed synthesis of this compound via Ru-catalyzed C-H activation.
Detailed Protocol (Adapted from literature on similar transformations):
-
To a pressure vessel, add 4-phenoxybenzoic acid (1 mmol), [RuCl2(p-cymene)]2 (0.025 mmol), and copper(II) acetate (0.2 mmol).
-
Add a green solvent such as gamma-valerolactone (GVL) (3 mL).
-
Pressurize the vessel with the alkene (e.g., ethylene at 10 bar) and then with molecular oxygen (5 bar).
-
Heat the reaction mixture at 120°C for 24 hours.
-
After cooling to room temperature, carefully release the pressure.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Method 3: Visible-Light Photoredox-Catalyzed Synthesis
This metal-free approach utilizes visible light as a renewable energy source to drive the synthesis, offering a mild and environmentally friendly alternative to traditional methods that often require high temperatures and metal catalysts.[7][8]
Scientific Rationale: The reaction proceeds via the generation of an aryl radical from a suitable precursor (e.g., a diazonium salt or a carboxylic acid) through a photoredox cycle. This radical then undergoes addition to an alkene, followed by an intramolecular cyclization to form the phthalide ring. The use of an organic dye as a photocatalyst and a simple light source (e.g., a blue LED) makes this method accessible and sustainable.
Proposed Reaction Scheme:
Caption: Proposed synthesis via visible-light photoredox catalysis.
Detailed Protocol (Adapted from literature on similar transformations):
-
In a reaction vessel, dissolve 2-vinyl-4-phenoxybenzoic acid (1 mmol) and an organic photocatalyst (e.g., Eosin Y, 1-5 mol%) in a suitable solvent (e.g., acetonitrile, 5 mL).
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Comparative Analysis of Green Chemistry Metrics
| Metric | Method 1 (Zinc Reduction) | Method 2 (Ru-Catalyzed C-H Activation) | Method 3 (Photoredox Catalysis) |
| Atom Economy | Moderate | High | High |
| Starting Materials | Multi-step from basic chemicals | Readily available benzoic acid and alkene | Requires synthesis of substituted benzoic acid |
| Reagents | Stoichiometric zinc and base | Catalytic Ru and oxidant | Catalytic organic dye |
| Solvents | Toluene, DMSO (can be recycled) | Green solvents (e.g., GVL) | Common organic solvents (e.g., acetonitrile) |
| Energy Input | Heating (reflux) | High temperature | Visible light (low energy) |
| Waste Generation | Zinc salts, amine (recyclable) | Minimal catalyst waste | Minimal catalyst waste |
| Safety | Use of NaOH and HCl | High pressure of flammable gas (alkene) | Generally safe, avoids high pressures and temps |
Conclusion
The synthesis of this compound can be achieved through various green chemistry approaches that offer significant advantages over traditional methods. The choice of the most suitable method will depend on factors such as the availability of starting materials, the scale of the synthesis, and the specific green chemistry goals of the process. The zinc reduction method offers a practical route with the potential for amine recycling. The ruthenium-catalyzed C-H activation represents a highly atom-economical approach, while the photoredox-catalyzed method provides a metal-free and low-energy pathway. By adopting these greener synthetic strategies, the pharmaceutical industry can move towards more sustainable manufacturing practices.
References
- 1. Ruthenium(ii)-catalyzed C–H functionalizations on benzoic acids with aryl, alkenyl and alkynyl halides by weak-O-coordination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]
- 5. Green strategies for transition metal-catalyzed C–H activation in molecular syntheses - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00727K [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-phenoxyisobenzofuran-1(3H)-one
Welcome to the technical support center for the purification of 5-phenoxyisobenzofuran-1(3H)-one. This guide is designed for researchers, chemists, and drug development professionals who encounter the common challenge of separating the desired 5-phenoxy isomer from its closely related 6-phenoxy positional isomer, a critical step in synthetic pathways, notably for intermediates of drugs like Roxadustat.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and its 6-phenoxy isomer so challenging?
A1: The difficulty stems from their nature as positional isomers. Both compounds have the identical molecular formula (C₁₄H₁₀O₃) and molecular weight (226.23 g/mol ).[2] They differ only in the attachment point of the phenoxy group to the isobenzofuranone core. This subtle structural difference results in very similar physicochemical properties, including:
-
Polarity: Their overall polarity is nearly identical, making differentiation by standard chromatographic techniques difficult.
-
Solubility: They exhibit similar solubility profiles across a wide range of common organic solvents.
-
Boiling Point: The predicted boiling point for the 5-phenoxy isomer is 422.5 °C, and the 6-phenoxy isomer's boiling point is expected to be extremely close, rendering separation by distillation impractical.[3]
Consequently, standard purification methods must be carefully optimized to exploit the minor differences in their crystal lattice energies or their subtle variations in interaction with chromatographic stationary phases.
Q2: What are the primary methods for separating these two isomers?
A2: The two most effective and industrially relevant methods are fractional recrystallization and column chromatography.
-
Fractional Recrystallization: This is the most common method cited for this specific separation.[4] It leverages slight differences in the solubility and crystal packing efficiency of the two isomers in a carefully selected solvent system. The 5-phenoxy isomer can often be selectively crystallized, leaving the more soluble 6-phenoxy isomer enriched in the mother liquor.
-
Column Chromatography: While more labor-intensive and costly for large scales, flash chromatography or preparative HPLC can provide excellent separation if optimized.[5] Success depends heavily on the choice of stationary phase and eluent system to maximize the subtle differences in isomer-adsorbent interactions.[6]
Q3: How can I monitor the isomer ratio and purity throughout the purification process?
A3: Accurate and reliable analytical monitoring is critical. The primary methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. A well-developed reverse-phase HPLC method can resolve the two isomers, allowing for precise quantification of the 5-phenoxy to 6-phenoxy ratio and overall purity.
-
Proton Nuclear Magnetic Resonance (¹H NMR): The aromatic protons of the two isomers will have distinct chemical shifts and coupling patterns. ¹H NMR can be used to determine the isomer ratio by integrating the unique signals corresponding to each compound.
-
Thin-Layer Chromatography (TLC): While often showing very close Rf values, a carefully optimized TLC system (e.g., using specific solvent mixtures like dichloromethane/hexane) can sometimes provide a qualitative indication of separation, making it useful for monitoring fractions during column chromatography.[5]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: My recrystallization is not improving the isomer ratio significantly.
-
Underlying Cause: The chosen solvent system is likely not selective enough, meaning the solubilities of the 5- and 6-phenoxy isomers are too similar under your experimental conditions. The undesired 6-phenoxy isomer may be co-crystallizing with your target compound.
-
Solutions & Scientific Rationale:
-
Solvent Screening: The key to selective crystallization is finding a solvent where the desired isomer has lower solubility than the undesired one, especially at lower temperatures. A patent for this process details several successful solvent systems.[4] Systematically test these options.
-
Employ a Slurry Technique: Before recrystallization, try slurrying the crude mixture in a solvent at a specific temperature. This can selectively dissolve a larger portion of the 6-phenoxy isomer. For example, a crude mixture (83:17 ratio of 5- to 6-isomer) was slurried in toluene at 80°C, cooled, and filtered. Repeating this process significantly improved purity before a final recrystallization step.[4]
-
Use a Mixed Solvent System: An antisolvent approach can enhance selectivity. Dissolve the crude material in a good solvent (e.g., acetonitrile, DMF) and then slowly add a poor solvent (e.g., water) to induce selective precipitation of the 5-phenoxy isomer.[4][7] The different hydration shells and intermolecular interactions of the isomers in the mixed solvent can amplify differences in solubility.
-
-
Workflow: Optimizing Recrystallization
Caption: Decision workflow for recrystallization solvent screening.
Problem: The yield after recrystallization is very low, even though the purity is high.
-
Underlying Cause: The conditions are likely too aggressive, causing the desired 5-phenoxy isomer to remain in the mother liquor along with the 6-phenoxy isomer. This can be due to using too much solvent, cooling the solution too rapidly, or cooling to an unnecessarily low temperature.
-
Solutions & Scientific Rationale:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the solid. An excess of solvent will increase the solubility of the 5-phenoxy isomer at cold temperatures, preventing it from crashing out and thus reducing the yield.
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, more ordered crystals, which are less likely to trap impurities and mother liquor. Rapid cooling can cause both isomers to precipitate out together.
-
Multi-Crop Recovery: After filtering the first crop of crystals, concentrate the mother liquor and cool it again to obtain a second, potentially less pure, crop. This second crop can be combined with future crude batches for re-purification, maximizing overall yield without compromising the purity of the first crop.
-
Problem: I can't achieve baseline separation of the isomers using flash column chromatography.
-
Underlying Cause: The chosen stationary and mobile phases do not provide sufficient selectivity to resolve the two positional isomers. Standard silica gel with common eluents like ethyl acetate/hexane may not be effective.
-
Solutions & Scientific Rationale:
-
Enhance Mobile Phase Selectivity: Instead of just adjusting polarity (e.g., changing the ethyl acetate/hexane ratio), introduce solvents that offer different interaction mechanisms. Adding small amounts of dichloromethane or using a toluene/hexane system can introduce π-π interactions, which may differ slightly between the two isomers and the stationary phase, thereby improving resolution.[8]
-
Change the Stationary Phase: If silica is failing, consider a stationary phase with a different selectivity mechanism. Phenyl-bonded or PFP (pentafluorophenyl) phases are specifically recommended for separating positional isomers due to their ability to engage in aromatic interactions.[6] Alumina has also been shown to be a viable alternative to silica for separating similar heterocyclic compounds.[8]
-
Improve Column Efficiency: Ensure your column is packed properly and not overloaded. A long, narrow column will generally provide better resolution than a short, wide one. Run the column slowly to allow for proper equilibration between the mobile and stationary phases.
-
-
Troubleshooting Chromatography
Caption: Troubleshooting logic for chromatographic separation.
Protocols & Methodologies
Protocol 1: Purification by Slurry and Recrystallization
This protocol is adapted from methodologies described in patent literature for purifying crude this compound.[4]
-
Initial Slurry:
-
Place the crude isomer mixture (e.g., 10g with an 83:17 ratio of 5- to 6-isomer) into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add toluene (30g, approx. 3 volumes).
-
Heat the mixture to 80°C and stir for 30 minutes. The 5-phenoxy isomer is less soluble and should remain largely as a solid, while the 6-phenoxy isomer is preferentially dissolved.
-
Cool the slurry to 10°C and collect the solid by vacuum filtration.
-
Optional Repeat: For higher purity, repeat the slurry step with fresh toluene (20g) on the collected solid.
-
-
Final Recrystallization:
-
Transfer the solid from the slurry step to a clean flask.
-
Add methanol (e.g., 160 mL for 20g of solid) and heat to 60°C until all the solid dissolves.
-
Allow the solution to cool slowly to room temperature, then cool further to 5°C in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol and dry under vacuum.
-
-
Analysis:
-
Analyze the final product and the mother liquor by HPLC or ¹H NMR to determine the final purity, isomer ratio, and calculate the yield.
-
Table 1: Example Purification Data from Solvent Screening[4]
| Solvent System | Initial Isomer Ratio (5- : 6-) | Purification Method | Final Purity of 5-phenoxy Isomer | Yield |
| Toluene | 83 : 17 | Two Slurries | 99.3% | 51% |
| 95% Ethanol | 83 : 17 | Recrystallization | 97.2% | 41% |
| 80% Acetonitrile/Water | 83 : 17 | Two Slurries | 98.9% | 50% |
| Methanol | 83 : 17 | Slurry + Recrystallization | 99.7% | 40% |
Protocol 2: Flash Column Chromatography
This is a general protocol that must be optimized for your specific crude mixture and scale.
-
System Preparation:
-
Select an appropriate stationary phase (high-purity silica gel is a starting point; consider a Phenyl-bonded phase for difficult separations).[6]
-
Determine the optimal eluent system using TLC. Test solvent systems like Hexane:Dichloromethane or Hexane:Toluene:Ethyl Acetate to find a system that gives separation between your product spot and impurity spots (Rf ~0.2-0.3 for the product is ideal).
-
-
Column Packing:
-
Pack the column with the chosen stationary phase as a slurry in the initial eluent. Ensure a well-packed, homogenous bed.
-
-
Sample Loading:
-
Dissolve the crude material in a minimum amount of the eluent or a stronger solvent (like dichloromethane).
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the determined solvent system. A shallow gradient (slowly increasing the polarity) may be necessary to achieve separation.
-
Collect fractions and monitor them by TLC to identify which ones contain the purified 5-phenoxy isomer.
-
-
Product Recovery:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove residual solvent.
-
-
Analysis:
-
Confirm the purity and isomeric ratio of the final product using HPLC and/or ¹H NMR.
-
References
- 1. researchgate.net [researchgate.net]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound CAS 57830-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. welch-us.com [welch-us.com]
- 7. mdpi.com [mdpi.com]
- 8. commons.emich.edu [commons.emich.edu]
Optimizing reaction conditions for 5-phenoxyisobenzofuran-1(3H)-one synthesis
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-phenoxyisobenzofuran-1(3H)-one, a key intermediate in the preparation of isoquinoline derivatives and active pharmaceutical ingredients like Roxadustat.[1] We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic pathways have been established. The most prevalent methods include:
-
Ullmann Condensation: A copper-catalyzed coupling reaction between 5-bromophthalide and phenol in the presence of a base. While effective, this method can require significant amounts of copper catalyst, leading to concerns about heavy metal waste.[2][3][4]
-
Nucleophilic Aromatic Substitution (SNAr) and Reduction: This is a robust, multi-step process that starts with an N-substituted-4-nitro-phthalimide. The nitro group is displaced by sodium or potassium phenoxide, followed by a reduction and cyclization step, typically using zinc powder in a basic medium, to yield the desired lactone.[3][4] This method is advantageous as it avoids heavy metal catalysts but presents challenges in regioselectivity.
-
Hydrolysis of an N-substituted Phthalimide: This route involves the hydrolysis of an intermediate like N-methyl-4-phenoxyphthalimide using a strong base such as sodium hydroxide, followed by acidification to promote lactonization.[2]
Q2: My synthesis produces an isomeric mixture. Is this expected?
A2: Yes, the formation of the regioisomer, 6-phenoxyisobenzofuran-1(3H)-one, is a well-documented challenge, particularly in the SNAr and reduction pathway starting from N-substituted-4-phenoxy-phthalimide.[3][4] The ratio of the desired 5-phenoxy isomer to the 6-phenoxy isomer can range from approximately 79:21 to 83:17, depending on the reaction conditions and the substituent on the phthalimide nitrogen.[3][4] Consequently, a robust purification strategy is essential.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The reaction is typically considered complete when the starting material spot is no longer visible.
Q4: What are the critical safety precautions for this synthesis?
A4: Standard laboratory safety protocols should be strictly followed. The synthesis may involve:
-
Corrosive Reagents: Strong acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) are often used.[2][3] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammable Solvents: Organic solvents like methanol, toluene, and MTBE are flammable.[2][5] Ensure all heating is performed using a controlled heating mantle or oil bath in a well-ventilated fume hood, away from open flames.
-
Hazardous Materials: this compound itself is classified as harmful and an irritant.[6] Avoid inhalation of dust and direct contact with skin and eyes.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Final Yield
A low yield of the target compound can be attributed to several factors. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting Decision Tree for Low Yield.
Issue 2: Difficulty in Separating 5-Phenoxy and 6-Phenoxy Isomers
The primary challenge in purification is the removal of the undesired 6-phenoxy regioisomer. Since these isomers have very similar physical properties, standard column chromatography can be inefficient.
Causality: The similar polarity and molecular weight of the two isomers make them co-elute in many solvent systems. The most effective separation technique relies on the subtle differences in their solubility in specific solvent systems.
Solution: Purification via Slurry or Recrystallization
Multiple patents detail effective methods using either slurry washing or full recrystallization to significantly enhance the purity of the desired 5-phenoxy isomer.[3][4][5] The choice of solvent is critical for achieving high selectivity.
| Solvent System | Temperature (°C) | Purity Achieved | Purification Yield | Reference |
| Methyl tert-butyl ether (MTBE) | 50 | 99.2% | 54% | [3][4][5] |
| 80% Acetonitrile / Water | 60 | 99.5% | 45% | [3][4] |
| 80% Acetone / Water | 50 | 98.9% | 50% | [3][4] |
| 80% DMF / Water | 60 | 99.3% | 51% | [4] |
| Methanol | 60 | 99.7% | 40% | [4] |
| Toluene | 80 | 99.3% | 46% | [4] |
Expert Insight: The general procedure involves heating the crude isomeric mixture in the chosen solvent (or solvent system) for a short period (e.g., 30 minutes), followed by cooling to a lower temperature (e.g., 10°C) to induce crystallization. The desired 5-phenoxy isomer, being less soluble, precipitates out, leaving the 6-phenoxy isomer enriched in the mother liquor. This process is often repeated to achieve purities exceeding 99%.[3][4]
Issue 3: Reaction Stalls or Fails to Initiate
Causality: This issue often points to reagent quality or improper reaction setup. In the SNAr/reduction pathway, the activity of the reducing agent and the formation of the phenoxide are critical.
Troubleshooting Steps:
-
Phenoxide Formation: When preparing sodium phenoxide, ensure that water is effectively removed, for example, via azeotropic distillation with toluene.[4] The presence of water can inhibit the subsequent SNAr reaction.
-
Zinc Activity: The zinc powder used for the reduction step should be of high purity and activity. If it has been exposed to air for extended periods, its surface may be oxidized. Consider using freshly opened or activated zinc powder.
-
Temperature Control: The reduction step is typically exothermic. Maintaining the recommended temperature range (e.g., 20°C to 100°C) is crucial for both reaction rate and selectivity.[3][4] For the initial hydrolysis of N-methyl-4-phenoxyphthalimide, the reaction is kept at a low temperature (0-5°C) to control the reaction rate.[2]
Experimental Protocols
The following protocols are based on established and patented procedures.
Protocol 1: Synthesis via SNAr and Reductive Cyclization
This protocol outlines the two-step process starting from an N-substituted-4-nitro-phthalimide.
Caption: Workflow for SNAr/Reduction Synthesis Route.
Step-by-Step Methodology:
-
Step 1: Ether Formation:
-
In a suitable reaction vessel, prepare anhydrous sodium phenoxide. This can be achieved by the azeotropic distillation of water from a mixture of phenol, aqueous sodium hydroxide, and toluene.[4]
-
After removing the toluene, add a solvent like DMSO. Cool the mixture to 40-60°C.
-
Add the N-substituted-4-nitro-phthalimide to the sodium phenoxide solution.
-
Heat the reaction mixture at 40-80°C for 4-10 hours, monitoring by TLC until the starting material is consumed.[4]
-
After completion, perform a standard aqueous workup to isolate the crude N-substituted-4-phenoxy-phthalimide intermediate.
-
-
Step 2: Reductive Cyclization:
-
To a solution of sodium hydroxide in water (10-40% concentration), add the N-substituted-4-phenoxy-phthalimide intermediate.[3][4]
-
Add zinc powder portion-wise to the mixture.
-
Heat the reaction mixture to a temperature between 20°C and 100°C (a typical procedure uses 90°C) for several hours (e.g., 5 hours).[2][3][4]
-
Upon completion (monitored by TLC), cool the mixture to room temperature and filter to remove zinc residues.
-
Acidify the filtrate with hydrochloric acid to a pH of 1, then heat to approximately 80°C for 1-2 hours to ensure complete lactonization.[2]
-
Cool the mixture to room temperature and adjust the pH to 5-7 with a base (e.g., 30% NaOH) to precipitate the crude product.[2]
-
Collect the solid by filtration and wash with water.
-
Protocol 2: Purification by Methanol Slurry/Recrystallization
-
Slurry:
-
Take the crude product (e.g., 20 g, with an isomer ratio of ~83:17) and mix it with methanol (e.g., 160 mL).[4]
-
Heat the mixture to 60°C to form a clear solution.
-
Cool the solution slowly to 5-10°C to allow the product to crystallize.
-
Filter the solid and collect the crystals.
-
-
Second Recrystallization (for higher purity):
-
Take the solid collected from the first step and repeat the process: dissolve in hot methanol (60°C), cool to 5°C, and filter.
-
Dry the collected white solid under vacuum to yield the final product, this compound, with purity potentially exceeding 99.5%.[4]
-
Reaction Mechanism Overview
The lactonization step is a classic example of an intramolecular esterification (or transesterification, depending on the specific pathway).
Caption: Generalized Acid-Catalyzed Lactonization Pathway.
In acid-catalyzed conditions, the carbonyl group of the carboxylic acid intermediate is protonated, activating it towards nucleophilic attack. The tethered hydroxyl group then attacks the carbonyl carbon intramolecularly. This cyclization is entropically favored, especially for forming five- and six-membered rings.[7] Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation yields the stable lactone product.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 57830-14-5 [chemicalbook.com]
- 3. US10611745B2 - Process for preparing 5-phenoxy-1(3)isobenzofuranone - Google Patents [patents.google.com]
- 4. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Synthesis of 5-Phenoxyisobenzofuran-1(3H)-one
Welcome to the technical support center for the synthesis of 5-phenoxyisobenzofuran-1(3H)-one, a key intermediate in pharmaceutical development. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues, optimize reaction conditions, and overcome challenges related to low yield. We will delve into the causality behind experimental choices, providing field-proven insights to enhance the success of your synthesis.
Section 1: Troubleshooting Low Yield & Purity
Low yield in the synthesis of this compound is a multifaceted problem often stemming from two primary issues: inefficient reaction leading to a low crude yield, and the formation of a difficult-to-separate regioisomer, 6-phenoxyisobenzofuran-1(3H)-one, which significantly reduces the yield of the purified target compound.
FAQ 1: My overall yield is disappointingly low after purification. What is the most likely cause?
The most common culprit for low final yield is the co-formation of the 6-phenoxy regioisomer during the cyclization step.[1] While your crude yield may appear high, a significant portion (often 15-20%) is the undesired isomer, which is then lost during purification.[1][2] The structural similarity between the 5-phenoxy and 6-phenoxy isomers makes separation challenging, leading to substantial material loss.
FAQ 2: How can I confirm the presence of the 6-phenoxyisobenzofuran-1(3H)-one isomer in my crude product?
The presence of the 6-phenoxy isomer can be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most effective method. You will observe two distinct peaks with slightly different retention times. The major peak corresponds to the 5-phenoxy isomer, and the minor peak to the 6-phenoxy isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can also be used. The aromatic protons of the two isomers will have slightly different chemical shifts and coupling patterns.
FAQ 3: My crude yield itself seems low, even before considering isomeric impurities. What are the potential issues with my reaction?
If the crude yield is low, it points to incomplete or inefficient reaction. Consider the following depending on your synthetic route:
-
Route A: Cyclization of a Substituted Benzoyl Precursor:
-
Incomplete Cyclization: The reaction conditions (temperature, time, or catalyst) may be suboptimal. For acid-catalyzed cyclizations, ensure the acid is fresh and anhydrous.[3]
-
Side Reactions: The starting materials might be undergoing alternative reactions. For instance, in Friedel-Crafts type reactions, polysubstitution or rearrangement can occur if conditions are not carefully controlled.[4][5]
-
Starting Material Quality: Ensure the purity of your starting materials. Impurities can interfere with the reaction.
-
-
Route B: Nucleophilic Aromatic Substitution (SNAr) to install the phenoxy group:
-
Inefficient Substitution: The reaction may require higher temperatures, a different base, or a catalyst (like a copper salt) to proceed efficiently.
-
Decomposition: High temperatures can sometimes lead to the decomposition of starting materials or products. Monitor the reaction progress to avoid prolonged heating.
-
A novel high-yield route starting from (3-phenoxyphenyl)methanol has been reported with an overall yield of 78%, suggesting that the choice of synthetic strategy is critical.[6] This two-step process demonstrates excellent regioselectivity, which inherently solves the isomer problem.[6]
Section 2: Optimizing Purification to Maximize Yield
Given that isomer formation is a frequent issue, an effective purification strategy is paramount to maximizing your final yield. The goal is to selectively crystallize the desired 5-phenoxy isomer while leaving the 6-phenoxy isomer in the mother liquor.
FAQ 4: What is the most effective method for removing the 6-phenoxy isomer?
Recrystallization or slurry washing are the most common and effective methods.[1][2][7] The choice of solvent is critical and depends on the specific solubility differences between the two isomers.
Comparative Analysis of Purification Solvents
| Solvent System | Purification Method | Typical Recovery Yield | Final Purity | Reference |
| Methyl tert-butyl ether (MTBE) | Slurry/Recrystallization | ~54% | >99% | [1][2] |
| Methanol | Slurry/Recrystallization | ~40-62% | >97-99% | [2] |
| 95% Ethanol | Slurry then Recrystallization | ~41% | >97% | [2] |
| Toluene | Slurry | ~46% | >99% | [2] |
| 80% DMF/Water | Slurry | - | - | [1][2] |
Note: Yields are calculated based on the amount of crude material used for purification.
Workflow for Isomer Separation
The following diagram illustrates a general workflow for troubleshooting and optimizing the purification process.
References
- 1. US10611745B2 - Process for preparing 5-phenoxy-1(3)isobenzofuranone - Google Patents [patents.google.com]
- 2. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting Guide: Recrystallization of 5-Phenoxyphthalide
An essential purification method for nonvolatile organic solids is recrystallization.[1] It entails dissolving the substance to be purified in a suitable hot solvent. The solution gets saturated with the solute as the solvent cools, and the solute crystallizes out. Impurities are eliminated from the crystal lattice as the crystal grows, completing the purification process. After that, the crystals can be gathered, cleaned, and dried.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of 5-phenoxyphthalide.
This section addresses specific issues that may arise during the recrystallization of 5-phenoxyphthalide.
Q1: My 5-phenoxyphthalide is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the compound being highly impure or the solvent system being inappropriate.[2]
Here are some corrective actions:
-
Increase the Solvent Volume : The solution might be too concentrated, causing the compound to precipitate too quickly at a high temperature. Re-heat the solution and add more of the primary solvent to ensure the compound stays dissolved longer as it cools.[2]
-
Modify the Solvent System : If using a mixed solvent system (e.g., ethyl acetate/hexane), you may have too much of the "poor" solvent (hexane). Re-heat the mixture to dissolve the oil, then add a small amount of the "good" solvent (ethyl acetate) before allowing it to cool slowly again.
-
Change the Solvent : The chosen solvent's boiling point might be too high. Consider switching to a solvent with a lower boiling point.
-
Slow Down the Cooling Process : Rapid cooling can favor oil formation. Ensure the flask is allowed to cool slowly to room temperature before any further cooling in an ice bath. Insulating the flask can help.[2]
Q2: I am getting a very low yield of purified 5-phenoxyphthalide. How can I improve it?
A2: A low yield can result from several factors, from using too much solvent to premature crystallization.[3]
To improve your yield:
-
Use the Minimum Amount of Hot Solvent : The goal is to create a saturated solution at high temperature. Using an excessive amount of solvent will keep more of your compound dissolved in the mother liquor even after cooling.[4]
-
Ensure Complete Dissolution : Make sure all of the 5-phenoxyphthalide has dissolved in the hot solvent before you start the cooling process. Any undissolved solid will represent a loss in yield.
-
Cool the Solution Thoroughly : Ensure the solution has reached the lowest practical temperature (e.g., in an ice bath) to maximize the amount of product that crystallizes out of the solution.
-
Minimize Transfers : Each transfer of the solution or crystals can result in a loss of material. Plan your steps to minimize the number of transfers.
Q3: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?
A3: The absence of crystal formation usually indicates that the solution is not supersaturated.
Here's how to induce crystallization:
-
Scratch the Inner Surface of the Flask : Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches provide nucleation sites for crystal growth.[5]
-
Add a Seed Crystal : If you have a small crystal of pure 5-phenoxyphthalide, adding it to the cooled solution can initiate crystallization.
-
Reduce the Solvent Volume : If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then allow it to cool again.[2]
-
Use a Different Solvent System : The current solvent may be too good at dissolving your compound at all temperatures. A less effective solvent or a mixed solvent system might be necessary.
Q4: The crystals I obtained are colored, but pure 5-phenoxyphthalide should be white. How do I remove colored impurities?
A4: Colored impurities can often be removed by using activated carbon.
Follow this procedure:
-
Dissolve the crude 5-phenoxyphthalide in the minimum amount of hot recrystallization solvent.
-
Add a small amount of activated carbon (a spatula tip is usually sufficient) to the hot solution.
-
Swirl the mixture for a few minutes to allow the carbon to adsorb the colored impurities.
-
Perform a hot filtration to remove the activated carbon.
-
Allow the hot, colorless filtrate to cool slowly to form pure, white crystals.[1]
Frequently Asked Questions (FAQs)
This section covers general questions regarding the recrystallization of 5-phenoxyphthalide.
Q1: What is the best solvent for recrystallizing 5-phenoxyphthalide?
A1: The ideal recrystallization solvent is one in which 5-phenoxyphthalide is highly soluble at high temperatures but poorly soluble at low temperatures.[4] Given its structure (containing an aromatic ether and a lactone), good starting points for solvent screening would be:
-
Alcohols : Ethanol or isopropanol.
-
Esters : Ethyl acetate.
-
Ketones : Acetone.
-
Aromatic Hydrocarbons : Toluene.
-
Mixed Solvent Systems : A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is insoluble) can be very effective. Common mixtures include ethyl acetate/hexane and acetone/hexane.[6]
A small-scale solvent screening experiment is the most reliable way to determine the optimal solvent or solvent system.
Q2: How do I perform a small-scale solvent screening test?
A2: To find the best solvent for recrystallization, follow these steps:
-
Place a small amount of crude 5-phenoxyphthalide (e.g., 20-30 mg) into several test tubes.
-
To each test tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise at room temperature, shaking after each addition. Note the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if the compound dissolves.
-
If the compound dissolves when hot, allow the test tube to cool to room temperature and then in an ice bath. Observe the quantity and quality of the crystals that form.
The best solvent will dissolve the compound when hot but not at room temperature, and will produce a good crop of crystals upon cooling.[7]
Q3: What is the general procedure for recrystallizing 5-phenoxyphthalide?
A3: The following is a general step-by-step protocol for the recrystallization of 5-phenoxyphthalide.
Experimental Protocol: Recrystallization of 5-Phenoxyphthalide
-
Dissolution : Place the crude 5-phenoxyphthalide in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling (using a water bath or heating mantle). Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary) : If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary) : If there are insoluble impurities or activated carbon, perform a hot gravity filtration to remove them.
-
Crystallization : Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying : Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Q4: How can I assess the purity of my recrystallized 5-phenoxyphthalide?
A4: The purity of the final product can be assessed by:
-
Melting Point Analysis : A pure compound will have a sharp, narrow melting point range. Impurities will typically lower and broaden the melting point range.
-
Thin-Layer Chromatography (TLC) : A pure compound should show a single spot on a TLC plate.
-
Spectroscopic Methods : Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can be used to confirm the structure and purity of the compound.
Data and Visualizations
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Formula | Boiling Point (°C) | Freezing Point (°C) |
| Water | H₂O | 100.0 | 0.0 |
| Ethanol | C₂H₅OH | 78.5 | -114.1 |
| Methanol | CH₃OH | 64.7 | -97.6 |
| Acetone | C₃H₆O | 56.0 | -94.7 |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | -83.6 |
| Toluene | C₇H₈ | 110.6 | -93.0 |
| Hexane | C₆H₁₄ | 69.0 | -95.0 |
Data sourced from the ACS Division of Organic Chemistry.[8]
Diagram 1: General Recrystallization Workflow
Caption: Workflow for the recrystallization of 5-phenoxyphthalide.
Diagram 2: Troubleshooting Decision Tree for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. reddit.com [reddit.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Troubleshooting isomer separation in phthalide synthesis by slurry method
Introduction: The Challenge of Phthalide Isomerism
Phthalides, particularly 3-substituted derivatives, are prevalent structural motifs in numerous biologically active natural products and pharmaceutical agents.[1] A frequent challenge in their synthesis is the formation of isomers—enantiomers or diastereomers—which can exhibit vastly different pharmacological and toxicological profiles.[2] Consequently, the effective separation of these isomers is not merely a matter of purity but a critical requirement for safety and efficacy in drug development.[3]
This guide focuses on troubleshooting the separation of phthalide isomers using the slurry method, a crystallization-based technique. The slurry method involves equilibrating a mixture of solid isomers in a solvent system where one isomer is preferentially enriched in the solid phase while the other remains predominantly in the mother liquor. This process relies on the subtle thermodynamic and kinetic differences between the isomers.[4] This document provides practical, field-tested advice in a question-and-answer format to help researchers, scientists, and drug development professionals overcome common hurdles in their experiments.
Frequently Asked Questions (FAQs)
Q1: My initial slurry experiment shows no enrichment of the desired isomer. What is the primary reason for this failure?
A1: The most common reason for a lack of enrichment is an inappropriate solvent system. The fundamental principle of this separation relies on the difference in solubility between the two isomers in the chosen solvent. If both isomers have nearly identical solubilities or form a stable solid solution (a racemic compound in the case of enantiomers), no separation will occur.[2] The ternary phase diagram for your specific isomer-solvent system dictates the feasibility of separation.[5][6] An ideal solvent will show a significant solubility difference between the isomers at the working temperature.
Q2: Instead of crystals, my product is "oiling out" in the slurry. What should I do?
A2: "Oiling out" occurs when the solute's concentration exceeds its solubility limit, but the conditions are not favorable for nucleation and crystal growth, leading to a liquid-liquid phase separation.[7] This is often caused by a solution that is too concentrated or cooled too rapidly. To resolve this, try the following:
-
Reduce Supersaturation: Add more solvent to the slurry to bring the concentration back below the oiling-out point.
-
Modify Solvent System: Introduce an "anti-solvent" in a controlled manner. This is a solvent in which your compound is less soluble, which can help induce crystallization over oiling.[8]
-
Control Cooling: Employ a slower, more controlled cooling ramp. This gives the molecules more time to orient themselves into a crystal lattice.
-
Increase Agitation: Gentle agitation can sometimes break up the oil and encourage nucleation.
Q3: I'm observing very slow crystallization kinetics, making the process inefficient. How can I speed it up without compromising purity?
A3: Slow kinetics are typically due to a high nucleation energy barrier or slow crystal growth.[9][10] To improve the rate:
-
Seeding: Introduce a small quantity of the pure, desired isomer into the slurry.[8][11] This bypasses the primary nucleation barrier and provides a template for crystal growth, which is often the most effective method.
-
Temperature Cycling: Gently cycle the temperature of the slurry. Briefly warming it can dissolve very small crystallites (fines), and upon cooling, this material will deposit onto the larger, existing crystals of the desired isomer, a process known as Ostwald ripening.
-
Optimize Agitation: The agitation rate can influence mass transfer. Too little agitation may lead to diffusion-limited growth, while excessive agitation can cause crystal breakage (secondary nucleation), potentially reducing purity. Experiment to find an optimal rate.
Q4: The purity of my crystallized isomer (e.g., enantiomeric or diastereomeric excess) is poor. What are the likely causes?
A4: Poor purity suggests that the undesired isomer is co-crystallizing with the target isomer. This can happen for several reasons:
-
High Supersaturation: Operating at a very high level of supersaturation can lead to the spontaneous nucleation of the undesired isomer. Try to operate within the metastable zone width (MSZW), where spontaneous nucleation is unlikely.[8]
-
Ineffective Solvent: The solvent may not be selective enough, meaning the solubility difference between the isomers is too small. A thorough solvent screening is required.[12][13]
-
Rapid Cooling: Fast cooling rates can trap the undesired isomer within the growing crystal lattice of the desired isomer.[8]
Q5: How do I analytically confirm the isomeric ratio in my solid and liquid phases?
A5: Accurate analytical methods are crucial for tracking the progress of your separation. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.
-
Chiral HPLC: For enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are widely used for separating phthalimide derivatives and their analogues.[14][15]
-
Reversed-Phase HPLC: For diastereomers, a standard reversed-phase column (e.g., C18) is often sufficient, as diastereomers have different physical properties and should separate.[16] Gas Chromatography (GC) with a chiral column can also be used, particularly for more volatile phthalide derivatives.[17]
In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Screening for Slurry Crystallization
The selection of an appropriate solvent is the most critical step for a successful slurry-based isomer separation. This protocol outlines a systematic approach to identifying a suitable solvent system.
Objective: To find a solvent or solvent mixture that provides a significant solubility difference between the target and undesired isomers, facilitating selective crystallization.
Protocol:
-
Initial Computational/Theoretical Screening (Optional):
-
If molecular modeling software is available, use it to predict the solubility of your isomers in a wide range of solvents. This can help narrow down the candidates for experimental screening.[13]
-
-
High-Throughput Experimental Screening:
-
Prepare saturated solutions of both the pure desired isomer and the pure undesired isomer (if available) in a variety of solvents (~20-30 candidates) covering a range of polarities (e.g., alcohols, esters, ketones, hydrocarbons, ethers).
-
Use small-scale vials (e.g., 1-2 mL) and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Analyze the concentration of the supernatant by HPLC to determine the solubility of each isomer.
-
Causality Check: You are looking for a solvent where the desired isomer has significantly lower solubility than the undesired isomer. This provides the thermodynamic driving force for the separation.
-
-
Binary & Ternary Solvent System Optimization:
-
Often, a single solvent is not optimal. Mixed solvent systems offer finer control over solubility.[18][19]
-
Select the most promising solvents from the initial screen. A good "solvent" is one where both isomers are reasonably soluble at higher temperatures. An "anti-solvent" is one where both are poorly soluble.
-
Experiment with different ratios of a "solvent" and "anti-solvent" to precisely tune the solubility profile. For example, start with a 9:1 mixture of ethanol:water and test solubility, then move to 8:2, and so on.
-
-
Temperature-Dependence Study:
-
For the top 2-3 solvent systems identified, measure the solubility of both isomers at different temperatures (e.g., 0 °C, 25 °C, 50 °C).
-
Goal: The ideal system shows low solubility for the desired isomer and high solubility for the undesired isomer at your planned isolation temperature (e.g., 0 °C), but sufficient solubility for both at a higher temperature to allow for dissolution and equilibration.
-
| Solvent System | Solubility of Isomer A (mg/mL) at 25°C | Solubility of Isomer B (mg/mL) at 25°C | Selectivity Ratio (Solubility B / Solubility A) | Assessment |
| Isopropanol | 15.2 | 25.8 | 1.7 | Moderate Potential |
| Ethyl Acetate | 45.1 | 48.5 | 1.1 | Poor |
| Heptane | < 0.5 | < 0.5 | - | Poor (Anti-solvent) |
| Isopropanol/Heptane (80:20) | 5.5 | 14.3 | 2.6 | Promising Candidate |
Guide 2: Optimizing the Slurry Crystallization Process
Once a promising solvent system is identified, the next step is to optimize the physical parameters of the slurry process to maximize both yield and purity.
Objective: To develop a robust slurry protocol that consistently delivers the desired isomer with high purity.
Protocol:
-
Determine the Metastable Zone Width (MSZW):
-
The MSZW is the region of supersaturation where spontaneous nucleation is unlikely. Operating within this zone for the undesired isomer is key to preventing its co-crystallization.
-
Use a turbidity probe or visual observation to determine the cloud point (onset of nucleation) as you cool a saturated solution at different rates. This helps define the operational temperature and concentration limits.
-
-
Seeding Strategy:
-
Why: Seeding ensures that crystallization occurs on a known, pure template, promoting the growth of the desired isomer's crystals rather than the formation of new, potentially impure crystals.[8][11]
-
How: Add 1-5% (by weight of the expected product) of pure, finely milled crystals of the desired isomer to the slurry once it has been cooled into the metastable zone.
-
-
Thermal Profile (Cooling/Heating Cycles):
-
Initial Cooling: Cool the saturated solution slowly and in a controlled manner to the target slurry temperature. A rate of 5-10 °C/hour is a good starting point. Rapid cooling can lead to impurity incorporation.[8]
-
Temperature Cycling (Optional): Once at the target temperature, you can cycle the temperature by ±5 °C over several hours. This process, known as temperature cycling or ripening, can improve purity by dissolving smaller, less stable crystals (which may contain more impurities) and allowing the material to redeposit onto larger, purer crystals.
-
-
Slurry Aging and Agitation:
-
Hold the slurry at the target temperature with gentle agitation for a period of time (e.g., 8-24 hours). This "aging" period allows the system to reach thermodynamic equilibrium, maximizing the enrichment of the desired isomer in the solid phase.
-
The agitation should be sufficient to keep the solids suspended but not so vigorous as to cause significant crystal breakage, which can create fines and hinder filtration.
-
The following diagram outlines a logical workflow for troubleshooting common issues encountered during isomer separation by slurry crystallization.
Caption: A decision tree for troubleshooting isomer separation.
References
- 1. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physchemres.org [physchemres.org]
- 3. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Investigation of crystallization kinetics and its relationship with molecular dynamics for chiral fluorinated glassforming smectogen 3F5HPhH6 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. The potential of chemical bonding to design crystallization and vitrification kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pharmtech.com [pharmtech.com]
How to improve regioselectivity in the synthesis of 5-phenoxyisobenzofuran-1(3H)-one
Introduction: The Challenge of Regioselectivity
Welcome to the technical support guide for the synthesis of 5-phenoxyisobenzofuran-1(3H)-one. This molecule is a crucial intermediate in the development of pharmaceuticals, most notably as a precursor to the drug Roxadustat.[1][2] The primary challenge in its synthesis is achieving high regioselectivity. Most common synthetic routes can lead to the formation of a significant amount of the undesired regioisomer, 6-phenoxyisobenzofuran-1(3H)-one.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you diagnose issues, optimize your reaction conditions, and maximize the yield of the desired 5-phenoxy isomer.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the primary synthetic pathway where regioselectivity becomes an issue?
The most prevalent issue with regioselectivity arises during the reduction of an unsymmetrically substituted phthalic anhydride or a derivative like a phthalimide. Specifically, when starting with a precursor such as 3-phenoxyphthalic anhydride or an N-substituted-4-phenoxyphthalimide, the two carbonyl groups are no longer equivalent. The reducing agent can attack either carbonyl, leading to the formation of two different lactone products.[3]
The diagram below illustrates this critical step. The precursor, 4-phenoxyphthalimide, possesses two distinct carbonyl carbons (C1 and C3). Non-selective reduction leads to a mixture of the desired 5-phenoxy product and the undesired 6-phenoxy isomer.
Caption: General pathway showing non-selective reduction leading to isomeric products.
Q2: My reaction yields a poor isomer ratio (~80:20). What key factors control the regioselectivity of this reduction?
An 80:20 ratio of 5-phenoxy to 6-phenoxy isomer is a common outcome.[3] The selectivity of the reduction is primarily governed by a combination of steric and electronic effects, which influence the accessibility and electrophilicity of the two carbonyl carbons.
-
Steric Hindrance: The phenoxy group is sterically bulky. It physically obstructs the adjacent carbonyl group (at the C4 position of the phthalimide ring), making the carbonyl at the C7 position more accessible to the reducing agent. This effect generally favors the formation of the desired this compound.
-
Electronic Effects: The phenoxy group has a dual electronic nature. It is electron-withdrawing via the inductive effect but electron-donating through resonance. This complex interplay alters the electron density and, therefore, the electrophilicity of the two carbonyl carbons. The precise impact depends heavily on the specific reducing agent and reaction conditions used. For many common reductions, the carbonyl carbon further from the electron-donating group (the one at C7) may be rendered more electrophilic and thus more susceptible to nucleophilic attack by the reductant.[4]
Q3: How can I adjust my experimental conditions to improve the 5-phenoxy to 6-phenoxy isomer ratio?
Optimizing reaction parameters is critical. While achieving 100% selectivity is unlikely with this pathway, careful tuning can significantly shift the equilibrium towards the desired product. Consider the following adjustments:
| Parameter | Recommendation | Rationale |
| Reducing Agent | Use Zinc (Zn) powder in a basic aqueous solution (e.g., NaOH or KOH). | This is a well-documented method that provides a decent baseline regioselectivity (up to ~83:17).[3] The heterogeneous nature of the reaction can enhance selectivity compared to more soluble, aggressive hydrides. Avoid overly reactive hydrides like LiAlH₄, which tend to be less selective and can over-reduce the product. |
| N-Phthalimide Substituent (R-group) | If using an N-substituted phthalimide precursor, the choice of the R-group can subtly influence the isomer ratio. | Patent literature suggests that different alkyl or aryl amines used to form the initial phthalimide can alter the final isomer ratio, though the effect is modest (e.g., shifting from 79:21 to 83:17).[3] This is likely due to the substituent's electronic influence on the phthalimide system. Experimenting with simple alkyl groups (e.g., N-methyl, N-ethyl) is a reasonable starting point. |
| Temperature | Maintain a controlled temperature, typically between 60-100 °C .[3] | Higher temperatures can decrease selectivity by providing enough energy to overcome the activation barrier for the formation of the less-favored 6-phenoxy isomer. Start at the lower end of the range (e.g., 60-70 °C) and monitor the reaction progress and isomer ratio. |
| Solvent System | An aqueous basic medium is standard for the zinc reduction. The choice of co-solvent for workup and purification is critical (see Q6). | The primary reaction medium is dictated by the zinc/base system. The solvent's role becomes paramount during the purification stage. |
The following workflow provides a decision-making process for troubleshooting poor regioselectivity.
Caption: Troubleshooting decision tree for improving regioselectivity.
Q4: Are there alternative synthetic routes that bypass this regioselectivity problem?
Yes. If optimizing the reduction pathway proves insufficient for your purity requirements, a different strategy may be necessary. A highly effective, regioselective route has been reported starting from (3-phenoxyphenyl)methanol .[1]
This two-step synthesis involves:
-
Ortho-lithiation and Carboxylation: Directed ortho-metalation of (3-phenoxyphenyl)methanol followed by quenching with CO₂ to introduce a carboxylic acid group selectively at the position adjacent to the hydroxymethyl group.
-
Lactonization: Acid-catalyzed intramolecular cyclization of the resulting 2-(hydroxymethyl)-6-phenoxybenzoic acid to yield this compound directly.
This route offers excellent regiocontrol because the key C-C bond is formed in a directed fashion, avoiding the issue of reducing one of two similar carbonyls.
Q5: My isomer ratio is still not optimal post-synthesis. What is the most effective method for purifying the 5-phenoxy isomer?
Even with an optimized reaction, a mixture of isomers is common. The desired 5-phenoxy isomer can be effectively isolated from the 6-phenoxy isomer through fractional crystallization or slurry washing, exploiting subtle differences in their solubility.[3]
Best Practices for Purification:
-
Solvent Screening: The choice of solvent is critical. Methanol, toluene, ethanol, and aqueous acetonitrile have all been reported to be effective.[3]
-
Slurry Washing: This is a highly effective technique. It involves suspending the crude isomeric mixture in a specific solvent at a controlled temperature where the desired isomer has lower solubility than the undesired one. The desired product remains a solid and can be collected by filtration, while the undesired isomer is washed away into the filtrate.
-
Recrystallization: A classic method. Dissolve the crude mixture in a minimal amount of a hot solvent and allow it to cool slowly. The desired, less soluble 5-phenoxy isomer should crystallize out first, allowing for its separation.
A combination of these methods, such as a slurry wash followed by a final recrystallization, can achieve purities exceeding 99%.[3]
Experimental Protocols
Protocol 1: Synthesis via Zinc Reduction of N-Methyl-4-phenoxyphthalimide
This protocol is adapted from established patent literature and is designed to maximize the yield of the 5-phenoxy isomer.[3]
Step 1: Preparation of the Crude Isomer Mixture
-
To a suitable reaction vessel, add N-methyl-4-phenoxyphthalimide (1.0 eq).
-
Add a 20-30% aqueous solution of sodium hydroxide (NaOH) (approx. 10 volumes).
-
Cool the mixture to 20-25°C.
-
Add Zinc (Zn) powder (2.0-3.0 eq) portion-wise, maintaining the temperature below 60°C.
-
Once the addition is complete, heat the reaction mixture to 80-90°C and maintain for 6-8 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to 60°C. Add an organic solvent such as toluene (approx. 5 volumes).
-
Carefully acidify the mixture with 30-37% hydrochloric acid (HCl) until the zinc powder is dissolved and the pH is acidic.
-
Separate the organic layer. Wash the organic layer with water twice.
-
Concentrate the organic layer under reduced pressure to yield the crude mixture of 5-phenoxy- and 6-phenoxyisobenzofuran-1(3H)-one. The expected isomer ratio is approximately 83:17.
Protocol 2: Purification by Slurry and Recrystallization in Methanol
This protocol is designed to isolate the 5-phenoxy isomer from the crude mixture obtained in Protocol 1.[3]
Step 1: Methanol Slurry
-
Take the crude product mixture (1.0 eq) and add methanol (approx. 8-10 volumes).
-
Heat the mixture to 60°C with stirring to form a clear solution.
-
Slowly cool the solution to 5-10°C over 2-3 hours to allow for crystallization.
-
Hold at 5-10°C for at least 1 hour, then filter the solid product.
-
Wash the collected solid with a small amount of cold (0-5°C) methanol.
Step 2: Final Recrystallization (if required for higher purity)
-
Take the solid obtained from the slurry step and place it back into a clean flask.
-
Add a minimal amount of fresh methanol (start with 5-7 volumes) and heat to 60°C until the solid fully dissolves.
-
Allow the solution to cool slowly to room temperature, then cool further to 5-10°C.
-
Filter the purified crystals, wash with a small volume of cold methanol, and dry under vacuum at 40-50°C.
-
The final product should be this compound with a purity of >99.5%.
References
Technical Support Center: Mitigating Heavy Metal Contamination in Ullmann Coupling for Phenoxyphthalide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the control and avoidance of heavy metal contamination, specifically copper, during the synthesis of phenoxyphthalides via the Ullmann coupling reaction. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount, and this resource is designed to provide actionable strategies grounded in established scientific principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format, focusing on the causality behind the proposed solutions.
Problem: My final phenoxyphthalide product shows high levels of residual copper (>10 ppm) by ICP-MS analysis. What are the primary causes and how can I fix this?
High residual copper is a common issue stemming from the intimate contact of the product with the copper catalyst. The primary causes are inefficient removal during work-up and purification.
Causality & Solution Strategy:
The core issue is the persistence of copper species, both soluble Cu(I)/Cu(II) salts and insoluble oxides or elemental copper, in the organic phase. A multi-pronged approach focusing on catalyst choice, reaction work-up, and targeted purification is necessary.
-
Catalyst Selection: While traditional Ullmann reactions used stoichiometric copper powder, modern protocols use catalytic amounts of copper salts (e.g., CuI, CuBr).[1][2] For processes where contamination is a major concern, consider using a heterogeneous catalyst , such as copper oxide supported on manganese oxide or other materials.[3][4][5] These catalysts can be removed by simple filtration at the end of the reaction, drastically reducing the amount of copper that needs to be removed during downstream processing.[3]
-
Aqueous Work-up with Chelating Agents: Standard water washes are often insufficient. Employ an aqueous wash with a solution containing a strong chelating agent.
-
Aqueous Ammonia/Ammonium Chloride: This solution forms a water-soluble tetraamminecopper(II) complex, which is intensely blue and partitions readily into the aqueous layer.[6] This is effective for removing copper ions.
-
Aqueous EDTA or Rochelle's Salt: Solutions of ethylenediaminetetraacetic acid (EDTA) or sodium potassium tartrate (Rochelle's salt) are excellent for chelating copper ions and extracting them from the organic layer.[6][7]
-
-
Solid-Supported Scavengers: For pharmaceutical applications, using solid-supported metal scavengers is a highly effective and scalable final polishing step.[8][9][10] These are typically silica or polymer resins functionalized with groups that have a high affinity for copper, such as thiourea, triamine, or imidazole functionalities.[11] The product solution is passed through a cartridge or stirred with the resin, which binds the residual copper. The scavenger is then easily filtered off.
Problem: My reaction is sluggish, forcing me to use higher temperatures and longer reaction times, which I suspect is increasing copper leaching and byproduct formation. How can I improve reaction efficiency?
You are correct; harsher reaction conditions often lead to catalyst decomposition and increased contamination.[1][12][13] The key to a cleaner reaction is to improve the catalytic turnover rate under milder conditions. This is almost always achieved through the use of an appropriate ligand.
Causality & Solution Strategy:
The Ullmann reaction mechanism involves the coordination of the nucleophile (the phenoxide) to the copper center, followed by oxidative addition of the aryl halide and reductive elimination.[14][15] Ligands play a crucial role by stabilizing the copper catalyst, increasing its solubility, and facilitating the key steps in the catalytic cycle, thereby lowering the activation energy and allowing for lower reaction temperatures.[16][17]
-
Ligand Screening is Essential: There is no universal ligand for all Ullmann couplings. Screening a small panel of ligands is the most effective approach.
-
N,O-Bidentate Ligands (Amino Acids): L-proline and N-methylglycine are inexpensive, readily available, and have demonstrated excellent performance by promoting high reaction rates and reducing catalyst deactivation.[17]
-
N,N-Bidentate Ligands (Diamines & Phenanthrolines): 1,10-Phenanthroline is a classic, highly effective ligand.[12] More modern diamine ligands, such as benzene-1,2-diamines, can generate highly active, electron-rich copper complexes that enable reactions even at room temperature.
-
-
Base and Solvent Optimization: The choice of base and solvent is interdependent with the ligand and substrate.
-
Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is not just for deprotonating the phenol; it influences the entire catalytic system.[18][19] Cesium carbonate is often more effective but also more expensive. Potassium phosphate is a common and effective choice.
-
Solvent: Polar aprotic solvents like DMF, NMP, or dioxane are typically used.[18][20] However, the optimal choice depends on substrate solubility and reaction temperature.
-
Problem: I see a lot of black or reddish-brown precipitate forming in my reaction. Is this affecting contamination, and how can I prevent it?
Yes, this is a significant issue. The precipitate is likely elemental copper or copper(I) oxide, resulting from catalyst disproportionation or decomposition. This indicates an unstable catalytic system and can lead to both inconsistent reaction rates and difficulties in removing all copper species during work-up.
Causality & Solution Strategy:
The active catalytic species in Ullmann C-O coupling is typically a soluble Cu(I) complex.[14] If this complex is unstable under the reaction conditions, it can decompose. This is more common in ligand-free systems or when the reaction is run at excessively high temperatures.
-
Maintain an Inert Atmosphere: Although some modern protocols are robust, running the reaction under an inert atmosphere (Nitrogen or Argon) is a best practice to prevent oxidation of the Cu(I) species.
-
Use a Stabilizing Ligand: As discussed previously, ligands are key to stabilizing the active copper catalyst in a soluble, catalytically active form, preventing its precipitation.[16][21]
-
Control Temperature: Avoid overheating the reaction. Use the lowest temperature that provides a reasonable reaction rate. If a ligand allows you to run the reaction at 100 °C instead of 160 °C, the stability of the catalyst will be significantly improved.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of copper contamination in an Ullmann coupling? The main source is the catalyst itself. This includes the active soluble catalyst that was not removed, deactivated catalyst species (like copper oxides), and any unreacted elemental copper if a heterogeneous or traditional system was used.[3][12]
Q2: What are the regulatory limits for copper impurities in Active Pharmaceutical Ingredients (APIs)? Regulatory bodies like the FDA and EMA follow the guidelines set by the International Council for Harmonisation (ICH), specifically ICH Q3D on elemental impurities.[22][23] These guidelines do not set a single ppm limit for copper in all APIs. Instead, they establish a Permitted Daily Exposure (PDE) , which is the maximum acceptable intake of an elemental impurity. For copper, the oral PDE is 3000 µ g/day .[24][25] The acceptable concentration limit (in ppm) for your specific product must be calculated based on its maximum daily dose. It is the manufacturer's responsibility to perform a risk assessment to identify and control potential sources of elemental impurities.[23][24]
Q3: Can I avoid copper contamination by using a different catalyst system? Yes, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and etherification, are powerful alternatives for forming C-O bonds. However, palladium is a precious metal, making it significantly more expensive and toxic than copper.[26][27] The removal of residual palladium is also strictly regulated and often requires its own specialized scavenging protocols. The primary advantages of copper are its low cost, low toxicity, and high natural abundance, making it a more sustainable choice if the contamination can be effectively controlled.[3][27]
Q4: What is the most effective method for post-reaction copper removal? There is no single "best" method; effectiveness depends on the scale, the nature of the product, and the required level of purity. A combination of methods is often the most robust strategy.
| Method | Mechanism | Pros | Cons |
| Aqueous Wash (NH₄OH/EDTA) | Chelation & Extraction | Inexpensive, effective for bulk removal of ionic copper.[6] | May not remove all species, can form emulsions, not always sufficient to reach low ppm levels. |
| Solid-Supported Scavengers | Adsorption/Chelation | Highly effective for reaching low ppm/ppb levels, simple filtration removal, scalable.[8][9][11] | Higher cost, requires screening for optimal scavenger, potential for product loss via non-specific binding. |
| Heterogeneous Catalysis | Physical Separation | Drastically simplifies work-up (simple filtration), catalyst can often be recycled.[3][4] | Can be less reactive than homogeneous systems, potential for metal leaching from the support. |
| Recrystallization | Differential Solubility | Can be very effective if the product crystallizes well and copper salts are soluble in the mother liquor. | Product loss in mother liquor, may not be effective if copper co-precipitates. |
Q5: How do I accurately measure the final copper concentration in my product? The industry-standard and regulatory-accepted method is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[28][29] This technique offers extremely high sensitivity, capable of detecting metals down to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[22][29][30] It is the required method for verifying compliance with USP <232> and <233> guidelines.[30][31]
Experimental Protocols
Protocol 1: Model Ligand-Accelerated Ullmann C-O Coupling
This protocol describes a general procedure for the synthesis of a phenoxyphthalide derivative using a ligand to ensure mild and efficient reaction conditions.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the phthalide-based aryl halide (1.0 mmol), the phenol (1.2 mmol), Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%), N,N'-Dimethylethylenediamine (ligand, 0.10 mmol, 10 mol%), and Potassium Phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous dioxane or toluene (3-5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride containing 5% ammonium hydroxide (2 x 15 mL). The aqueous layer will turn blue as it extracts the copper.
-
Wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Protocol 2: Post-Purification using a Solid-Supported Metal Scavenger
This protocol is for a final "polishing" step after initial purification (e.g., chromatography) to achieve API-level purity.
-
Preparation: Dissolve the purified phenoxyphthalide product (1.0 g) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 20 mL) in which the product is highly soluble.
-
Scavenger Selection: Choose a silica-based scavenger with high affinity for copper, such as SiliaMetS® Thiourea or a similar functionalized resin.[11]
-
Scavenging: Add the scavenger resin (typically 2-4 equivalents relative to the expected ppm level of copper) to the solution.
-
Agitation: Stir the resulting slurry at room temperature for 2-6 hours. The optimal time should be determined experimentally.
-
Removal: Remove the scavenger resin by simple filtration through a pad of celite or a fritted funnel.
-
Final Product: Wash the filtered resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to yield the final product with significantly reduced copper content.
-
Verification: Submit the final sample for quantitative analysis by ICP-MS to confirm the copper level is within the required specification.[32]
Visual Workflow and Mechanism Diagrams
Caption: Workflow for minimizing copper contamination in phenoxyphthalide synthesis.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
- 9. industry.pharmaceutical-tech.com [industry.pharmaceutical-tech.com]
- 10. Large Scale Metal Scavenging and Associated Decolorization at CARBOGEN AMCIS Shanghai [carbogen-amcis.com]
- 11. silicycle.com [silicycle.com]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. books.rsc.org [books.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Homogeneous and Heterogeneous Copper Catalyst | Encyclopedia MDPI [encyclopedia.pub]
- 22. Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance | Lucideon [lucideon.com]
- 23. fda.gov [fda.gov]
- 24. biospectra.us [biospectra.us]
- 25. usp.org [usp.org]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. spectroscopyonline.com [spectroscopyonline.com]
- 29. netpharmalab.es [netpharmalab.es]
- 30. pacificbiolabs.com [pacificbiolabs.com]
- 31. FDA Guidance on Elemental Impurities Affects Animal Health Customers - West [westpharma.com]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3-Aryloxy-Phthalides
Welcome to the technical support center for the synthesis of 3-aryloxy-phthalides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this valuable synthetic transformation. Phthalide derivatives are crucial scaffolds in medicinal chemistry and materials science, but their synthesis can be fraught with challenges, primarily due to competing reaction pathways.
This document moves beyond simple protocols to provide a deeper understanding of the causality behind common side reactions. By understanding why a particular byproduct forms, you can make more informed decisions to optimize your reaction conditions, improve yield, and ensure the purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3-aryloxy-phthalides?
A1: There are two predominant pathways. The most common involves the nucleophilic substitution of a leaving group at the 3-position of the phthalide ring by a phenol. This typically starts with the bromination of phthalide to form 3-bromophthalide, which then reacts with a phenol under basic conditions.[1] A second route involves the acid-catalyzed condensation of 3-hydroxyphthalide with an activated aromatic ring.[1]
Q2: Which synthetic approach is generally preferred?
A2: The reaction of 3-bromophthalide with a phenol is often more versatile. It allows for a wider range of phenols to be used, including those that are less activated, by employing modern cross-coupling methodologies like the Ullmann condensation or Buchwald-Hartwig etherification.[2][3][4] The acid-catalyzed condensation of 3-hydroxyphthalide is typically limited to electron-rich arenes due to the electrophilic nature of the reaction.
Q3: Why is the choice of base so critical in the 3-bromophthalide route?
A3: The base plays multiple roles and its properties can dictate the reaction outcome. It is required to deprotonate the phenol, forming the active phenoxide nucleophile. However, a base that is too strong or nucleophilic can attack the lactone's carbonyl group, leading to ring-opening.[5] Furthermore, the presence of water in the base or solvent can lead to the hydrolysis of the starting material. Therefore, a moderately strong, non-nucleophilic, and anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often ideal.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses the most common issues encountered during the synthesis of 3-aryloxy-phthalides, presented in a problem-and-solution format.
Problem 1: Formation of Phthalaldehydic Acid (2-Formylbenzoic Acid)
Q: My reaction of 3-bromophthalide with a phenol is producing a significant, water-soluble acidic byproduct, and my starting material is being consumed faster than the product is forming. What is happening?
A: You are likely observing the hydrolysis of your 3-bromophthalide starting material. 3-Bromophthalide is sensitive to moisture, especially in the presence of a base, and can readily hydrolyze to form phthalaldehydic acid.[6] This is a common and often overlooked side reaction that can drastically reduce your yield.
Causality & Mechanism: The C3 position of the phthalide is an acetal-like carbon, making the bromine a good leaving group. Water or hydroxide ions can attack this electrophilic carbon, leading to the formation of an unstable hemiacetal intermediate which rapidly opens to the more stable aldehyde-acid tautomer.
Diagram: Hydrolysis of 3-Bromophthalide
Caption: Hydrolysis pathway of 3-bromophthalide to phthalaldehydic acid.
Recommended Solutions:
| Solution | Rationale |
| Use Anhydrous Conditions | Dry your solvent (e.g., DMF, Toluene, Dioxane) using molecular sieves or distillation. Ensure your glassware is flame-dried or oven-dried. |
| Use Anhydrous Base | Use a freshly opened or dried base. Potassium carbonate can be dried in an oven at >120°C before use. |
| Inert Atmosphere | Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Choice of Base | Use a non-hydroxide base such as K₂CO₃ or Cs₂CO₃. Avoid using NaOH or KOH unless conditions are strictly anhydrous and controlled. |
Problem 2: Competing C-Arylation of the Phenol
Q: My mass spectrometry results show an isomer of my desired product. Instead of the expected O-arylation, it appears the phthalide has attached directly to the carbon backbone of my phenol. Why?
A: This side reaction is a classic example of competing O- vs. C-alkylation of a phenoxide ion. While the oxygen of a phenoxide is more nucleophilic, the ortho and para positions on the aromatic ring are also nucleophilic and can attack the electrophilic C3 of the phthalide. This is particularly prevalent with highly activated phenols (e.g., resorcinol, phloroglucinol derivatives) or under conditions that favor electrophilic aromatic substitution.
Causality & Mechanism: This side reaction is mechanistically similar to a Friedel-Crafts alkylation. If any Lewis or Brønsted acidity is present (or if using the 3-hydroxyphthalide route under acidic conditions), the phthalidyl cation formed is a potent electrophile. The electron-rich phenol ring can then attack this cation, leading to the undesired C-C bond formation.
Diagram: O-Arylation vs. C-Arylation Pathways
Caption: Competing pathways for O-arylation and C-arylation of phenols.
Recommended Solutions:
| Solution | Rationale |
| Use Base-Mediated Conditions | Employing the 3-bromophthalide route with a non-acidic base (K₂CO₃, Cs₂CO₃) strongly favors O-arylation by ensuring the phenol exists as a phenoxide, maximizing the nucleophilicity of the oxygen atom. |
| Avoid Acid Catalysis with Phenols | If you must use the 3-hydroxyphthalide route, it is not suitable for direct condensation with phenols as the required acidic conditions will strongly promote C-arylation. This route is better for non-hydroxylated arenes.[1] |
| Solvent Choice | Aprotic polar solvents like DMF or DMSO can help solvate the phenoxide ion and favor O-arylation over C-arylation. |
Problem 3: Low Reactivity and Formation of Homocoupled Byproducts
Q: I am attempting a copper-catalyzed Ullmann condensation between 3-bromophthalide and my phenol, but the reaction is sluggish and I'm seeing byproducts corresponding to a biaryl ether (dimer of my phenol). How can I improve this?
A: This is a common issue in Ullmann-type reactions.[2][7] The sluggishness indicates that the reaction conditions are not optimal for your specific substrates. The formation of biaryl ether homocoupling products is a known competing pathway in copper-catalyzed reactions.[8] Modern palladium-catalyzed methods, such as the Buchwald-Hartwig etherification, were developed specifically to overcome these limitations.[3][4]
Causality & Mechanism: In an Ullmann condensation, the desired outcome is a cross-coupling between the phthalide and the phenol. However, two molecules of the copper-phenoxide intermediate can couple with each other, leading to the homocoupled biaryl ether. This is often exacerbated by high temperatures and inefficient catalyst turnover.
Recommended Solutions:
| Solution | Rationale |
| Switch to a Palladium Catalyst | The Buchwald-Hartwig C-O coupling reaction is often superior for this transformation. It proceeds at lower temperatures, requires lower catalyst loading, and has a much broader substrate scope, especially for electron-deficient or sterically hindered phenols.[3][4][9] |
| Use a Ligand (for Cu or Pd) | For both copper and palladium catalysis, the use of a supporting ligand is crucial. Ligands (e.g., phenanthroline for copper; phosphine-based ligands like XPhos or RuPhos for palladium) stabilize the metal center, promote reductive elimination, and suppress side reactions.[9] |
| Optimize Copper-Catalyzed Conditions | If you must use the Ullmann route, ensure you are using an active copper(I) source (e.g., CuI), a suitable ligand, a polar aprotic solvent (DMF, NMP), and the lowest effective temperature to minimize homocoupling.[2] |
Table: Comparison of Catalytic Methods for C-O Bond Formation
| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification |
| Metal | Copper (Cu) | Palladium (Pd) |
| Typical Temp. | High (100-210 °C)[2] | Lower (RT - 110 °C)[9] |
| Substrate Scope | More limited; favors electron-deficient aryl halides | Very broad; tolerates a wide range of functional groups |
| Common Issues | Homocoupling, harsh conditions, high catalyst loading | Catalyst/ligand cost, sensitivity to air/moisture |
| Recommendation | A classic method, but often superseded by Pd-catalysis. | Generally the preferred method for challenging substrates.[4] |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromophthalide (2)
This protocol is adapted from established literature procedures.[1][6]
-
To a round-bottom flask equipped with a reflux condenser, add phthalide (1.0 eq), N-bromosuccinimide (NBS, 1.05 eq), and anhydrous carbon tetrachloride or benzene.
-
Add a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.
-
Heat the mixture to reflux. Irradiate the flask with a 100-watt light bulb to facilitate the radical reaction.
-
Monitor the reaction by TLC. The reaction is complete when the solid NBS (denser) is consumed and replaced by floating succinimide.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent (e.g., cyclohexane) to yield pure 3-bromophthalide as a white solid.
Protocol 2: General Procedure for Buchwald-Hartwig Synthesis of 3-Aryloxy-phthalide
This is a general guide; optimization of catalyst, ligand, and base may be required.
-
To an oven-dried Schlenk flask, add 3-bromophthalide (1.0 eq), the desired phenol (1.2 eq), and a strong, non-nucleophilic base such as Cs₂CO₃ (2.0 eq).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the 3-bromophthalide is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
References
- 1. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Phthalimide- Preparation, Chemical Reactions & Uses [turito.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
Improving the stability of 5-phenoxyisobenzofuran-1(3H)-one in solution
Technical Support Center: 5-Phenoxyisobenzofuran-1(3H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (CAS 57830-14-5). This guide is designed to provide in-depth, practical advice to help you understand and improve the stability of this compound in your experimental solutions. As a key intermediate in the synthesis of pharmaceuticals like Roxadustat, maintaining its structural integrity is paramount for reproducible and reliable results[1][2].
The core structural feature of this molecule is the isobenzofuranone, or phthalide, system—a γ-lactone fused to a benzene ring[3]. This lactone ring is the primary site of instability, making the molecule susceptible to degradation under common laboratory conditions. This guide will walk you through the causes of this instability and provide actionable troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs) - Understanding Core Stability
Q1: What is the primary cause of degradation for this compound in solution?
The principal degradation pathway is the hydrolysis of the ester bond within the γ-lactone ring.[4] This reaction involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the lactone, leading to ring-opening. The resulting product is a 2-(hydroxymethyl)-4-phenoxybenzoic acid derivative. This process is often catalyzed by the presence of acids or bases.[4]
Q2: How does pH influence the stability of the compound?
The pH of the solution is the most critical factor governing the rate of hydrolysis.[4]
-
Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis is typically the fastest degradation pathway. The high concentration of hydroxide ions (a strong nucleophile) rapidly attacks the lactone ring, leading to swift degradation.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis also occurs. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water (a weaker nucleophile).
-
Neutral to Slightly Acidic (pH 4-7): The compound generally exhibits its maximum stability in a slightly acidic to near-neutral pH range.[5] Within this window, both acid- and base-catalyzed hydrolysis reactions are minimized, establishing a "sweet spot" for stability. For many lactone-containing drugs, the region of maximum stability is found between pH 4 and 5.[5]
Q3: Are there other factors besides pH that can cause degradation?
Yes. Beyond hydrolysis, you should consider the following factors:
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[4] Storing stock solutions at reduced temperatures (e.g., 2-8 °C or -20 °C) is crucial.
-
Solvent Choice: While soluble in polar organic solvents like DMSO and methanol, the presence of residual water in these solvents can still lead to hydrolysis over time.[6] Aprotic solvents are generally preferred for long-term storage.
-
Light Exposure (Photolysis): Although less common for this specific structure compared to others, prolonged exposure to high-intensity UV light can potentially induce photolytic degradation.[7] It is good practice to store solutions in amber vials or protect them from light.
Part 2: Troubleshooting Guide - Common Experimental Issues
Issue: I'm observing a rapid loss of my starting material in my aqueous assay buffer (e.g., PBS at pH 7.4). What's happening and how can I fix it?
-
Root Cause Analysis: At a physiological pH of 7.4, the solution is slightly alkaline, promoting base-catalyzed hydrolysis of the lactone ring. This is a common and expected issue. The half-life of the compound can be significantly reduced under these conditions, leading to inconsistent results in biological assays.
-
Troubleshooting Steps & Solutions:
-
Prepare Fresh Solutions: For any aqueous buffers, especially those at neutral or alkaline pH, prepare the working solution of this compound immediately before use. Do not store it in aqueous buffers for extended periods.
-
Use a Concentrated Stock: Maintain a highly concentrated stock solution in an anhydrous aprotic solvent like DMSO or DMF, stored at -20°C or -80°C. Perform serial dilutions into your aqueous assay buffer just prior to the experiment to minimize the compound's exposure time to water.
-
Buffer Optimization (If Possible): If your experimental design allows, consider using a buffer system with a pH closer to the point of maximum stability (pH 4-6), such as a citrate or acetate buffer. This can dramatically improve stability over the course of an experiment.
-
Issue: My HPLC analysis shows multiple new peaks appearing over time. How do I identify the primary degradation product?
-
Root Cause Analysis: The appearance of new peaks indicates the formation of degradation products. The primary degradation product from hydrolysis will be the ring-opened carboxylic acid. Secondary peaks could represent subsequent reactions or impurities.
-
Troubleshooting Steps & Solutions:
-
Conduct a Forced Degradation Study: Intentionally degrade a sample of the compound to generate a sufficient quantity of the degradants for analysis.[8] This is a standard pharmaceutical industry practice to identify potential degradation products and validate the stability-indicating nature of an analytical method.[7][8] A detailed protocol is provided in Part 3.
-
Use LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the degraded sample. The mass of the primary hydrolysis product should correspond to the parent molecule plus the mass of one water molecule (C14H10O3, MW: 226.23 g/mol → C14H12O4, MW: 244.24 g/mol ).
-
Peak Purity Analysis: Use a Photo Diode Array (PDA) detector with your HPLC system to assess peak purity.[8] This helps determine if a peak corresponding to your parent compound is co-eluting with a degradant, which can lead to inaccurate quantification.[8]
-
Visualizing the Primary Degradation Pathway
The diagram below illustrates the fundamental instability of the isobenzofuranone core under both acidic and basic conditions, leading to the ring-opened carboxylic acid.
Caption: Key Hydrolytic Degradation Pathways for the Isobenzofuranone Ring.
Part 3: Experimental Protocols & Workflows
Protocol 3.1: Preparation of Stabilized Stock Solutions
This protocol outlines the best practices for preparing and storing stock solutions to maximize shelf-life.
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is highly recommended.
-
Weighing and Dissolution:
-
Accurately weigh the desired amount of this compound in a sterile, dry vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex or sonicate briefly at room temperature until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in amber or opaque microcentrifuge tubes. This minimizes freeze-thaw cycles and light exposure.
-
Purge the headspace of each aliquot with an inert gas (e.g., argon or nitrogen) before sealing to displace moisture and oxygen.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
Protocol 3.2: Workflow for a Forced Degradation Study
This workflow is designed to deliberately degrade the compound under controlled conditions to identify degradation products and establish a stability-indicating analytical method.[9] An extent of 5-20% degradation is typically targeted to ensure primary degradants are formed without overly complex secondary reactions.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 57830-14-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 5. Degradation study of the investigational anticancer drug clanfenur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Positional Isomerism in Drug Intermediates: A Comparative Guide to 5-Phenoxyisobenzofuran-1(3H)-one and its 6-Phenoxy Isomer
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The isobenzofuran-1(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The substitution pattern on this heterocyclic system can dramatically influence its pharmacological profile. This guide provides a comparative analysis of two positional isomers, 5-phenoxyisobenzofuran-1(3H)-one and 6-phenoxyisobenzofuran-1(3H)-one. While a direct, head-to-head comparison of their biological activities is hampered by a notable gap in the scientific literature for the 6-phenoxy isomer, this guide will synthesize the available information, focusing on the well-documented role of the 5-phenoxy isomer as a key intermediate in the synthesis of prominent drugs. We will explore its inferred biological relevance and contrast this with the limited understanding of its 6-phenoxy counterpart, thereby highlighting opportunities for future research.
The Significance of the 5-Phenoxy Isomer: A Tale of Two Blockbuster Drugs
The biological relevance of this compound is underscored by its crucial role as a precursor to two mechanistically distinct and clinically significant drugs: Roxadustat, a prolyl hydroxylase inhibitor, and Citalopram, a selective serotonin reuptake inhibitor (SSRI).
This compound as a Precursor to Roxadustat
Roxadustat is an oral medication used to treat anemia associated with chronic kidney disease.[3] Its mechanism of action involves the inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylase, an enzyme that targets HIF-α for degradation.[4] By inhibiting this enzyme, Roxadustat stabilizes HIF-α, leading to the transcription of genes involved in erythropoiesis, including erythropoietin.[5]
The synthesis of Roxadustat, as detailed in numerous patents, prominently features this compound as a key building block.[2][6] This strongly implies that the 5-phenoxy substitution pattern is essential for the ultimate prolyl hydroxylase inhibitory activity of the final drug product.
This compound in the Synthesis of Citalopram
Citalopram is a widely prescribed antidepressant that functions by selectively inhibiting the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[7] Patent literature describing the synthesis of citalopram also identifies this compound as a critical intermediate.[8][9] This suggests that the specific placement of the phenoxy group at the 5-position is a key structural feature for achieving high-affinity binding to the serotonin transporter (SERT).
The Enigmatic 6-Phenoxy Isomer: A Void in the Literature
In stark contrast to its 5-substituted counterpart, there is a significant lack of published, peer-reviewed data on the biological activity of 6-phenoxyisobenzofuran-1(3H)-one. While some commercial suppliers suggest it has "notable biological activities" and may also serve as an intermediate for Roxadustat, these claims are not substantiated by accessible experimental evidence.[10] In fact, several synthetic procedures for this compound mention the formation of the 6-phenoxy isomer as a byproduct that needs to be removed through purification, further suggesting that the 5-phenoxy isomer is the desired compound for specific biological applications.
This dearth of information presents a clear gap in the structure-activity relationship (SAR) understanding of phenoxy-substituted isobenzofuranones and represents a compelling area for future investigation.
Broader Biological Potential of the Isobenzofuran-1(3H)-one Scaffold
The isobenzofuran-1(3H)-one core structure is associated with a wide range of biological activities, providing a strong rationale for the further investigation of its derivatives, including the understudied 6-phenoxy isomer.
| Biological Activity | Description | Key Findings from Studies on Isobenzofuran-1(3H)-one Derivatives |
| Antiproliferative Activity | Inhibition of cancer cell growth. | Various C-3 functionalized derivatives have demonstrated cytotoxicity against lymphoma (U937) and myeloid leukemia (K562) cell lines.[11] Some derivatives exhibited IC50 values in the low micromolar range, superior to the standard chemotherapeutic agent etoposide. |
| Antidepressant Activity | Modulation of neurotransmitter systems. | Novel derivatives have been shown to inhibit serotonin reuptake in vitro and exhibit antidepressant-like effects in animal models.[12] |
| Enzyme Inhibition | Inhibition of specific enzyme activity. | Derivatives have been identified as inhibitors of monoamine oxidases (MAO), particularly MAO-B, which is a target for the treatment of neurodegenerative diseases.[13] Others have shown potential as tyrosinase inhibitors. |
| Antimicrobial Activity | Inhibition of bacterial and fungal growth. | Certain substituted isobenzofuranones have displayed activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] |
Experimental Methodologies for Comparative Analysis
To address the current knowledge gap, a direct comparative study of the 5-phenoxy and 6-phenoxy isomers is warranted. The following are detailed protocols for key in vitro assays that would be essential for such an investigation.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., K562, U937) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 5-phenoxy and 6-phenoxy isomers in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Serotonin Transporter (SERT) Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of serotonin into cells expressing the serotonin transporter.
Protocol:
-
Cell Culture: Use a cell line that endogenously expresses the human serotonin transporter (e.g., JAR cells) or a cell line stably transfected with the transporter (e.g., HEK293-hSERT).
-
Assay Preparation: Plate the cells in a 96-well plate. On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the 5-phenoxy and 6-phenoxy isomers for 15-30 minutes at 37°C.
-
Serotonin Uptake: Initiate the uptake reaction by adding a mixture of [³H]-serotonin (a radiolabeled tracer) and unlabeled serotonin to each well. Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold KRH buffer.
-
Scintillation Counting: Lyse the cells and measure the amount of [³H]-serotonin taken up using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of serotonin reuptake for each isomer.
Logical Flow for SERT Inhibition Assay
Caption: Logical flow of a serotonin transporter inhibition assay.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a biologically significant molecule, primarily due to its role as a key intermediate in the synthesis of Roxadustat and Citalopram. This implies that the 5-phenoxy isomer possesses the necessary structural features to be further elaborated into potent inhibitors of prolyl hydroxylase and the serotonin transporter, respectively.
The striking absence of biological data for the 6-phenoxy isomer represents a significant knowledge gap. A systematic investigation into the biological activities of this isomer is warranted and could yield valuable insights into the structure-activity relationships of this important class of compounds. Such studies could uncover novel pharmacological properties for the 6-phenoxy isomer or, conversely, confirm its relative inactivity, thereby reinforcing the critical importance of the 5-phenoxy substitution pattern for the desired biological effects. The experimental protocols detailed in this guide provide a clear roadmap for researchers to undertake this important comparative work.
References
- 1. imjst.org [imjst.org]
- 2. WO2021214785A1 - Improved process for the preparation of roxadustat - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The prolyl hydroxylase inhibitor roxadustat: Paradigm in drug discovery and prospects for clinical application beyond anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 6. EP3712130A1 - Method for synthesis of roxadustat and intermediate compounds thereof - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2006103550A1 - Processes for the preparation of citalopram and its intermediate 5-aminophthalide - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN104892509A - Preparation method of Roxadustat - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Synthesis Routes for 5-Phenoxyisobenzofuran-1(3H)-one: A Guide for Researchers
Introduction: The Significance of 5-Phenoxyisobenzofuran-1(3H)-one
This compound, also known as 5-phenoxyphtalide, is a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif is found in a range of molecules with diverse biological activities, making its efficient and scalable synthesis a topic of considerable interest for researchers in medicinal chemistry and drug development. Notably, it serves as a key building block in the synthesis of Roxadustat, a prolyl hydroxylase inhibitor used for the treatment of anemia associated with chronic kidney disease.[1] This guide provides a comparative analysis of the primary synthetic routes to this valuable intermediate, offering insights into the mechanistic underpinnings, experimental considerations, and relative merits of each approach to aid in the selection of the most suitable method for a given research or development objective.
Comparative Overview of Synthetic Strategies
The synthesis of this compound has been approached through several distinct chemical strategies. This guide will focus on the three most prominent routes:
-
Hydrolysis and Reduction of N-Substituted-4-Phenoxyphthalimides: A classical approach that offers high yields but presents challenges in regioselectivity.
-
Copper-Catalyzed Ullmann Condensation: A common method for diaryl ether formation, though with environmental and process complexity considerations.
-
A Novel Two-Step Synthesis from (3-Phenoxyphenyl)methanol: A more recent development promising improved efficiency and industrial viability.
The following table provides a high-level comparison of these primary synthesis routes:
| Parameter | Route 1: From N-Substituted-4-Phenoxyphthalimide | Route 2: Copper-Catalyzed Ullmann Condensation | Route 3: From (3-Phenoxyphenyl)methanol |
| Starting Materials | N-Substituted-4-nitrophthalimide, Phenol | 5-Bromophthalide, Phenol | (3-Phenoxyphenyl)methanol |
| Key Reactions | Nucleophilic Aromatic Substitution, Hydrolysis, Reduction | Ullmann Condensation | Oxidation, Cyclization |
| Reported Overall Yield | ~85% (crude yield up to 90%)[2][3] | Fair (e.g., 72%)[3] | 78%[1] |
| Key Advantages | High yield, Readily available starting materials | Established methodology | Fewer steps, High regioselectivity, Lower catalyst loading, Potentially lower cost[1] |
| Key Disadvantages | Formation of 6-phenoxy regioisomer requiring extensive purification[3][4][5] | Use of stoichiometric copper catalyst (heavy metal waste), Multi-step synthesis of 5-bromophthalide[3] | Newer method, may require further optimization for scale-up |
Route 1: Synthesis via N-Substituted-4-Phenoxyphthalimide
This synthetic pathway commences with the nucleophilic aromatic substitution of a nitro or halo group on an N-substituted phthalimide with phenol, followed by hydrolysis and reductive cyclization to yield the desired lactone. The phthalimide's strong electron-withdrawing nature facilitates the initial substitution reaction.[4]
Reaction Scheme
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 57830-14-5 [chemicalbook.com]
- 3. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]
- 4. US10611745B2 - Process for preparing 5-phenoxy-1(3)isobenzofuranone - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Senior Application Scientist's Guide to the Chromatographic Purity Validation of 5-Phenoxyisobenzofuran-1(3H)-one
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development, the stringent evaluation of chemical purity is a cornerstone of safety and efficacy. For novel compounds such as 5-phenoxyisobenzofuran-1(3H)-one, establishing a robust and validated analytical method for purity determination is a critical early-stage milestone. This guide provides an in-depth, experience-driven walkthrough for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose. We will explore the rationale behind methodological choices, compare HPLC with alternative analytical techniques, and provide a framework for ensuring data integrity through rigorous validation.
Understanding the Analyte: this compound
This compound is a phthalide derivative characterized by a phenoxy substituent. Its chemical structure, featuring a lactone ring and an ether linkage, suggests a molecule with moderate polarity. This structural assessment is the first step in devising an effective HPLC separation strategy. The presence of aromatic rings indicates strong UV absorbance, making UV detection a suitable choice for HPLC analysis.
The HPLC Method: A Step-by-Step Protocol with Rationale
The development of a reliable HPLC method necessitates a systematic approach to optimizing separation parameters. The following protocol is a well-reasoned starting point for the analysis of this compound.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is required.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended as an initial choice due to its versatility in retaining and separating a wide range of moderately polar compounds.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to sharpen peaks by minimizing tailing for acidic and basic impurities.
-
Mobile Phase B: Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.
-
-
Gradient Elution: A gradient elution is preferable to isocratic elution to ensure the timely elution of both polar and non-polar impurities. A suggested starting gradient is:
-
0-20 min: 30-90% B
-
20-25 min: 90% B
-
25-26 min: 90-30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a 4.6 mm ID column.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound, a detection wavelength of 254 nm is a common starting point for aromatic compounds. A PDA detector can be used to monitor multiple wavelengths and assess peak purity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. This prevents peak distortion that can occur when the sample solvent is stronger than the mobile phase.
Workflow for HPLC Method Development
A Comparative Guide to the Biological Activities of 5-phenoxyisobenzofuran-1(3H)-one and the Commercial Drug Etoposide
This guide provides a detailed, evidence-based comparison of the well-established anticancer agent, Etoposide, and 5-phenoxyisobenzofuran-1(3H)-one, a member of the isobenzofuranone (phthalide) class of compounds. While Etoposide has a long history in clinical oncology, the isobenzofuranone scaffold is gaining significant attention for its diverse biological activities, including promising antiproliferative effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic differences and comparative efficacy of these molecules.
Introduction to the Compounds
Etoposide (VP-16): A Clinical Mainstay
Etoposide is a potent chemotherapeutic agent used in the treatment of a wide array of cancers, including small cell lung cancer, testicular cancer, lymphoma, and leukemia.[1][2][3] It is a semi-synthetic derivative of podophyllotoxin, a natural toxin extracted from the mayapple plant (Podophyllum peltatum).[1][4] Approved for medical use in the United States in 1983, its primary cytotoxic mechanism involves the inhibition of a critical enzyme in DNA replication and repair, topoisomerase II.[1][4][5]
This compound: An Emerging Scaffold of Interest
This compound belongs to the isobenzofuranone (also known as phthalide) class of compounds, which are characterized by a γ-lactone moiety fused to a benzene ring.[6][7] While this specific molecule is a known key intermediate in the synthesis of the drug Roxadustat (used for treating anemia), the isobenzofuranone core structure is found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, from antimicrobial to anticancer.[7][8][9][10] Recent studies on functionalized isobenzofuranone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, warranting a closer examination of their potential relative to established drugs like Etoposide.[6][7]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the anticancer potential of these two compounds lies in their distinct molecular targets and mechanisms of inducing cell death.
Etoposide: The Topoisomerase II Poison
Etoposide does not inhibit topoisomerase II directly but acts as a "poison." Topoisomerase II is an essential enzyme that resolves DNA topological challenges during replication and transcription by creating transient double-strand breaks (DSBs), allowing another DNA strand to pass through, and then re-ligating the break.[4][11]
Etoposide's mechanism unfolds as follows:
-
Complex Formation: Etoposide binds to the topoisomerase II enzyme after it has cleaved the DNA, forming a stable ternary complex (Etoposide-Topoisomerase II-DNA).[1][5]
-
Inhibition of Re-ligation: This stabilization prevents the enzyme from re-ligating the DNA strands.[4][11]
-
Accumulation of DNA Breaks: The result is an accumulation of permanent, protein-linked DSBs throughout the genome.[5]
-
Cellular Response: These extensive DNA lesions overwhelm the cell's repair machinery, triggering cell cycle arrest (primarily in the S and G2/M phases), and ultimately leading to programmed cell death (apoptosis).[11][12][13]
Essentially, etoposide converts an essential enzyme into a potent cellular toxin that fragments the cancer cell's genome.[5]
Caption: Mechanism of Action for Etoposide as a Topoisomerase II Poison.
Isobenzofuran-1(3H)-ones: A Scaffold with Diverse Cytotoxic Potential
The precise anticancer mechanism of this compound is not yet fully elucidated. However, research on closely related derivatives provides significant insight. Studies have shown that certain C-3 functionalized isobenzofuran-1(3H)-ones induce cytotoxicity in cancer cells, and this effect is often linked to the induction of apoptosis.[7][9] Unlike Etoposide's well-defined target, the isobenzofuranone scaffold may exert its effects through various pathways, which could include:
-
Induction of Apoptosis: Evidence suggests these compounds trigger chromatin condensation and DNA fragmentation, which are hallmarks of apoptosis.[9]
-
Enzyme Inhibition: The lactone ring is a reactive moiety that could potentially interact with various cellular enzymes or proteins crucial for cancer cell survival.
-
Modulation of Signaling Pathways: These compounds may interfere with pro-survival or pro-apoptotic signaling cascades within the cell.
Further investigation is required to pinpoint the specific molecular targets of this class of compounds.
Comparative Efficacy: An Analysis of Preclinical Data
Direct comparative studies between this compound and Etoposide are not available in the public literature. However, a pivotal study by Silva et al. (2013) evaluated a series of C-3 functionalized isobenzofuran-1(3H)-ones against human lymphoma (U937) and myeloid leukemia (K562) cell lines, using Etoposide as a positive control.[6] The results from this study are highly informative.
The data revealed that several isobenzofuranone derivatives exhibited potent antiproliferative activity. Notably, two compounds demonstrated IC₅₀ values against the K562 cell line that were significantly lower than that of Etoposide, indicating superior potency in this specific preclinical model.[6]
| Compound | Cancer Cell Line | IC₅₀ (µM) - 48h Treatment |
| Etoposide (VP-16) | K562 (Myeloid Leukemia) | 7.06 |
| Etoposide (VP-16) | U937 (Lymphoma) | > 25 |
| Isobenzofuranone Derivative 1 | K562 (Myeloid Leukemia) | 2.79 |
| Isobenzofuranone Derivative 2 | K562 (Myeloid Leukemia) | 1.71 |
Data synthesized from Silva et al., Molecules 2013, 18(2), 1881-1897. "Derivative 1" and "Derivative 2" correspond to compounds 17 and 18 in the cited publication, respectively.[6]
Expert Interpretation: These findings are significant. They establish that the isobenzofuranone scaffold is a viable starting point for the development of potent anticancer agents. The fact that simple derivatives can outperform a clinically used drug like Etoposide in vitro suggests a high potential for this chemical class. However, it is crucial to note that these are early-stage, preclinical results. Etoposide's overall clinical utility is a function of its efficacy, safety profile, pharmacokinetics, and formulation—factors that have not yet been evaluated for these novel compounds.
Key Experimental Protocols for Comparative Assessment
To rigorously compare a novel compound like this compound against a standard like Etoposide, a validated experimental workflow is essential. The following protocols represent a standard cascade for evaluating anticancer activity.
Caption: Standard workflow for in vitro anticancer drug evaluation.
A. Protocol: MTT Assay for Cytotoxicity
Objective: To determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀), providing a quantitative measure of its potency.
Causality: This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a colorimetric quantification of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., K562, HeLa, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Etoposide) and a vehicle control (e.g., DMSO) in culture medium. Replace the old medium with the compound-containing medium.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours). This duration is critical as it allows the compound to exert its effect.
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, mitochondrial reductases in living cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot these values against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
B. Protocol: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, thereby confirming if the observed cytotoxicity is due to programmed cell death.
Causality: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.
Step-by-Step Methodology:
-
Cell Treatment: Culture and treat cells in 6-well plates with the compounds at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. The results will quadrant the cell population:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Summary and Future Directions
This guide provides a comparative overview grounded in available scientific literature. The key takeaways are as follows:
-
Established Standard: Etoposide is a clinically validated anticancer drug with a well-understood mechanism as a topoisomerase II poison, leading to catastrophic DNA damage and apoptosis.[4][5]
-
Promising Challenger: The isobenzofuran-1(3H)-one scaffold represents a promising area for anticancer drug discovery. Preclinical data on derivatives of this class show potent, and in some cases superior, cytotoxic activity against specific cancer cell lines when compared to Etoposide.[6]
-
Mechanistic Divergence: While Etoposide's target is clear, the exact mechanism for the antiproliferative effects of this compound and its relatives remains an active area for investigation.
Future research should focus on:
-
Direct Comparison: Conducting head-to-head in vitro and in vivo studies of this compound against Etoposide across a broader panel of cancer cell lines and animal models.
-
Mechanism Deconvolution: Utilizing techniques like proteomics, transcriptomics, and cellular thermal shift assays (CETSA) to identify the specific molecular target(s) of this compound.
-
Structure-Activity Relationship (SAR): Synthesizing and testing a wider array of derivatives to optimize potency and selectivity, paving the way for the development of a novel class of anticancer therapeutics.
References
- 1. Etoposide - Wikipedia [en.wikipedia.org]
- 2. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etoposide, topoisomerase II and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones [mdpi.com]
- 7. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digital.csic.es [digital.csic.es]
- 10. benchchem.com [benchchem.com]
- 11. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 5-phenoxyisobenzofuran-1(3H)-one
Introduction: The Critical Role of a High-Fidelity Reference Standard
5-phenoxyisobenzofuran-1(3H)-one (CAS 57830-14-5) is a pivotal chemical intermediate, most notably in the synthesis of Roxadustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor used to treat anemia in patients with chronic kidney disease[1]. The regulatory scrutiny applied to pharmaceuticals necessitates rigorous control over all starting materials and intermediates. Consequently, the accurate quantification and purity assessment of this compound are non-negotiable. This depends entirely on the quality of the analytical reference standard used for method validation, calibration, and impurity profiling.
This guide provides an in-depth comparison of commercially available reference standards for this compound. It delves into the causal logic behind selecting an appropriate standard, outlines robust analytical protocols for its characterization, and offers insights from field experience to empower researchers, quality control analysts, and drug development professionals in their analytical endeavors.
The Analytical Challenge: Isomers and Process-Related Impurities
The primary challenge in analyzing this compound lies not just in quantifying the principal component but in resolving it from structurally similar impurities. Synthetic routes can inadvertently produce byproducts that may co-elute or interfere with analytical signals if the method is not sufficiently robust.
A critical consideration is the potential presence of the positional isomer, 6-phenoxyisobenzofuran-1(3H)-one. Certain synthetic pathways can yield a mixture of the 5-phenoxy and 6-phenoxy isomers, which possess identical molecular weights and similar polarities, making their separation a key analytical objective[2]. Other potential impurities can arise from side reactions or unreacted starting materials, such as 3-Methylene-5-phenoxyisobenzofuran-1(3H)-one, a known related substance in the synthesis of Roxadustat[3][4].
Therefore, a reference standard is not merely a benchmark for identity and strength; it is the cornerstone for developing analytical methods with the specificity to prove the absence of these critical impurities.
Comparison of Commercially Available Reference Standards
The selection of a reference standard should be a deliberate process based on documented purity, the rigor of characterization, and the availability of comprehensive certification. Below is a comparative summary of representative standards available in the market.
| Parameter | Supplier A (e.g., Sigma-Aldrich/ChemScene) | Supplier B (e.g., ChemicalBook Aggregator) | In-house Synthesized Standard |
| Purity | Typically ≥95% | Varies by supplier, can be ≥98%[5] | Purity is process-dependent; requires rigorous purification and characterization. |
| Certification | Certificate of Analysis (CoA) typically available, specifying purity and identity. | CoA availability and detail may vary between individual suppliers. | Requires full characterization (NMR, MS, HPLC, etc.) to establish identity and purity. |
| Characterization Data | Basic properties (MW, formula) provided. Full data may require specific request. | Basic properties provided. Detailed analytical data often sparse[5]. | All raw data (NMR spectra, MS fragmentation, chromatograms) should be documented and archived. |
| Potential Isomers | Isomeric purity is often not explicitly stated and should be verified by the user. | Isomeric purity is generally not guaranteed. | Synthesis method dictates isomer ratio; purification is critical to isolate the desired 5-phenoxy isomer[2]. |
| Traceability | Often traceable to internal quality control standards. | Traceability varies significantly. | Traceable to the specific synthetic batch and characterization experiments performed. |
| Use Case | Suitable for initial method development, screening, and non-critical research applications. | Best for preliminary research where absolute quantification is not the primary goal. | Essential for GMP/GLP environments, validation of regulatory methods, and as a primary standard. |
Expert Insight: While a commercially available standard with ≥95% purity is adequate for developing and optimizing analytical methods, it is often insufficient for method validation or the release testing of GMP batches. The ambiguity surrounding isomeric purity in many commercial offerings necessitates that users perform their own specificity studies. For regulated environments, synthesizing and thoroughly characterizing a primary reference standard in-house, or sourcing one from a pharmacopeia (if available), is the only path to ensuring full compliance and analytical certainty.
Analytical Workflow and Methodologies
A robust analytical workflow is essential for the accurate characterization of this compound, ensuring that the reference standard is suitable for its intended use and that production samples meet quality specifications.
Caption: Standard Analytical Workflow.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Rationale: Reverse-phase HPLC is the workhorse method for analyzing non-volatile, moderately polar organic molecules like this compound. A C18 column provides excellent hydrophobic retention, while an acidic mobile phase ensures the analyte is in a non-ionized state, leading to sharp, symmetrical peaks. This method is designed to separate the main component from its key positional isomer and other process-related impurities.
Methodology:
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. (For MS compatibility, replace with 0.1% Formic Acid)[6].
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample to the same target concentration (0.5 mg/mL) in the diluent.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The theoretical plates for the main peak should be ≥ 2000.
-
The tailing factor should be between 0.8 and 1.5.
-
-
Analysis and Calculation:
-
Inject the blank (diluent), standard, and sample solutions.
-
Calculate the purity of the sample using the area normalization method or against the reference standard.
-
Purity (%) = (Area of Sample Peak / Total Area of All Peaks) x 100.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation
Rationale: GC-MS is a powerful technique for confirming the identity and assessing the purity of volatile or semi-volatile compounds. It provides both retention time data and a mass fragmentation pattern, which serves as a molecular fingerprint. Although this compound has a high boiling point (approx. 422 °C)[7], it is amenable to GC analysis with an appropriate high-temperature column and temperature program.
Methodology:
-
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
A low-bleed capillary column suitable for high-temperature analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
GC Conditions:
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: Hold at 300 °C for 10 min.
-
-
Split Ratio: 20:1.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Standard and Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Standard/Sample Solution: Prepare a solution of approximately 1 mg/mL in the chosen solvent.
-
-
Analysis:
-
Inject 1 µL of the prepared solution.
-
Confirm the identity of the peak by comparing its retention time and mass spectrum to that of the reference standard. The mass spectrum should show a molecular ion (m/z 226.23) and a characteristic fragmentation pattern.
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Rationale: NMR spectroscopy is the definitive method for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming its identity and revealing the presence of impurities, including structural isomers, which might be difficult to resolve chromatographically.
Methodology:
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the reference standard or sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Expected signals would include aromatic protons and a characteristic singlet for the methylene (-CH₂-) protons of the furanone ring around 5.3 ppm[8].
-
Acquire a ¹³C NMR spectrum. Key signals include the carbonyl carbon of the lactone ring (around 170 ppm) and various aromatic carbons[8][9].
-
Perform 2D NMR experiments (e.g., COSY, HSQC) if necessary for full structural assignment.
-
-
Data Analysis:
-
Compare the acquired spectra with reference spectra or literature data. The chemical shifts, coupling constants, and integration values must match those expected for the this compound structure.
-
The presence of unexpected signals may indicate impurities. For example, the 6-phenoxy isomer would exhibit a different splitting pattern in the aromatic region of the ¹H NMR spectrum.
-
Conclusion
The quality of a reference standard for this compound is the bedrock of reliable analytical data in pharmaceutical development and manufacturing. While commercially available standards provide a convenient starting point for method development, a thorough understanding of potential isomeric and process-related impurities is crucial. Researchers and analysts must critically evaluate the purity and characterization data of any standard. For regulated activities, investing in the synthesis and comprehensive characterization of a primary, in-house reference standard is an indispensable step toward ensuring data integrity and regulatory compliance. The HPLC, GC-MS, and NMR protocols outlined in this guide provide a robust framework for the complete and accurate analysis of this critical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 57830-14-5 [chemicalbook.com]
- 6. Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Cas 57830-14-5,1(3H)-Isobenzofuranone, 5-phenoxy- | lookchem [lookchem.com]
- 8. rsc.org [rsc.org]
- 9. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Substituted Phthalides
Introduction: The Analytical Imperative for Substituted Phthalides
Substituted phthalides represent a significant class of compounds in pharmaceutical development, valued for their diverse biological activities.[1][2] The journey from a promising lead compound to a regulated therapeutic product is underpinned by rigorous analytical science. Ensuring the identity, purity, and strength of an Active Pharmaceutical Ingredient (API) is not merely a quality control checkpoint; it is a foundational requirement for safety and efficacy. The accuracy of these measurements relies on well-characterized and validated analytical methods.
However, a validated method, while robust in its own right, can exist in an analytical silo. Cross-validation—the process of comparing results from two or more distinct analytical methods—provides the ultimate confidence in reported data. It is a critical exercise when transferring methods between laboratories, introducing new instrumentation, or seeking orthogonal confirmation of a critical result, as recommended by regulatory bodies like the FDA.[3][4]
This guide provides an in-depth comparison of primary analytical techniques for substituted phthalides, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6][7] We will explore the causality behind methodological choices, present detailed experimental protocols, and culminate in a practical cross-validation study, offering a robust framework for researchers, scientists, and drug development professionals.
Pillar 1: The Primary Workhorse - High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its versatility with a wide range of compounds, including those that are non-volatile or thermally labile.[8][9][10] For substituted phthalides, which possess a strong UV chromophore in their core structure, HPLC coupled with a UV detector (HPLC-UV) is the de facto standard for purity and assay testing.
Causality in HPLC Method Design
-
Stationary Phase Selection: A C18 (octadecylsilyl) reversed-phase column is the logical starting point. The non-polar C18 chains interact favorably with the relatively non-polar phthalide core via hydrophobic interactions. The specific substitution pattern on the phthalide will dictate the degree of retention, which can be fine-tuned.
-
Mobile Phase Composition: A mixture of an organic modifier (typically acetonitrile or methanol) and an aqueous buffer is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The aqueous component frequently contains an acid, such as phosphoric acid or formic acid, to maintain a low pH. This is crucial because it suppresses the potential ionization of any acidic or basic functional groups on the substituents, ensuring that a single, neutral form of the analyte is present. This leads to sharp, symmetrical peaks and reproducible retention times.
-
Detector Wavelength: The benzofuranone core of the phthalide structure provides strong UV absorbance. A photodiode array (PDA) detector is invaluable during method development to scan across a range of wavelengths and select the absorbance maximum (λ-max), ensuring optimal sensitivity. For routine analysis, a single wavelength UV detector set to this λ-max is sufficient.[11][12][13]
Experimental Protocol: Validated HPLC-UV Method for Assay of 3-Butylphthalide
This protocol is designed to be a self-validating system, incorporating system suitability checks as mandated by good manufacturing practices (GMP).
-
Instrumentation & Conditions:
-
System: HPLC with Quaternary Pump, Autosampler, Column Oven, and PDA/UV Detector.
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.05 M Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 3-Butylphthalide reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the Standard Stock Solution to 100 mL with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the API powder equivalent to 100 mg of 3-Butylphthalide and prepare as described for the Standard Stock Solution, followed by a 1:10 dilution.
-
-
System Suitability Test (SST):
-
Procedure: Inject the Working Standard Solution five times consecutively.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak areas must be ≤ 2.0%.
-
The tailing factor for the 3-Butylphthalide peak must be ≤ 2.0.
-
The theoretical plate count must be ≥ 2000.
-
-
Causality: The SST ensures that the chromatographic system is performing adequately on the day of analysis. Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument, and the analysis must not proceed until the issue is resolved.
-
-
Analysis & Calculation:
-
Inject the blank (mobile phase), followed by the Working Standard Solution and the Sample Solution in duplicate.
-
Calculate the assay percentage using the peak areas from the chromatograms.
-
Pillar 2: The Orthogonal Confirmer - Gas Chromatography-Mass Spectrometry (GC-MS)
Cross-validation demands a method based on different physicochemical principles. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent orthogonal technique.[8][14] It separates analytes based on their volatility and polarity in the gas phase, unlike the liquid-phase interactions in HPLC. The coupling with a mass spectrometer provides unambiguous identification based on the analyte's mass-to-charge ratio and fragmentation pattern, offering a higher degree of specificity than UV detection.[9][15]
Causality in GC-MS Method Design
-
Volatility Requirement: Substituted phthalides are generally semi-volatile and possess sufficient thermal stability, making them amenable to GC analysis without derivatization.[10][14]
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is typically effective. This stationary phase separates compounds primarily based on their boiling points, with some selectivity for aromatic compounds.
-
Mass Spectrometry: Electron Ionization (EI) is the standard ionization technique, as it reliably produces a repeatable fragmentation pattern that serves as a "fingerprint" for the compound. This allows for confident identification by comparison to a reference spectrum. For quantification, Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte.[16]
Experimental Protocol: GC-MS Method for Identification and Purity of 3-Butylphthalide
-
Instrumentation & Conditions:
-
System: Gas Chromatograph with an Autosampler coupled to a Mass Spectrometer.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (20:1 ratio).
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C (Electron Ionization at 70 eV).
-
Acquisition Mode: Full Scan (m/z 40-450) for identification; SIM mode for quantification (monitoring ions specific to 3-Butylphthalide, e.g., m/z 190, 133).
-
-
Preparation of Solutions:
-
Standard/Sample Solution (100 µg/mL): Prepare solutions as described for HPLC, but use a volatile GC-compatible solvent such as Ethyl Acetate.
-
-
Analysis:
-
Inject the solvent blank, followed by the standard and sample solutions.
-
Identification: Confirm the identity of the main peak in the sample by comparing its retention time and mass spectrum with that of the reference standard.
-
Purity: Determine the area percent of all observed peaks in the full scan chromatogram.
-
Pillar 3: The Absolute Quantifier - Quantitative NMR (qNMR)
For the highest level of metrological rigor, Quantitative Nuclear Magnetic Resonance (qNMR) serves as a powerful tertiary technique. Unlike chromatographic methods that rely on comparing the response of an analyte to a reference standard of the same compound, qNMR is a primary ratio method.[17][18] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[19] This allows for the quantification of a compound against an unrelated, certified internal standard, eliminating the need for specific impurity standards, which are often costly or difficult to synthesize.[20][21]
Head-to-Head Comparison of Analytical Techniques
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Analyte Suitability | Non-volatile, thermally labile/stable compounds.[8][10] | Volatile & semi-volatile, thermally stable compounds.[10][14] | Soluble compounds with unique proton signals. |
| Specificity | Good; based on retention time and UV spectrum. Vulnerable to co-eluting impurities with similar UV spectra. | Excellent; based on retention time and unique mass spectrum (fragmentation pattern).[9] | Excellent; based on unique chemical shifts. Can resolve and quantify isomers.[18] |
| Sensitivity (LOD/LOQ) | Good (ng/mL range).[9][11] | Excellent (pg/mL range), especially in SIM mode.[9] | Moderate; generally requires higher concentrations (µg/mL range).[17] |
| Quantification Principle | External standard calibration curve (relative method). | External or internal standard calibration (relative method). | Internal standard calibration (primary ratio method).[18][19] |
| Sample Throughput | High; typical run times of 10-20 minutes.[12] | Moderate; run times can be longer due to oven ramps. | Low; requires longer acquisition times for good signal-to-noise. |
| Primary Application | Routine QC, assay, purity, stability testing.[8] | Impurity identification, trace analysis, residual solvents.[8][10] | Purity of reference standards, absolute quantification, structural elucidation.[20][21] |
The Cross-Validation Study: A Practical Framework
The objective of this study is to demonstrate the equivalence of the validated HPLC-UV method and the orthogonal GC-MS method for the assay of a single batch of 3-Butylphthalide API.
Logical Workflow for Cross-Validation
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Acceptance Criteria
For the two methods to be considered equivalent, the following pre-defined criteria must be met:
-
The absolute difference between the mean assay value obtained by HPLC-UV and the mean assay value obtained by GC-MS should not be more than 2.0%.
-
The relative standard deviation for all six measurements (three from each method) should not be more than 3.0%.
Hypothetical Cross-Validation Data
| Replicate | HPLC-UV Assay (%) | GC-MS Assay (%) |
| 1 | 99.6 | 100.1 |
| 2 | 99.9 | 99.8 |
| 3 | 99.7 | 100.3 |
| Mean | 99.73 | 100.07 |
| Std. Dev. | 0.153 | 0.252 |
| RSD (%) | 0.15 | 0.25 |
Evaluation of Results
-
Mean Difference: | 99.73% - 100.07% | = 0.34%
-
Result: 0.34% is ≤ 2.0%. (PASS)
-
-
Overall RSD: The RSD of all six data points combined is calculated to be 0.31% .
-
Result: 0.31% is ≤ 3.0%. (PASS)
-
Forced Degradation: The Ultimate Test of Specificity
A critical component of method validation, particularly for purity and stability-indicating methods, is the forced degradation study.[22][23][24][25] The API is subjected to harsh conditions (e.g., strong acid, strong base, oxidation, heat, light) to intentionally produce degradation products.[26]
The analytical method must then prove its ability to separate the intact API from all generated degradants, demonstrating specificity. When cross-validating, both methods should be able to detect the same degradation profile. The superior peak purity assessment of an HPLC-PDA detector and the definitive identification power of GC-MS are invaluable here.
Caption: Logical flow of a forced degradation study for method specificity.
Conclusion: Building a Foundation of Trustworthy Data
The validation of a single analytical method establishes its performance characteristics. However, the cross-validation against an orthogonal method elevates the reliability of the analytical results from a single-pillar support to a robust, multi-pillar foundation. For substituted phthalides, leveraging the strengths of HPLC-UV for routine QC and GC-MS for confirmatory analysis and impurity identification provides a comprehensive analytical strategy. Incorporating qNMR for reference standard characterization further strengthens this framework.
By understanding the causality behind method parameters, adhering to rigorous validation protocols like ICH Q2(R1), and performing systematic cross-validation, drug development professionals can ensure the data supporting their programs is accurate, reproducible, and defensible. This commitment to analytical excellence is fundamental to navigating the complex regulatory landscape and ultimately delivering safe and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]
- 3. fda.gov [fda.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. jordilabs.com [jordilabs.com]
- 7. starodub.nl [starodub.nl]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 11. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. amptechfl.com [amptechfl.com]
- 15. Compare GC-MS vs HPLC for Drug Metabolite Analysis [eureka.patsnap.com]
- 16. Targeted Gas Chromatography-Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. enovatia.com [enovatia.com]
- 20. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 21. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 23. acdlabs.com [acdlabs.com]
- 24. rjptonline.org [rjptonline.org]
- 25. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. longdom.org [longdom.org]
A Comparative Guide to Isobenzofuranone Synthesis: Traditional Methods vs. Modern Innovations
The isobenzofuranone, or phthalide, scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2][3] The development of efficient and versatile methods for the construction of this privileged structure is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comprehensive comparison of traditional and contemporary isobenzofuranone synthesis methodologies, offering insights into their relative merits and practical applications. We will delve into the mechanistic underpinnings of these transformations, present comparative experimental data, and provide detailed protocols for selected key reactions.
The Enduring Utility of Traditional Synthetic Routes
Classical approaches to isobenzofuranone synthesis have been reliable workhorses in organic chemistry for decades. These methods often rely on readily available starting materials and well-understood reaction mechanisms.
One of the most established methods involves the oxidation of o-alkylbenzoic acids . This straightforward approach offers a direct route to the phthalide core. A notable example is the use of sodium bromate and sodium bisulfite in a two-phase system, which provides a convenient one-step conversion.[4]
Another classical strategy is the reductive lactonization of o-acylbenzoic acids . This can be achieved through various reducing agents, leading to the formation of the five-membered lactone ring. Additionally, the thermal decomposition of ethyl ω-bromo o-toluates represents a classic method for preparing phthalides.[5]
While robust, these traditional methods can sometimes be limited by harsh reaction conditions, moderate yields, and a narrower substrate scope compared to more modern techniques.
The Dawn of a New Era: Transition-Metal Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized the synthesis of isobenzofuranones, offering milder reaction conditions, higher efficiency, and unprecedented levels of selectivity.
Palladium Catalysis: A Versatile Workhorse
Palladium catalysis, in particular, has emerged as a powerful tool for constructing the isobenzofuranone skeleton.[1] Several elegant strategies have been developed:
-
Domino Catalysis from o-Bromobenzyl Alcohols: This one-pot domino reaction efficiently produces a wide array of isobenzofuranones from readily available starting materials. The process involves an initial oxidation of the alcohol followed by a palladium-catalyzed carbonylation and subsequent lactonization.[1]
-
C-H Activation/Lactonization of 2-Arylacetic Acids: This method leverages the power of C-H activation to directly forge the C-O bond, offering an atom-economical and efficient route to the phthalide core.[1][6]
-
Carbonylative Cyclization of 2-Hydroxybenzyl Alcohols: This approach introduces a carbonyl group and concurrently forms the lactone ring in a single step.[1]
Rhodium-Catalyzed C-H Activation and Annulation
Rhodium(III)-catalyzed C-H activation has provided a direct and efficient pathway to spirocyclic isobenzofuranones.[7][8] This transformation integrates C-H activation and dearomatization in a [4+1] spiroannulation of benzoic acids with 1-diazonaphthelen-2(1H)-ones as coupling reagents.[7][8][9]
Cobalt-Catalyzed [2+2+2] Cycloaddition
Transition metal-catalyzed [2+2+2] cyclotrimerization offers a highly atom-efficient route to substituted benzene derivatives, including isobenzofuranones.[10][11] Cobalt-catalyzed cycloaddition of alkynes has been shown to produce isobenzofuranones in high yields with excellent regioselectivity.[10][11]
Emerging Frontiers in Isobenzofuranone Synthesis
Beyond the well-established transition-metal catalyzed methods, several innovative approaches are expanding the synthetic chemist's toolbox.
-
Manganese- and Borane-Mediated C-H Activation: This method provides an alternative to precious metal catalysis for the C-H functionalization of aromatic esters to yield isobenzofuranones.[12]
-
Aryl Iodine-Catalyzed Divergent Synthesis: This strategy utilizes a hypervalent iodine catalyst for the divergent synthesis of isobenzofuranones from 2-alkenyl benzoic acids.[12]
-
Photochemical and Electrochemical Methods: These approaches offer green and sustainable alternatives to traditional synthesis. Photochemical synthesis from o-phthalaldehyde and electrochemical C(sp³)-H lactonization of 2-alkylbenzoic acids are promising examples.[12]
-
Cascade Reactions: Tin powder-promoted cascade condensation reactions of 2-formylbenzoic acids with allyl bromides or α-bromoketones provide an efficient route to functionalized phthalides under mild conditions.[13]
Comparative Analysis of Synthesis Methods
To facilitate a direct comparison, the following table summarizes key parameters for selected traditional and new isobenzofuranone synthesis methods.
| Method | Starting Material | Catalyst/Reagents | Key Advantages | Key Disadvantages | Yield (%) | Ref. |
| Traditional | ||||||
| Oxidation of o-Alkylbenzoic Acids | o-Alkylbenzoic Acids | NaBrO₃/NaHSO₃ | One-step, convenient | Can require harsh conditions | Good | [4] |
| Modern | ||||||
| Pd-Catalyzed Domino Reaction | o-Bromobenzyl Alcohols | Pd Catalyst, Paraformaldehyde | One-pot, high efficiency | Use of palladium | High | [1] |
| Rh(III)-Catalyzed C-H Activation | Benzoic Acids, Diazo Compounds | [Cp*RhCl₂]₂, AgOAc, PivOH | Mild conditions, functional group tolerance | Use of rhodium and silver salts | Up to 76% | [7] |
| Co-Catalyzed [2+2+2] Cycloaddition | Diynes, Monoynes | Cobalt Catalyst, Pyridine-2,6-diimine ligand | High atom economy, excellent regioselectivity | Limited to alkyne substrates | Good | [10][11] |
| Electrochemical C-H Lactonization | 2-Alkylbenzoic Acids | Graphite anode, n-Bu₄NClO₄ | Metal-free, atom-economical | Requires specialized equipment | Good |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Domino Synthesis from o-Bromobenzyl Alcohols
This protocol is adapted from a representative palladium-catalyzed domino reaction.[1]
Materials:
-
o-Bromobenzyl alcohol derivative
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., K₂CO₃)
-
Paraformaldehyde
-
Solvent (e.g., Toluene)
Procedure:
-
To a dried reaction vessel, add the o-bromobenzyl alcohol, palladium catalyst, ligand, and base.
-
Purge the vessel with an inert gas (e.g., Argon).
-
Add the solvent and paraformaldehyde.
-
Heat the reaction mixture to the specified temperature (e.g., 110 °C) and stir for the designated time (e.g., 24 hours).
-
After completion, cool the reaction to room temperature.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Rhodium(III)-Catalyzed [4+1] Spiroannulation
This protocol is based on the work of Li and coworkers for the synthesis of spirocyclic isobenzofuranones.[7][9]
Materials:
-
Benzoic acid derivative
-
1-Diazonaphthelen-2(1H)-one
-
[Cp*RhCl₂]₂
-
Silver acetate (AgOAc)
-
Pivalic acid (PivOH)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
In a reaction tube, combine the benzoic acid derivative, 1-diazonaphthelen-2(1H)-one, [Cp*RhCl₂]₂, AgOAc, and PivOH.
-
Add the solvent under an inert atmosphere.
-
Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the indicated time (e.g., 24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the mechanistic transformations, the following diagrams depict a traditional and a modern synthetic route to isobenzofuranones.
Caption: A simplified workflow of a traditional oxidation route.
Caption: A workflow of a modern Rhodium-catalyzed synthesis.
Conclusion
The synthesis of isobenzofuranones has evolved significantly, with modern transition-metal catalyzed methods offering substantial advantages in terms of efficiency, selectivity, and substrate scope over traditional approaches. While classical methods remain valuable for their simplicity and the use of readily available starting materials, the new wave of catalytic C-H functionalization, domino reactions, and cycloadditions has opened up new avenues for the rapid and diverse synthesis of this important heterocyclic motif. The choice of synthetic strategy will ultimately depend on the specific target molecule, available resources, and desired level of molecular complexity. As research in this area continues to flourish, we can anticipate the development of even more powerful and sustainable methods for the construction of isobenzofuranones, further enabling advances in medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Rhodium(iii)-catalyzed synthesis of spirocyclic isoindole N-oxides and isobenzofuranones via C-H activation and spiroannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.abo.fi [research.abo.fi]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vitro Bioactivity of C-3 Functionalized Isobenzofuranones
Introduction: The Versatile Isobenzofuranone Scaffold
Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of bicyclic γ-lactones that have garnered significant interest in the fields of medicinal chemistry and drug discovery.[1][2] Their inherent structural features, coupled with the potential for diverse functionalization, make them privileged scaffolds for the development of novel therapeutic agents. Of particular importance is the C-3 position of the isobenzofuranone core, as modifications at this site have been shown to profoundly influence the compound's biological activity.[1][3] This guide provides a comparative analysis of the in vitro bioactivities of various C-3 functionalized isobenzofuranones, supported by experimental data and detailed protocols to empower researchers in their quest for new and effective drug candidates.
This technical document is designed for researchers, scientists, and drug development professionals. It aims to provide an objective comparison of the performance of different C-3 functionalized isobenzofuranones in a range of in vitro bioassays, including antiproliferative, antioxidant, anti-inflammatory, and enzyme inhibitory assays. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems to ensure scientific integrity.
Comparative In Vitro Bioassay Data
The following tables summarize the in vitro bioactivities of selected C-3 functionalized isobenzofuranones from various studies. It is important to note that direct comparisons of IC50 and EC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Antiproliferative and Cytotoxic Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[4] The assay measures the metabolic activity of cells, which is an indicator of cell viability.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 16 | K562 (myeloid leukemia) | 2.79 | [5] |
| U937 (lymphoma) | 62.97 | [5] | |
| Compound 18 | K562 (myeloid leukemia) | 1.71 | [5] |
| U937 (lymphoma) | 46.63 | [5] | |
| Etoposide (Control) | K562 (myeloid leukemia) | 7.06 | [1] |
| Compound 9 | HL-60 (Leukemia) | 3.24 (µg/mL) | |
| SF295 (Glioblastoma) | 10.09 (µg/mL) | ||
| MDA-MB435 (Melanoma) | 8.70 (µg/mL) |
Note: IC50 is the concentration of a substance that inhibits a biological or biochemical function by 50%. Lower IC50 values indicate higher potency.
Table 2: Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method for evaluating the antioxidant capacity of compounds.[6] The assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it.[6]
| Compound/Derivative | EC50 (µM) | Reference |
| 4,6-dihydroxy-5-methoxy-7-methylphthalide (1) | 10 | [7] |
| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran (2) | 7 | [7] |
| 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran (3) | 22 | [7] |
| 4,5,6-trihydroxy-7-methylphthalide (4) | 5 | [7] |
Note: EC50 is the concentration of a substance that gives a half-maximal response. Lower EC50 values indicate higher antioxidant activity.
Table 3: α-Glucosidase Inhibitory Activity
α-Glucosidase inhibitors are oral anti-diabetic drugs that work by preventing the digestion of carbohydrates.[8]
| Compound/Derivative | IC50 (µM) | Reference |
| Compound 1 | 76.4 | [8] |
| Compound 3 | 95.4 | [8] |
| Compound 4 | 88.3 | [8] |
| Acarbose (Control) | 67.7 | [8] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key in vitro bioassays discussed in this guide. These protocols are designed to be self-validating, ensuring the reliability and reproducibility of the experimental results.
MTT Cytotoxicity Assay
This protocol is adapted from established methods and is suitable for assessing the cytotoxic effects of C-3 functionalized isobenzofuranones on various cancer cell lines.[4]
Objective: To determine the concentration at which an isobenzofuranone derivative inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Isobenzofuranone derivatives
-
Culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution[4]
-
MTT solution (5 mg/mL in PBS)[4]
-
Dimethyl sulfoxide (DMSO)[4]
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isobenzofuranone derivatives in culture medium. Add the diluted compounds to the wells, ensuring the final DMSO concentration is less than 1%. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).[4]
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.[4]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, forming purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[4]
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
DPPH Radical Scavenging Assay
This protocol is based on a widely accepted method for determining antioxidant activity.[6]
Objective: To measure the ability of an isobenzofuranone derivative to scavenge the stable DPPH free radical.
Materials:
-
Isobenzofuranone derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)[1]
-
Methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of the isobenzofuranone derivatives in methanol.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.[4]
-
Calculation: Calculate the percentage of DPPH radical scavenging for each concentration and determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Caption: Workflow of the DPPH radical scavenging assay.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This protocol utilizes RAW 264.7 macrophage cells to assess the anti-inflammatory potential of isobenzofuranone derivatives by measuring the inhibition of nitric oxide (NO) production.[10]
Objective: To determine the ability of isobenzofuranone derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
Materials:
-
Isobenzofuranone derivatives
-
RAW 264.7 macrophage cell line
-
Culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[10]
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the isobenzofuranone derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
α-Glucosidase Inhibition Assay
This assay is used to screen for potential anti-diabetic agents.[8]
Objective: To evaluate the inhibitory effect of isobenzofuranone derivatives on α-glucosidase activity.
Materials:
-
Isobenzofuranone derivatives
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
Positive control (e.g., Acarbose)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, mix the α-glucosidase enzyme solution with different concentrations of the isobenzofuranone derivatives.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Substrate Addition: Initiate the reaction by adding the pNPG substrate solution.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of α-glucosidase inhibition and determine the IC50 value.
Mechanistic Insights and Signaling Pathways
The diverse biological activities of C-3 functionalized isobenzofuranones can be attributed to their interaction with various cellular targets and signaling pathways.
Antiproliferative and Cytotoxic Mechanisms
Several studies suggest that the cytotoxic effects of isobenzofuranones in cancer cells are mediated through the induction of apoptosis.[9] This programmed cell death can be triggered by various stimuli, including DNA damage.[9] The functional groups at the C-3 position play a crucial role in determining the potency and mechanism of action.
Anti-inflammatory Mechanisms: Targeting NF-κB and MAPK Pathways
The anti-inflammatory properties of certain isobenzofuranone derivatives are linked to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Some isobenzofuranones may exert their anti-inflammatory effects by inhibiting the degradation of IκB or the nuclear translocation of NF-κB.
Caption: Simplified NF-κB signaling pathway and potential inhibition by isobenzofuranones.
MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of MAPK signaling is implicated in various diseases, including cancer and inflammatory disorders.[11] Certain isobenzofuranones may inhibit the phosphorylation and activation of specific MAPKs, thereby downregulating inflammatory responses.
Structure-Activity Relationship (SAR) Insights
The biological activity of C-3 functionalized isobenzofuranones is intricately linked to the nature of the substituent at this position.
-
Antiproliferative Activity: The presence of aromatic and alicyclic functionalities at the C-3 position has been shown to be crucial for potent antiproliferative activity.[1][12] For instance, compounds with a phenyl group at C-3 often exhibit significant cytotoxicity against various cancer cell lines. Further substitution on this phenyl ring can either enhance or diminish the activity, highlighting the importance of electronic and steric factors. The presence of an acetyl group on the benzene ring of the isobenzofuranone core has also been observed to increase biological activity.[5]
-
Antioxidant Activity: The antioxidant capacity of isobenzofuranones is often associated with the presence of hydroxyl groups on the aromatic ring.[13] The number and position of these hydroxyl groups can significantly influence the radical scavenging ability of the molecule.
-
Lipophilicity: A correlation has been observed between the lipophilicity (expressed as cLogP) of isobenzofuranone derivatives and their antiproliferative activity, with more active compounds generally falling within a specific cLogP range.[5]
Conclusion and Future Directions
C-3 functionalized isobenzofuranones represent a promising class of compounds with a wide spectrum of in vitro biological activities. This guide has provided a comparative overview of their antiproliferative, antioxidant, anti-inflammatory, and enzyme inhibitory properties, supported by detailed experimental protocols and mechanistic insights. The structure-activity relationship studies highlighted herein offer valuable guidance for the rational design of more potent and selective isobenzofuranone-based therapeutic agents.
Future research in this area should focus on:
-
Expanding the diversity of functional groups at the C-3 position to further explore the structure-activity landscape.
-
Conducting more comprehensive in vitro and in vivo studies to elucidate the detailed mechanisms of action and to assess the pharmacokinetic and toxicological profiles of promising candidates.
-
Utilizing computational modeling and docking studies to predict the binding interactions of these compounds with their biological targets, thereby facilitating the design of next-generation isobenzofuranone derivatives with enhanced therapeutic potential.
By leveraging the information and methodologies presented in this guide, researchers can accelerate the discovery and development of novel isobenzofuranone-based drugs for the treatment of a wide range of human diseases.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. 3.5. Alpha-Glucosidase Inhibition Assay [bio-protocol.org]
- 4. In vitro α-glucosidase inhibitory assay [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medic.upm.edu.my [medic.upm.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Docking Studies of Isobenzofuranones with Target Enzymes
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and evaluating molecular docking studies of isobenzofuranones. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a robust and scientifically sound computational analysis. Isobenzofuranones, a class of γ-lactone-containing heterocyclic compounds, have demonstrated a wide array of biological activities, including potent enzyme inhibition, making them attractive candidates for drug discovery.[1][2][3] Their therapeutic potential spans anticancer, antidepressant, antimicrobial, and antioxidant applications.[1][4][5][6] This guide will use the inhibition of tyrosinase, a key enzyme in melanin biosynthesis, by isobenzofuranone derivatives as a running example to ground our discussion in a real-world application.[7][8]
The Principle of Molecular Docking: A Calculated Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., an isobenzofuranone derivative) when bound to a second (the receptor, e.g., an enzyme) to form a stable complex.[9][10] The primary goals are to predict the binding mode and estimate the binding affinity (strength) of the complex. This is achieved through two key components: a sampling algorithm and a scoring function.[11]
-
Sampling Algorithms: These explore the vast conformational space of the ligand and its possible orientations within the receptor's binding site. Popular algorithms include genetic algorithms (used in GOLD), Lamarckian genetic algorithms (used in AutoDock), and Monte Carlo methods.[12]
-
Scoring Functions: These are mathematical models used to approximate the binding free energy of the predicted poses. A lower score typically indicates a more favorable binding interaction.[13]
It is crucial to understand that a docking score is not a perfect prediction of binding affinity but rather a valuable tool for ranking and prioritizing compounds for further experimental testing.[13] Recent advances in computational algorithms have significantly improved the accuracy of these predictions, making docking an indispensable tool in modern drug discovery.[14]
The Docking Workflow: A Practical Protocol
This section details a step-by-step protocol for docking an isobenzofuranone ligand to a target enzyme using AutoDock Vina, a widely used open-source docking program praised for its accuracy and speed.[11][15] We will use a hypothetical isobenzofuranone derivative and the crystal structure of tyrosinase as our case study.
Diagram: Molecular Docking Workflow
Caption: A generalized workflow for a molecular docking experiment.
Experimental Protocol: Docking an Isobenzofuranone with Tyrosinase
Objective: To predict the binding mode and affinity of an isobenzofuranone derivative within the active site of tyrosinase.
Materials:
-
Software: AutoDock Tools (ADT), AutoDock Vina, PyMOL or UCSF Chimera for visualization.[11]
-
Input Files: 3D structure of the target protein (receptor) and the small molecule (ligand).
Methodology:
Part 1: Receptor Preparation
-
Obtain Structure: Download the crystal structure of the target enzyme from the Protein Data Bank (PDB). For this example, we'll use tyrosinase (e.g., PDB ID: 2Y9X).
-
Clean the Protein: Load the PDB file into AutoDock Tools. Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[16] Rationale: These molecules can interfere with the docking algorithm and are often not relevant to the specific binding interaction being studied.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure. Rationale: Crystal structures often do not resolve hydrogen atoms, which are critical for forming hydrogen bonds.
-
Assign Charges: Add Kollman or Gasteiger charges to the protein atoms. This is essential for the scoring function to calculate electrostatic interactions.[16]
-
Set File Type: Save the prepared protein as a .pdbqt file. This format includes atomic charges and atom type definitions required by AutoDock Vina.
Part 2: Ligand Preparation
-
Obtain Structure: Download the 3D structure of your isobenzofuranone derivative from a database like PubChem or sketch it using chemical drawing software and generate a 3D conformation.
-
Load Ligand: Open the ligand file in ADT.
-
Protonation State: Ensure the protonation state of the ligand is appropriate for physiological pH (~7.4).
-
Assign Charges & Rotatable Bonds: Assign Gasteiger charges and allow the software to detect rotatable bonds.[16] Rationale: Ligand flexibility is a key component of induced-fit binding, and defining rotatable bonds allows the sampling algorithm to explore different conformations.
-
Set File Type: Save the prepared ligand as a .pdbqt file.
Part 3: The Docking Simulation
-
Define the Search Space (Grid Box): In ADT, with the receptor loaded, define a grid box that encompasses the enzyme's active site. The coordinates and dimensions of this box tell Vina where to perform the docking search. If the active site is known, center the box on it. If not, a larger "blind docking" can be performed, though it is computationally more intensive.[13]
-
Create Configuration File: Create a text file (e.g., conf.txt) specifying the names of the receptor and ligand .pdbqt files, and the center coordinates and dimensions of the grid box.[16]
-
Execute Vina: Run the AutoDock Vina executable from the command line, specifying the configuration file. Vina will perform the docking, sample different ligand poses, score them, and write the top-ranked poses to an output .pdbqt file.
Part 4: Analysis of Results
-
Examine Binding Affinities: The output file will list the predicted binding affinities (in kcal/mol) for the top poses. The most negative value represents the most favorable predicted binding mode.
-
Visualize Interactions: Load the receptor .pdbqt and the docking output .pdbqt files into a visualization tool like PyMOL or UCSF Chimera.[11] Analyze the top-scoring pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with active site residues. This visual inspection is a critical reality check.
-
Compare with Known Inhibitors: If available, dock a known inhibitor of the target enzyme using the same protocol. Comparing the docking score and binding mode of your compound to a known standard provides a valuable benchmark.[17]
Scientific Integrity: The Imperative of Validation
Key Validation Techniques:
-
Re-docking: If the crystal structure contains a co-crystallized native ligand, a primary validation step is to extract this ligand and re-dock it into the binding site. The protocol is considered valid if the top-scoring pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the crystallographic pose.[17][19]
-
Enrichment Studies: This involves seeding a small number of known active compounds (inhibitors) into a large library of inactive "decoy" molecules. A successful docking protocol will rank the known actives significantly higher than the decoys.[19]
-
Cross-Docking: Using a different docking program to score the poses generated by the primary software. If different scoring functions rank the poses similarly, it increases confidence in the result.[20]
-
Experimental Correlation: The ultimate validation is experimental. A strong correlation between predicted binding affinities and experimentally determined values (e.g., IC50, Ki) for a series of isobenzofuranone analogues provides the strongest support for the computational model.
Comparing Computational Alternatives
While powerful, molecular docking treats the receptor as largely rigid and uses simplified scoring functions. For a more dynamic and nuanced view, it should be integrated with other computational methods.[21]
Diagram: Relationship of Computational Methods
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. (2011) | Ernst Bayer | 3 Citations [scispace.com]
- 5. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijprems.com [ijprems.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. Editorial: Interactions Between Small Molecule Ligands and Target Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 19. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-phenoxyisobenzofuran-1(3H)-one
For professionals engaged in the demanding fields of research, discovery, and drug development, adherence to rigorous safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity and operational excellence. The proper management and disposal of chemical reagents, such as 5-phenoxyisobenzofuran-1(3H)-one (CAS No. 57830-14-5), are critical functions within the laboratory environment. This guide provides a comprehensive, step-by-step operational plan for its safe disposal, grounded in authoritative safety data and field-proven best practices.
Hazard Identification and Inherent Risk Profile
Understanding the intrinsic hazards of a compound is the foundational step in designing a safe disposal workflow. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling and disposal.[1] The primary risks are associated with direct contact and inhalation, necessitating careful containment throughout its lifecycle.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement Code | Hazard Statement Description |
|---|---|---|---|---|
| Acute Toxicity, Oral | GHS07 (Harmful) | Warning | H302 | Harmful if swallowed. |
| Skin Irritation | GHS07 (Harmful) | Warning | H315 | Causes skin irritation. |
| Eye Irritation | GHS07 (Harmful) | Warning | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | GHS07 (Harmful) | Warning | H335 | May cause respiratory irritation. |
Source: Synthesized from Sigma-Aldrich Safety Data.[1]
The causality behind these classifications is rooted in the compound's chemical structure. As a solid, the primary exposure risk during handling and disposal is the generation and inhalation of dust or aerosols, which can lead to respiratory irritation.[1][2] Direct contact with skin and eyes can result in irritation, making the use of appropriate personal protective equipment non-negotiable.
Pre-Disposal Safety and Handling Protocols
Before initiating the disposal process, all personnel must be equipped with the correct Personal Protective Equipment (PPE) to mitigate the risks identified above.
Essential PPE and Handling Requirements:
-
Eye Protection : Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3]
-
Hand Protection : Use chemical-impermeable gloves (e.g., nitrile) to prevent skin contact.[2]
-
Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, an impervious apron or coveralls should be used.
-
Ventilation : All handling and preparation for disposal must occur within a certified chemical fume hood or a well-ventilated area to prevent the accumulation of dust or vapors.[2][4]
Waste Characterization and Segregation Workflow
Proper segregation is paramount to prevent dangerous chemical reactions and ensure compliant disposal. This compound waste must be treated as hazardous chemical waste and must never be disposed of in standard trash or down the drain.[2][3]
The following decision-making workflow ensures proper segregation.
Caption: Waste Segregation and Disposal Workflow Diagram.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of waste containing this compound.
Step 1: Container Selection and Labeling
-
Select a waste container that is chemically compatible, leak-proof, and has a secure lid.
-
Clearly label the container with "Hazardous Waste" and list all contents, including this compound and any solvents. The label must be accurate and legible.
Step 2: Waste Collection - Solids
-
For pure, un-dissolved this compound, carefully transfer the solid into the designated "Non-Halogenated Organic Solid Waste" container using a spatula or scoop.
-
Avoid any actions that could generate dust.[2]
-
Contaminated disposable labware, such as weigh boats, gloves, and bench paper, should also be placed in this container.[5]
Step 3: Waste Collection - Liquids
-
If this compound is in a solution, it must be collected in a designated liquid waste container.
-
Segregate based on the solvent used (halogenated vs. non-halogenated) as per the workflow diagram. Do not mix incompatible waste streams.[6]
Step 4: Accidental Release and Spill Cleanup
-
In the event of a spill, evacuate non-essential personnel.[2]
-
Wearing full PPE, contain the spill. For solid spills, carefully sweep or vacuum up the material and place it in the designated solid waste container. Avoid raising dust.[7]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect the absorbent material in the solid waste container.[4]
-
Decontaminate the area thoroughly with soap and water.
Step 5: Final Disposal
-
Do not overfill waste containers; seal them securely when they are approximately three-quarters full.
-
Store the sealed containers in a designated, secure satellite accumulation area away from incompatible materials.
-
Arrange for the collection of the waste by your institution's certified Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4] Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[3]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and operational excellence.
References
Personal protective equipment for handling 5-phenoxyisobenzofuran-1(3H)-one
Definitive Guide to Safe Handling of 5-Phenoxyisobenzofuran-1(3H)-one
This guide provides comprehensive safety protocols and operational directives for the handling, use, and disposal of this compound (CAS No. 57830-14-5). Developed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven best practices to ensure personnel safety and regulatory compliance. The procedures outlined are designed to be a self-validating system, emphasizing the causality behind each safety measure.
Hazard Identification and Risk Assessment
This compound is a solid organic compound whose hazard profile necessitates careful handling. While comprehensive toxicological data is limited, the available Safety Data Sheet (SDS) and the chemical's structural motifs—a lactone fused to an aromatic system with a phenoxy ether linkage—mandate a precautionary approach.
Primary Hazards:
-
Inhalation: Inhalation of dust can cause respiratory irritation.[1] All handling of the solid form should be performed in a manner that avoids dust generation.[1][2]
-
Skin and Eye Contact: Direct contact with the skin and eyes should be avoided.[1][3] Related isobenzofuranone structures are classified as eye irritants.[4] Procedures require protective gloves and eyewear to prevent exposure.[1]
-
Ingestion: Ingestion may be harmful.[1] Standard laboratory hygiene practices, such as prohibiting eating and drinking in the work area, are essential.[4]
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantities being used, the potential for aerosolization, and the duration of the handling tasks.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to minimize all potential routes of exposure. The selection of PPE must be based on the specific laboratory operation being performed.
| Task | Required PPE | Rationale |
| Weighing & Transfer (Solid) | - Nitrile Gloves (Double-gloved recommended)- Safety Goggles (ANSI Z87.1 certified)- Lab Coat- N95 Respirator (or higher) | To prevent inhalation of fine particulates and protect against incidental skin/eye contact. Operations should be conducted in a chemical fume hood or ventilated balance enclosure. |
| Dissolution & Solution Handling | - Nitrile Gloves- Chemical Splash Goggles- Lab Coat | Provides protection against splashes of the dissolved compound. The choice of solvent may require different glove materials; consult a glove compatibility chart. |
| Reaction & Work-up | - Chemical-Resistant Gloves (e.g., Neoprene over Nitrile)- Chemical Splash Goggles- Face Shield- Chemical-Resistant Apron over Lab Coat | Offers enhanced protection during procedures with a higher risk of splashes, spills, or energetic reactions. All work must be done inside a certified chemical fume hood.[5] |
PPE Selection and Donning Workflow The following diagram outlines the decision-making process for selecting and using PPE when handling this compound.
Caption: PPE Selection and Safe Handling Workflow.
Safe Handling and Operational Procedures
Adherence to standard operating procedures is critical for mitigating risks.
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood.[6] Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.
-
Weighing: When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to control dust.[7] Use anti-static weigh boats to prevent dispersal of the powder.
-
Transfer and Dissolution: Add the solid to the solvent slowly. Avoid splashing. If heating is required, use a controlled heating mantle and ensure the system is properly vented.
-
Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.[8]
-
Hygiene: Wash hands and arms thoroughly with soap and water after removing gloves.[4] Remove the lab coat before leaving the laboratory area.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is paramount.
-
Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[1] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.
-
Spill Response:
-
Evacuate non-essential personnel from the area.[2]
-
Ensure the area is well-ventilated. Remove all sources of ignition.[2]
-
Wearing the appropriate PPE (including respiratory protection for a solid spill), cover the spill with an inert absorbent material like vermiculite or sand.[8]
-
Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2][4]
-
Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.[8]
-
Emergency Response Flowchart
Caption: Flowchart for Emergency Response to Spills or Exposures.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.[8] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2][8]
Disposal Protocol:
-
Waste Segregation: Collect all waste containing this compound, including excess solid, contaminated solutions, and used cleanup materials, in a dedicated, compatible, and clearly labeled hazardous waste container.[8][9] The label should include the chemical name and associated hazards.
-
Container Management: Keep the waste container tightly closed and store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.[4][8]
-
Rinsate Collection: Empty containers that held the chemical must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[5]
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. synerzine.com [synerzine.com]
- 4. fishersci.fr [fishersci.fr]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 8. benchchem.com [benchchem.com]
- 9. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
